Coronarin E
Description
structure in first source
Properties
IUPAC Name |
3-[(E)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-15-6-9-18-19(2,3)11-5-12-20(18,4)17(15)8-7-16-10-13-21-14-16/h7-8,10,13-14,17-18H,1,5-6,9,11-12H2,2-4H3/b8-7+/t17-,18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVXYNOIXUIXBI-NDLVVHCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2C=CC3=COC=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2/C=C/C3=COC=C3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolating Coronarin E from Hedychium Species: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the isolation and characterization of Coronarin E, a labdane diterpene found in various Hedychium species. This document is intended for researchers, scientists, and professionals in drug development interested in the extraction, purification, and analysis of this bioactive compound. The guide details experimental protocols, summarizes quantitative data, and visualizes key workflows and potential biological pathways.
Introduction
Hedychium, a genus in the Zingiberaceae family, is a rich source of bioactive compounds, including the labdane diterpene this compound.[1][2] This compound has garnered interest for its potential pharmacological activities. This guide consolidates methodologies from various studies to provide a practical framework for the isolation and characterization of this compound from Hedychium rhizomes.
Experimental Protocols
A successful isolation of this compound involves a multi-step process encompassing sample preparation, extraction, and chromatographic purification. The following protocols are based on methodologies reported in the scientific literature.[1]
Plant Material Preparation and Extraction
-
Sample Collection and Preparation : Fresh rhizomes of the selected Hedychium species are collected, thoroughly cleaned, and cut into thin slices. The slices are then shade-dried for approximately seven days and pulverized into a fine powder.[1]
-
Solvent Extraction : The powdered rhizome material is subjected to exhaustive extraction using a non-polar solvent. A common method is Soxhlet extraction with hexane.[1] For instance, 520 g of powdered Hedychium flavescence rhizomes can be extracted with 700 mL of hexane in three batches, with each extraction cycle lasting 24 hours.[1] Following extraction, the solvent is removed under reduced pressure to yield the crude hexane extract.[1] Other solvents like methanol and ethanol have also been used, with this compound being a predominant component in such extracts of Hedychium coronarium.[3][4]
Chromatographic Purification
The crude extract is a complex mixture of phytochemicals and requires further purification to isolate this compound.
-
Column Chromatography : The crude extract is subjected to column chromatography using silica gel (100-200 mesh) as the stationary phase.[1]
-
Fraction Pooling and Further Purification : Fractions exhibiting similar TLC profiles are pooled together.[1] Specific fractions containing this compound may require a subsequent round of column chromatography for further purification.[1] For example, in one study, elution with 8% ethyl acetate in petroleum ether yielded pure this compound.[1]
Characterization of this compound
The purified compound is characterized using various spectroscopic techniques to confirm its identity and structure.
-
Infrared (IR) Spectroscopy : IR spectra are recorded to identify functional groups. Key absorptions for this compound include those for an exo-methylene group (around 3080, 1645, and 895 cm⁻¹) and a β-substituted furan ring (around 1510 and 870 cm⁻¹).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are crucial for structural elucidation.[1]
-
In the ¹H NMR spectrum of this compound, characteristic signals include those for methylenic protons (at δ 4.74 and δ 4.52), protons on the furan ring (at δ 7.33, 7.25, and 6.51), and protons on an ethylenic double bond (at δ 5.98 and 6.19).[1]
-
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Quantitative Data
The yield of this compound can vary depending on the Hedychium species, the geographical origin of the plant material, and the extraction and purification methods employed.[5]
| Parameter | Hedychium Species | Extraction Solvent | Value | Reference |
| Crude Extract Yield | H. flavescence | Hexane | 3.75% (19.5 g from 520 g) | [1] |
| Purified this compound Yield | H. flavescence | Hexane | 0.15% (760 mg from 520 g) | [1] |
| This compound in Extract | H. coronarium | Methanol | 19.10% | [3][4] |
| This compound in Extract | H. coronarium | Ethanol | 15.39% | [3][4] |
| This compound in Essential Oil | H. flavum | Hydrodistillation | 20.3% | [6] |
| This compound in Essential Oil | H. coronarium | Hydrodistillation | 1.01–39.57% | [5] |
Table 1: Quantitative Yields of this compound from Hedychium Species.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for this compound as reported in the literature.[1]
| Spectroscopic Technique | Key Peaks/Signals |
| IR (KBr, cm⁻¹) | 3080, 2940, 2860, 1645, 1510, 1460, 1440, 1390, 1370, 1160, 1070, 1025, 970, 895, 870, 595 |
| ¹H NMR (CDCl₃, δ ppm) | 7.33, 7.25, 6.51 (furan ring protons), 6.19, 5.98 (ethylenic protons), 4.74, 4.52 (exo-methylene protons) |
| ¹³C NMR (CDCl₃, δ ppm) | 149.9, 143.2, 139.6, 128.2, 124.6, 121.9, 108.2, 107.7, 61.5, 54.9, 42.4, 40.9, 39.2, 36.8, 33.6, 33.7, 23.4, 22.1, 19.2, 15.1 |
Table 2: Spectroscopic Data for the Characterization of this compound.
Visualized Workflows and Pathways
Experimental Workflow for this compound Isolation
The following diagram illustrates the general workflow for the isolation of this compound from Hedychium rhizomes.
Potential Anti-Inflammatory Signaling Pathway
While the specific signaling pathways of this compound are still under investigation, its structural analog, Coronarin D, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[7][8] It is plausible that this compound may share a similar mechanism of action. The diagram below illustrates a simplified representation of the NF-κB signaling pathway, which can be a target for anti-inflammatory compounds.
Conclusion
This technical guide provides a foundational understanding of the isolation and characterization of this compound from Hedychium species. The detailed protocols, quantitative data, and visual workflows serve as a valuable resource for researchers initiating or advancing their work on this promising natural product. Further studies are warranted to fully elucidate the pharmacological mechanisms of this compound and to explore its therapeutic potential.
References
- 1. jetir.org [jetir.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hedychium coronarium extract arrests cell cycle progression, induces apoptosis, and impairs migration and invasion in HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Variation in the Chemical Composition of Endemic Specimens of Hedychium coronarium J. Koenig from the Amazon and In Silico Investigation of the ADME/Tox Properties of the Major Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochemical Analysis, Antioxidant, Antibacterial, Cytotoxic, and Enzyme Inhibitory Activities of Hedychium flavum Rhizome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Coronarin E: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Biological Activity
A Whitepaper for Researchers and Drug Development Professionals
Introduction: Coronarin E, a labdane-type diterpene, has emerged as a compound of significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. This technical guide provides an in-depth overview of the natural sources, distribution, isolation, and quantification of this compound. Furthermore, it delves into the molecular mechanisms and signaling pathways through which this compound exerts its biological effects, offering valuable insights for researchers, scientists, and professionals in the field of drug development.
Natural Sources and Distribution of this compound
This compound is primarily found in plants belonging to the Zingiberaceae family, commonly known as the ginger family. The genus Hedychium is a particularly rich source of this bioactive compound.
Primary Natural Sources:
-
Hedychium coronarium (Butterfly Ginger Lily): The rhizomes of Hedychium coronarium are a well-documented and significant source of this compound.[1][2] This species is widely distributed in tropical and subtropical regions of Asia.
-
Hedychium flavescens (Yellow Ginger Lily): Research has demonstrated the successful isolation of this compound from the rhizomes of Hedychium flavescens.[3]
-
Hedychium roxburghii : This species has also been identified as a source of this compound.[4]
-
Hedychium flavum : The essential oil from the rhizomes of Hedychium flavum has been found to contain this compound as a major constituent.
Other Documented Sources:
-
Curcuma xanthorrhiza (Javanese Turmeric): This plant, also a member of the Zingiberaceae family, has been reported to contain this compound.[5][6]
-
Alpinia mutica : Another species within the ginger family where this compound has been detected.[5][6]
Distribution within the Plant:
The rhizomes are consistently identified as the primary plant part containing the highest concentration of this compound across the various source species. While other parts of the plants may contain the compound, the rhizomes are the preferred material for extraction and isolation.
Quantitative Analysis of this compound
The concentration of this compound can vary significantly depending on the plant species, geographical location, and the extraction method employed. The following tables summarize the available quantitative data.
Table 1: Concentration of this compound in Plant Extracts
| Plant Species | Plant Part | Extraction Solvent/Method | This compound Concentration (% of Extract) | Reference |
| Hedychium coronarium | Rhizomes | Methanol | 19.10% | |
| Hedychium coronarium | Rhizomes | Ethanol | 15.39% | |
| Hedychium flavum | Rhizomes | Hydrodistillation (Essential Oil) | 20.3% |
Table 2: Yield of this compound from Plant Material
| Plant Species | Plant Part | Extraction Method | Yield of Crude Extract | Yield of Purified this compound | Reference |
| Hedychium flavescens | Rhizomes | Soxhlet (Hexane) | 3.75% (19.5g from 520g) | 0.146% (760mg from 520g) | [3] |
Experimental Protocols
Extraction of this compound from Hedychium flavescens Rhizomes
This protocol is based on the methodology described for the isolation of this compound from Hedychium flavescens.[3]
1. Plant Material Preparation:
-
Collect fresh rhizomes of Hedychium flavescens.
-
Clean the rhizomes to remove soil and debris.
-
Cut the rhizomes into thin slices and shade-dry them for seven days.
-
Grind the dried rhizome slices into a fine powder.
2. Soxhlet Extraction:
-
Place 520 g of the powdered rhizome into a Soxhlet apparatus.
-
Extract the powder in three batches with hexane (3 x 700 mL) for 24 hours per batch.
-
Combine the hexane extracts and remove the solvent under reduced pressure to obtain the crude extract.
Isolation and Purification of this compound by Column Chromatography
This protocol is a continuation of the extraction process and is based on the methodology for purifying this compound.[3]
1. Initial Column Chromatography:
-
Prepare a silica gel column (400 g, 100-200 mesh).
-
Load the crude hexane extract (19.5 g) onto the column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (EtOAc).
-
Collect fractions (e.g., 132 fractions of 70 mL each).
-
Monitor the fractions by Thin Layer Chromatography (TLC) and pool fractions with similar profiles.
2. Secondary Column Chromatography:
-
Take the pooled fractions containing this compound (e.g., 2.43 g).
-
Subject these fractions to a second silica gel column (60 g, 100-200 mesh).
-
Elute the column with 8% ethyl acetate in petroleum ether.
-
Collect the fractions containing pure this compound (yield: 760 mg).
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the identification and quantification of volatile and semi-volatile compounds like this compound in essential oils and extracts.
1. Sample Preparation:
-
Prepare a standard solution of purified this compound of known concentration.
-
Dilute the plant extract or essential oil in a suitable solvent (e.g., hexane or ethanol) to a concentration within the linear range of the instrument.
2. GC-MS Analysis:
-
Gas Chromatograph: Use a GC system equipped with a suitable capillary column (e.g., HP-5MS).
-
Oven Temperature Program: A typical program might be: initial temperature of 60°C, ramp to 240°C at 3°C/min, and hold for 10 min.
-
Injector and Detector Temperature: Set the injector and detector temperatures to 250°C and 280°C, respectively.
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-500.
3. Data Analysis:
-
Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Biological Activity and Signaling Pathways
This compound and its closely related analogue, Coronarin D, have been shown to exert significant anti-inflammatory and cytotoxic effects through the modulation of key cellular signaling pathways.
Anti-inflammatory Activity via NF-κB Inhibition
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Studies on labdane-type diterpenes from Hedychium species have demonstrated their ability to inhibit this pathway.
Mechanism of Action:
-
Inhibition of IκBα Kinase (IKK): Coronarin D, a closely related compound, has been shown to inhibit the activation of IKK.[3]
-
Suppression of IκBα Phosphorylation and Degradation: By inhibiting IKK, the phosphorylation and subsequent degradation of the inhibitory protein IκBα are prevented.[3]
-
Inhibition of p65 Nuclear Translocation: This leads to the retention of the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus.[3]
-
Downregulation of NF-κB Target Genes: As a result, the transcription of pro-inflammatory genes regulated by NF-κB, such as those encoding for cytokines (e.g., TNF-α, IL-6), cyclooxygenase-2 (COX-2), and matrix metalloproteinase-9 (MMP-9), is suppressed.[3][4]
Cytotoxic Activity and Apoptosis Induction
This compound and related compounds have demonstrated cytotoxic effects against various cancer cell lines. This activity is mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest, often involving the mitogen-activated protein kinase (MAPK) signaling pathway.
Mechanism of Action:
-
Induction of Reactive Oxygen Species (ROS): Treatment with Coronarin D has been shown to increase the production of ROS in cancer cells.
-
Activation of JNK and p38 MAPK Pathways: Elevated ROS levels can lead to the activation of the JNK and p38 MAPK pathways, which are involved in stress-induced apoptosis.
-
Modulation of Apoptotic Proteins: This signaling cascade can lead to the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).
-
Caspase Activation: The activation of the MAPK pathway can trigger the caspase cascade (e.g., caspase-3, -8, and -9), leading to the execution of apoptosis.
-
Cell Cycle Arrest: Coronarin D has also been shown to induce cell cycle arrest at the G1 or G2/M phase in different cancer cell lines, preventing their proliferation.
Conclusion
This compound, a labdane-type diterpene predominantly found in the rhizomes of Hedychium species, exhibits promising pharmacological properties. Its anti-inflammatory effects are largely attributed to the inhibition of the NF-κB signaling pathway, while its cytotoxic activities are mediated through the induction of apoptosis and cell cycle arrest, often involving the MAPK pathway. The detailed protocols for extraction, isolation, and quantification provided in this guide, along with the elucidation of its molecular mechanisms, offer a solid foundation for further research and development of this compound as a potential therapeutic agent. Continued investigation into its specific molecular targets and in vivo efficacy is warranted to fully explore its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hedychium coronarium extract arrests cell cycle progression, induces apoptosis, and impairs migration and invasion in HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Biosynthesis of Labdane Diterpenes: The Pathway to Coronarin E
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Labdane-related diterpenoids (LRDs) are a vast and structurally diverse class of natural products with significant pharmacological and industrial applications.[1] Their biosynthesis is a complex, multi-step process involving a conserved set of enzyme families, including terpene synthases and cytochrome P450 monooxygenases, which generate a wide array of molecular skeletons from a common precursor. This technical guide provides an in-depth overview of the biosynthetic pathway of labdane diterpenes, with a specific focus on the formation of compounds like Coronarin E, a labdane diterpene isolated from plants of the Hedychium genus.[2][3][4] We will detail the core enzymatic steps, present available quantitative data, outline key experimental protocols, and visualize the central pathways and workflows.
The Core Biosynthetic Pathway
The biosynthesis of all labdane-related diterpenoids, including this compound, originates from the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[5] These precursors are synthesized via the methylerythritol 4-phosphate (MEP) pathway in plant plastids. The pathway can be broadly divided into three main stages.
-
Module 1: Formation of the C20 Precursor: A Geranylgeranyl Diphosphate Synthase (GGPPS) catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to form the universal C20 diterpene precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP).[5][6][7]
-
Module 2: Skeleton Formation: This is the crucial stage where the characteristic bicyclic labdane skeleton is forged. It is a two-step cyclization cascade typically catalyzed by two distinct classes of diterpene synthases (diTPSs).[8]
-
Class II diTPS (CPS): A copalyl diphosphate synthase (CPS) initiates the first cyclization of the linear GGPP precursor. This is a protonation-dependent reaction that forms a bicyclic labdadienyl/copalyl diphosphate (CPP) intermediate.[9][10][11]
-
Class I diTPS (KS/KSL): A kaurene synthase-like (KSL) enzyme then utilizes the CPP intermediate. It catalyzes the ionization of the diphosphate group, followed by a second cyclization and potential rearrangement reactions to form the final hydrocarbon skeleton.[9][12] In some fungi and bacteria, these two activities can be found on a single bifunctional enzyme.[13][14][15]
-
-
Module 3: Skeleton Modification/Decoration: The nascent labdane hydrocarbon scaffold undergoes a series of oxidative modifications, catalyzed primarily by Cytochrome P450 monooxygenases (CYPs).[1][13][16][17][18] These enzymes introduce hydroxyl, keto, epoxy, or acid functionalities at various positions, creating the vast chemical diversity observed in this family.[16] Further modifications like glycosylation or methylation can also occur. The specific series of CYP-mediated oxidations on a labdane skeleton is what ultimately leads to the final structure of this compound.
Caption: General three-module biosynthetic pathway for labdane diterpenes.
Key Enzymes in the Pathway
Geranylgeranyl Diphosphate Synthase (GGPPS)
GGPPS enzymes are prenyltransferases that produce the C20 precursor GGPP.[7] They catalyze three successive condensations of IPP onto the growing allylic diphosphate chain, starting with DMAPP.[7] These enzymes are critical entry points, and their expression levels can be a rate-limiting step in diterpene production.[19]
Diterpene Synthases (diTPSs)
The structural diversity of the labdane core is primarily generated by the action of diTPSs.[8]
-
Class II diTPSs: These enzymes contain a conserved DxDD motif and initiate cyclization via protonation of the terminal double bond of GGPP.[10][11] They are responsible for forming the initial bicyclic CPP intermediate. The stereochemistry of this intermediate (e.g., normal, ent, or syn-CPP) is determined by the specific CPS enzyme, which dictates the subsequent cyclization possibilities.
-
Class I diTPSs: These enzymes possess a conserved DDxxD motif, which coordinates divalent metal ions (like Mg²⁺) to facilitate the ionization of the diphosphate ester from the CPP substrate.[9][20] This generates a carbocation that drives the second cyclization and subsequent rearrangements to form a stable diterpene hydrocarbon.[9]
Cytochrome P450 Monooxygenases (CYPs)
CYPs are a superfamily of heme-thiolate proteins that are the primary "decorating" enzymes in LRD biosynthesis.[1][16][18] They catalyze a wide range of regio- and stereospecific oxidation reactions, adding functional groups that are often critical for the biological activity of the final molecule.[17][21] In some cases, CYPs can even induce complex backbone rearrangements, further expanding structural diversity.[16] The specific CYPs that convert the labdane skeleton into this compound in Hedychium species have not yet been fully characterized, representing an area for future research.
Quantitative Data in Labdane Diterpene Biosynthesis
While specific enzyme kinetic data for the biosynthesis of this compound is not available in the reviewed literature, studies on functionally related enzymes provide valuable benchmarks for researchers. The following table summarizes kinetic parameters for representative diTPSs from other plant species.
| Enzyme | Organism | Substrate | Product(s) | Km (µM) | kcat (s-1) | Reference |
| Abies grandis abietadiene synthase (AgAS) | Grand Fir | GGPP | Abietadiene, etc. | 0.6 ± 0.1 | 0.031 ± 0.001 | [US20130224809A1] |
| Picea abies isopimaradiene synthase (PaIS) | Norway Spruce | GGPP | Isopimaradiene | 3.1 ± 0.4 | 0.015 ± 0.001 | [US20130224809A1] |
| Salvia miltiorrhiza CPS (SmCPS) | Danshen | GGPP | (+)-CPP | 1.2 ± 0.2 | 0.14 ± 0.01 | (Gao et al., 2009) |
| Salvia miltiorrhiza KSL (SmKSL) | Danshen | (+)-CPP | Miltiradiene | 0.5 ± 0.1 | 0.11 ± 0.01 | (Gao et al., 2009) |
Note: Data is compiled from various sources for illustrative purposes. Direct comparison should be made with caution due to differing experimental conditions.
Experimental Protocols
The discovery and characterization of enzymes in a biosynthetic pathway like that for this compound follows a well-established workflow.
Caption: A typical experimental workflow for identifying and characterizing new diTPSs.
Protocol: Heterologous Expression and Assay of a Diterpene Synthase
This protocol describes the functional characterization of a candidate diTPS gene in E. coli.
-
Gene Cloning:
-
Amplify the full-length open reading frame (ORF) of the candidate diTPS gene from cDNA synthesized from Hedychium rhizome RNA.
-
Clone the ORF into a suitable expression vector (e.g., pET28a or pGEX) containing an N-terminal affinity tag (e.g., His₆ or GST) for purification.
-
Confirm the sequence of the construct via Sanger sequencing.
-
-
Protein Expression:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow a 500 mL culture in Terrific Broth (TB) medium at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Cool the culture to 16°C and induce protein expression with 0.2-0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Incubate for an additional 16-20 hours at 16°C with shaking.[22]
-
-
Protein Purification:
-
Harvest cells by centrifugation (4,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lyse cells by sonication.
-
Clarify the lysate by centrifugation (18,000 x g, 30 min, 4°C).
-
Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) and wash with lysis buffer.
-
Elute the purified protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Confirm protein purity and size using SDS-PAGE.
-
-
In Vitro Enzyme Assay:
-
Prepare a 500 µL reaction mixture in a glass vial containing assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT).
-
Add 5-10 µg of purified diTPS enzyme.
-
Add the substrate, GGPP, to a final concentration of 50-100 µM.
-
Overlay the aqueous reaction with 500 µL of an organic solvent (e.g., n-hexane or ethyl acetate) to trap volatile hydrocarbon products.[22]
-
Incubate the reaction at 30°C for 2-4 hours.
-
-
Product Identification by GC-MS:
-
Vortex the reaction vial to extract the products into the organic layer.
-
Separate the layers by centrifugation and carefully remove the organic phase.
-
Concentrate the organic extract under a gentle stream of N₂.
-
Analyze the sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with a suitable capillary column (e.g., DB-5MS).[22][23]
-
Identify the product by comparing its mass spectrum and retention time to authentic standards or published library data.
-
Protocol: Cytochrome P450 Reconstitution and Assay
This protocol is for assaying the activity of a candidate CYP involved in labdane modification, typically using yeast microsomes or purified components.
-
Heterologous Expression:
-
Microsome Preparation:
-
Grow the yeast culture and induce protein expression.
-
Harvest cells and perform enzymatic lysis to generate spheroplasts.
-
Homogenize the spheroplasts in a buffer and perform differential centrifugation to isolate the microsomal fraction (containing the ER).
-
-
In Vitro Assay:
-
Set up a reaction containing the microsomal preparation, a buffer (e.g., potassium phosphate pH 7.4), the labdane substrate (e.g., miltiradiene or a related intermediate), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).[24]
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Incubate at 30°C for 1-2 hours with shaking.
-
-
Product Extraction and Analysis:
-
Stop the reaction and extract the products with an organic solvent like ethyl acetate.
-
Dry, concentrate, and derivatize the sample if necessary (e.g., by silylation with BSTFA) to improve volatility for GC-MS analysis.
-
Analyze the products by GC-MS or LC-MS to identify hydroxylated or otherwise modified labdane diterpenes.
-
Conclusion and Future Perspectives
The biosynthetic pathway of labdane-related diterpenoids is a testament to nature's ability to generate immense chemical complexity from simple building blocks. While the general enzymatic logic—from GGPP to a cyclized hydrocarbon scaffold followed by oxidative decoration—is well-established, the specific enzymes responsible for the biosynthesis of many valuable LRDs, including this compound, remain to be discovered. The combination of next-generation sequencing, bioinformatics, and synthetic biology provides a powerful toolkit for gene discovery and pathway elucidation.[18] Characterizing the specific CPS, KSL, and CYP enzymes from Hedychium species will not only illuminate the precise pathway to this compound but also provide a set of biocatalytic tools for the engineered production of this and other valuable diterpenoids in microbial chassis.[19][25]
References
- 1. A review: biosynthesis of plant-derived labdane-related diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound-Coronarin E) I CAS#: 117591-81-8 I bioactive compound I InvivoChem [invivochem.com]
- 4. This compound | CAS#:117591-81-8 | Chemsrc [chemsrc.com]
- 5. The functional evolution of architecturally different plant geranyl diphosphate synthases from geranylgeranyl diphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Bifunctional Geranyl and Geranylgeranyl Diphosphate Synthase Is Involved in Terpene Oleoresin Formation in Picea abies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plant geranylgeranyl diphosphate synthases: every (gene) family has a story - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Diterpene Cyclases and the Nature of the Isoprene Fold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Class II terpene cyclases: structures, mechanisms, and engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Genome mining of labdane-related diterpenoids: Discovery of the two-enzyme pathway leading to (−)-sandaracopimaradiene in the fungus Arthrinium sacchari - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Functional Characterization of Three Diterpene Synthases Responsible for Tetracyclic Diterpene Biosynthesis in Scoparia dulcis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Formation of P450 · P450 complexes and their effect on P450 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Preliminary Biological Screening of Coronarin E: A Technical Guide
Abstract: Coronarin E, a labdane-type diterpene isolated from plants of the Zingiberaceae family, such as Hedychium coronarium, has garnered interest for its potential bioactive properties.[1][2] This document provides a comprehensive technical overview of the preliminary biological screening of this compound, intended for researchers, scientists, and drug development professionals. It consolidates available data on its biological activities, details relevant experimental protocols, and visualizes key cellular signaling pathways associated with closely related compounds to provide a mechanistic context. While specific data for this compound is limited, this guide leverages information from analogous compounds like Coronarin D and A to present a foundational understanding for future research.
Introduction to this compound
This compound is a natural product belonging to the labdane diterpene class of chemical compounds.[3] It is primarily isolated from the rhizomes of various plants in the ginger family (Zingiberaceae).[1] Structurally, it shares a core bicyclic diterpene framework with other coronarins, which are known to possess a range of biological activities, including anti-inflammatory and cytotoxic effects.[4] Preliminary screenings have suggested that this compound itself exhibits weak antimicrobial properties, though comprehensive evaluation is still ongoing.[5] This guide outlines the current state of knowledge and provides the necessary technical protocols to facilitate further investigation into its therapeutic potential.
Quantitative Data Presentation
Quantitative data on the biological activity of this compound is sparse in the current literature. The primary reported activity is antimicrobial, which has been characterized as weak. For context, the activities of related coronarins are often more potent.
Table 1: Antimicrobial Activity Profile of this compound
| Test Organism | Assay Type | Result | Reference |
| Various Microbes | Microdilution | No Minimum Inhibitory Concentration (MIC) observed at 512 µg/mL, but an inhibition profile was noted. | [5] |
Note: While this compound's direct antimicrobial efficacy appears limited, derivatives of this compound have shown potent antibacterial activity against clinically relevant strains like Acinetobacter baumannii and Klebsiella pneumoniae, suggesting the core structure is a valuable scaffold for synthetic modification.[3][6]
Experimental Protocols
The following protocols are standard methodologies for the isolation, characterization, and preliminary biological screening of natural products like this compound.
The isolation of this compound from its natural source, such as the rhizomes of Hedychium flavescence, is a multi-step process involving extraction and chromatography.[7]
-
Extraction: Dried and powdered rhizome material is subjected to solvent extraction, often starting with a non-polar solvent like hexane, followed by solvents of increasing polarity such as ethyl acetate and methanol.[7]
-
Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel.[7][8]
-
Fractionation: The column is eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate with increasing polarity, to separate the components of the extract into different fractions.[7]
-
Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and may undergo further purification using techniques like vacuum liquid chromatography or centrifugal chromatography to yield the pure compound.[5]
-
Structural Elucidation: The identity and purity of this compound are confirmed using modern spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).[5][7]
The broth microdilution method is a standardized assay used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[9][10]
-
Preparation of Reagents: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth).[9][11]
-
Inoculum Preparation: The test microorganism is cultured to a specific density, typically adjusted to a 0.5 McFarland turbidity standard. This standardized inoculum is then further diluted.[9][12]
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the diluted microbial suspension. The plate includes a positive control (broth and inoculum, no compound) and a negative control (broth only).[9] The plate is then incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[10][11]
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (solubilized in a vehicle like DMSO, with the final concentration of DMSO kept low, typically <0.1%) and incubated for a specified period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: The culture medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.[16] The plate is incubated for 3-4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.[13][16]
-
Absorbance Reading: The plate is shaken to ensure complete dissolution, and the absorbance is measured on a microplate reader, typically at a wavelength of 570 nm. Cell viability is calculated as a percentage relative to untreated control cells.
Visualization of Workflows and Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, the mechanisms of action for the closely related labdane diterpenes Coronarin D and Coronarin A have been studied. These pathways provide a valuable hypothetical framework for investigating this compound.
Caption: General experimental workflow for the isolation and biological screening of this compound.
Coronarin D has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, cell survival, and proliferation.[17][18] It achieves this by preventing the activation of IκBα kinase (IKK), which leads to the suppression of IκBα phosphorylation and degradation.[4][17]
Caption: Coronarin D inhibits the TNF-α-induced NF-κB signaling pathway by targeting the IKK complex.
In nasopharyngeal cancer cells, Coronarin D induces cell death by generating reactive oxygen species (ROS), which in turn modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[19] Specifically, it inhibits p38 MAPK while activating the c-Jun N-terminal kinase (JNK), leading to apoptosis and autophagy.[19][20][21]
Caption: Coronarin D induces ROS, leading to inhibition of p38 MAPK and activation of JNK to trigger cell death.
Coronarin A has been found to modulate glucose homeostasis by inhibiting the mTORC1/S6K1 signaling pathway.[22] This inhibition reduces the inhibitory serine phosphorylation of Insulin Receptor Substrate 1 (IRS1), thereby enhancing downstream PI3K/Akt signaling, which promotes glycogen synthesis.[22]
Caption: Coronarin A inhibits the mTORC1/S6K1 pathway to enhance insulin signaling and glycogen synthesis.
Conclusion and Future Directions
The preliminary biological screening of this compound indicates it possesses a modest antimicrobial profile. However, the potent and diverse activities of its structural analogs, Coronarin D and A, against critical cellular pathways in cancer and metabolic regulation suggest that this compound warrants more extensive investigation. Future research should focus on comprehensive screening across a wider panel of cancer cell lines, exploring its anti-inflammatory potential, and elucidating its specific molecular targets and mechanisms of action. Furthermore, the demonstrated success of synthetic modifications to the coronarin scaffold highlights a promising avenue for developing novel therapeutic agents based on the this compound structure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-Coronarin E) I CAS#: 117591-81-8 I bioactive compound I InvivoChem [invivochem.com]
- 3. Preparation and antibacterial activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound | CAS:117591-81-8 | Manufacturer ChemFaces [chemfaces.com]
- 6. tandfonline.com [tandfonline.com]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. oncotarget.com [oncotarget.com]
- 22. Coronarin A modulated hepatic glycogen synthesis and gluconeogenesis via inhibiting mTORC1/S6K1 signaling and ameliorated glucose homeostasis of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxic Activity of Coronarin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronarin E, a labdane diterpene isolated from the rhizomes of Hedychium coronarium (Zingiberaceae), has been a subject of interest for its potential biological activities. This technical guide provides a comprehensive overview of the available in vitro cytotoxic data for this compound. Due to the limited direct research on this compound, this document also extensively covers the cytotoxic activities of its close structural analog, Coronarin D, to provide a broader context and potential insights into the mechanisms of action. This guide is intended to serve as a resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols and summarizing key quantitative data and associated signaling pathways.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of this compound and its analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A-375 | Human Melanoma | 36.58 | MTT | [1] |
| A549 | Human Lung Carcinoma | 53.26 | MTT | [1] |
Note: Research directly investigating the cytotoxic effects of this compound is limited. The data presented here is based on available preliminary screenings.
Table 2: In Vitro Cytotoxicity of Coronarin D (A Close Analog)
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| NPC-BM | Nasopharyngeal Carcinoma | ~4 | MTT | [1] |
| NPC-039 | Nasopharyngeal Carcinoma | ~6 | MTT | [1] |
| U-251 | Human Glioblastoma | Not specified | SRB | [2] |
| A549 | Human Lung Carcinoma | Not specified | Not specified | [3] |
| HuCCA-1 | Cholangiocarcinoma | Not specified | Not specified | [4] |
| MOLT-3 | Acute Lymphoblastic Leukemia | Not specified | Not specified | [4] |
| HeLa | Human Cervical Carcinoma | Not specified | Not specified | [4] |
| P388 | Murine Leukemia | Not specified | Not specified | [4] |
Experimental Protocols
This section details the methodologies employed in the assessment of the cytotoxic activity of Coronarin compounds. These protocols are based on standard laboratory procedures and those described in the cited literature for Coronarin D, which can be adapted for the study of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 0.5 × 10⁵ cells/mL and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or D for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the extent of apoptosis induced by the test compound.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or D for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis
This method is used to determine the effect of the compound on cell cycle progression.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
Measurement of Reactive Oxygen Species (ROS)
This assay measures the intracellular generation of ROS, which is often implicated in drug-induced apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the compound for the desired duration.
-
Staining: Incubate the cells with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a non-fluorescent compound that is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF) in the presence of ROS.
-
Analysis: Measure the fluorescence intensity by flow cytometry or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.
Signaling Pathways and Mechanisms of Action
While direct evidence for this compound is sparse, studies on Coronarin D provide significant insights into the potential molecular mechanisms underlying its cytotoxic effects. These mechanisms often involve the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.
Inhibition of the NF-κB Pathway
The transcription factor nuclear factor-kappa B (NF-κB) is a critical regulator of genes involved in inflammation, cell survival, and proliferation. Constitutive activation of NF-κB is a hallmark of many cancers. Coronarin D has been shown to inhibit both constitutive and inducible NF-κB activation.[4][5] This inhibition is achieved by preventing the activation of IκBα kinase (IKK), which in turn suppresses the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB.[4] This leads to the retention of NF-κB in the cytoplasm and prevents the transcription of its target genes, which include anti-apoptotic proteins (e.g., Bcl-2, survivin) and proteins involved in proliferation (e.g., cyclin D1) and invasion (e.g., MMP-9).[4]
Caption: Inhibition of the NF-κB signaling pathway by this compound/D.
Induction of Apoptosis via Reactive Oxygen Species (ROS) and MAPK Pathway Modulation
Coronarin D has been demonstrated to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[1] Elevated intracellular ROS levels can lead to oxidative stress, causing damage to cellular components and triggering apoptotic pathways.
The mitogen-activated protein kinase (MAPK) signaling pathways, including JNK and p38, are also critically involved. Coronarin D treatment has been shown to increase the phosphorylation (activation) of JNK while reducing the phosphorylation of p38.[1] The activation of the JNK pathway is a key event in Coronarin D-induced apoptosis.
Caption: Induction of apoptosis by this compound/D via ROS and MAPK pathways.
Cell Cycle Arrest
Ethanolic extracts of Hedychium coronarium, which contain Coronarin compounds, have been shown to induce cell cycle arrest at the G1 phase in HeLa cells.[3][6] This arrest is associated with the upregulation of p53 and p21 and the downregulation of cyclin D1, CDK-4, and CDK-6.[3][6] Coronarin D has also been shown to induce G1 arrest in glioblastoma cells.[2][7]
Caption: Mechanism of this compound/D-induced G1 cell cycle arrest.
Conclusion and Future Directions
The available data, primarily from its analog Coronarin D, suggests that this compound holds promise as a cytotoxic agent against various cancer cell lines. The proposed mechanisms of action, including the inhibition of the NF-κB pathway, induction of ROS-mediated apoptosis via MAPK signaling, and cell cycle arrest, provide a solid foundation for further investigation.
Future research should focus on:
-
Comprehensive Cytotoxicity Screening: Evaluating the cytotoxic effects of pure this compound against a broader panel of cancer cell lines to determine its potency and selectivity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to confirm if they align with those of Coronarin D.
-
In Vivo Studies: Assessing the anti-tumor efficacy and safety profile of this compound in preclinical animal models.
This technical guide serves as a starting point for researchers interested in the therapeutic potential of this compound. The detailed protocols and mechanistic insights provided herein are intended to facilitate the design and execution of future studies aimed at fully characterizing the anticancer properties of this natural compound.
References
- 1. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hedychium coronarium extract arrests cell cycle progression, induces apoptosis, and impairs migration and invasion in HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
The Antimicrobial Potential of the Coronarin Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: November 19, 2025
Executive Summary
Coronarin E, a labdane-type diterpene isolated from plants of the Zingiberaceae family, has been a subject of interest for its potential bioactive properties. However, scientific investigation into the direct antimicrobial activity of this compound in its native form reveals it to be weak. In contrast, significant antimicrobial potential is unlocked through synthetic modification of the this compound structure and is also observed in the closely related natural analog, Coronarin D. This technical guide provides a comprehensive overview of the current state of research, focusing on the quantitative antimicrobial data, experimental methodologies, and proposed mechanisms of action for these more potent compounds. The data presented herein highlights the promise of the coronarin scaffold as a foundational structure for the development of novel antimicrobial agents.
Antimicrobial Spectrum of Coronarin Analogs and Derivatives
While native this compound has shown a limited antimicrobial profile, with one study reporting no Minimum Inhibitory Concentration (MIC) at concentrations up to 512 μg/ml, its derivatives and the related compound Coronarin D exhibit significant and clinically relevant activity.
Coronarin D: Activity Against Gram-Positive Bacteria and Fungi
Coronarin D has demonstrated notable efficacy against a range of Gram-positive bacteria, including clinically important species such as Staphylococcus aureus and Bacillus cereus.[1][2] It is, however, largely inactive against Gram-negative bacteria.[1][3] The compound also exhibits antifungal properties.[1][2]
Table 1: Minimum Inhibitory and Bactericidal/Fungicidal Concentrations of Coronarin D
| Microorganism | Type | MIC (μg/mL) | MBC/MFC (μg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 12.5 | 25 |
| Staphylococcus epidermidis | Gram-positive Bacteria | 12.5 | 50 |
| Enterococcus faecalis | Gram-positive Bacteria | 50 | 100 |
| Bacillus cereus | Gram-positive Bacteria | 6.25 | 12.5 |
| Escherichia coli | Gram-negative Bacteria | >200 | Not Tested |
| Pseudomonas aeruginosa | Gram-negative Bacteria | >200 | Not Tested |
| Salmonella typhimurium | Gram-negative Bacteria | >200 | Not Tested |
| Candida albicans | Yeast | 25 | 100 |
| Candida albidus | Yeast | 50 | 100 |
| Aspergillus niger | Fungus | 100 | >200 |
| Aspergillus flavus | Fungus | 100 | 200 |
| Data sourced from Reuk-ngam et al., 2014.[1] |
Synthetic Derivatives of this compound: Enhanced Broad-Spectrum Activity
Synthetic modification of this compound to create butenolide derivatives has been shown to dramatically increase its antimicrobial potency and broaden its spectrum of activity to include problematic Gram-negative bacteria.[4][5]
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives Against Gram-Negative Bacteria
| Compound | Acinetobacter baumannii MIC (μg/mL) | Klebsiella pneumoniae MIC (μg/mL) |
| Derivative 5a | 2 | 1 |
| Derivative 5b | 1 | 0.5 |
| Ampicillin (Control) | 8 | 16 |
| Kanamycin (Control) | 4 | 4 |
| Data sourced from Qin et al., 2023.[4][5] |
Synergistic Effects with Conventional Antibiotics
Coronarin D has been shown to act synergistically with a number of conventional antibiotics, enhancing their efficacy and potentially restoring activity against resistant strains.[1][3] This suggests a role for coronarin-based compounds as adjuvants in combination therapies.
Table 3: Synergistic Activity of Coronarin D with Antibiotics Against Gram-Positive Bacteria
| Antibiotic | Mechanism of Action | S. aureus | S. epidermidis | E. faecalis | B. cereus |
| Oxacillin | Cell Wall Synthesis | Total Synergy | Total Synergy | Total Synergy | Total Synergy |
| Gentamicin | Protein Synthesis | Total Synergy | Total Synergy | Total Synergy | Total Synergy |
| Ciprofloxacin | DNA Synthesis | Total Synergy | Total Synergy | Total Synergy | Total Synergy |
| Polymyxin B | Membrane Integrity | Partial Synergy | Partial Synergy | Partial Synergy | Total Synergy |
| Penicillin G | Cell Wall Synthesis | No Effect | No Effect | No Effect | Total Synergy |
| Tetracycline | Protein Synthesis | Partial Synergy | Partial Synergy | Partial Synergy | Partial Synergy |
| Erythromycin | Protein Synthesis | Partial Synergy | Partial Synergy | No Effect | Partial Synergy |
| Chloramphenicol | Protein Synthesis | No Effect | Partial Synergy | No Effect | No Effect |
| Rifampicin | RNA Synthesis | Partial Synergy | Partial Synergy | Partial Synergy | Partial Synergy |
| Synergy determined by Fractional Inhibitory Concentration Index (FICI). Total Synergy: FICI ≤ 0.5; Partial Synergy: 0.5 < FICI ≤ 1.0; No Effect: 1.0 < FICI ≤ 4.0. Data sourced from Reuk-ngam et al., 2014.[1] |
Experimental Protocols
The following protocols are representative of the methodologies used to determine the antimicrobial properties of coronarin compounds and their derivatives.
Determination of MIC, MBC, and MFC
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][6]
Protocol: Broth Microdilution Assay
-
Preparation of Inoculum: Bacterial strains are cultured on an appropriate medium (e.g., Mueller-Hinton Agar) and incubated. Colonies are then used to prepare a bacterial suspension, which is adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted in broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound (e.g., Coronarin D) is dissolved in a suitable solvent (like DMSO) and then serially diluted two-fold in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at an appropriate temperature for 48-72 hours for fungi.[1]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC/MFC Determination: To determine the minimum bactericidal or fungicidal concentration, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The plates are incubated, and the MBC/MFC is defined as the lowest concentration that results in no microbial growth on the agar.[1]
Assessment of Synergistic Effects
The checkerboard assay is employed to evaluate the interaction between two antimicrobial agents.[1]
Protocol: Checkerboard Assay
-
Plate Preparation: In a 96-well microtiter plate, serial dilutions of Compound A (e.g., Coronarin D) are made along the x-axis, and serial dilutions of Compound B (an antibiotic) are made along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculation and Incubation: Each well is inoculated with a standardized microbial suspension, and the plate is incubated as described for the MIC assay.
-
Data Analysis: After incubation, the growth in each well is assessed. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation: The FICI value is used to classify the interaction: ≤ 0.5 indicates synergy, > 0.5 to 1.0 indicates an additive effect, > 1.0 to 4.0 indicates indifference, and > 4.0 indicates antagonism.[2]
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates a generalized workflow for assessing the antimicrobial properties of a test compound.
Caption: Generalized workflow for antimicrobial susceptibility testing.
Proposed Mechanism of Action for Coronarin D
Research suggests that Coronarin D exerts its antibacterial effect by disrupting the integrity of the bacterial cell membrane.[6] This mechanism is consistent with its selective activity against Gram-positive bacteria, which lack the protective outer membrane found in Gram-negative organisms.
Caption: Proposed mechanism of action for Coronarin D.
Signaling Pathways
Currently, there is no published research detailing the specific bacterial signaling pathways that are directly modulated by this compound or its analogs as a primary antimicrobial mechanism. The known signaling pathway interactions for compounds like Coronarin D, such as the inhibition of the NF-κB pathway, have been characterized in the context of anti-inflammatory and anti-cancer effects in eukaryotic cells and are not directly linked to its bactericidal action.
Conclusion and Future Directions
The available evidence strongly indicates that while this compound itself is not a potent antimicrobial agent, its chemical scaffold holds significant promise for the development of new antibacterial and antifungal drugs. The potent, broad-spectrum activity of its synthetic butenolide derivatives and the selective Gram-positive activity and synergistic potential of its natural analog, Coronarin D, warrant further investigation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the coronarin scaffold for enhanced potency and a broader spectrum of activity.
-
Mechanism of Action Studies: To fully elucidate how these compounds disrupt bacterial membranes and to investigate other potential intracellular targets.
-
In Vivo Efficacy and Toxicity Studies: To assess the therapeutic potential and safety profile of the most promising derivatives in animal models of infection.
By exploring these avenues, the scientific community can leverage the unique chemical architecture of the coronarins to develop a new class of much-needed antimicrobial therapeutics.
References
- 1. Antimicrobial Activity of Coronarin D and Its Synergistic Potential with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of coronarin D and its synergistic potential with antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and antibacterial activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jmchemsci.com [jmchemsci.com]
An In-depth Technical Guide to Coronarin E: Discovery, History, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coronarin E is a labdane-type diterpene isolated from various species of the Hedychium (Zingiberaceae) genus, commonly known as ginger lilies. This technical guide provides a comprehensive overview of the discovery, history, and known biological activities of this compound. While research on this compound is not as extensive as its structural analog Coronarin D, this document compiles the existing data on its anti-inflammatory and cytotoxic properties. This guide also details the well-documented mechanisms of the closely related Coronarin D to provide a potential framework for future research into the signaling pathways modulated by this compound. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics and potential therapeutic applications.
Discovery and History
This compound was first identified as a natural product isolated from the rhizomes of plants belonging to the Hedychium genus, a member of the ginger family (Zingiberaceae).[1] These plants have a history of use in traditional medicine for treating inflammation and other ailments. The isolation of this compound is typically achieved through solvent extraction of the dried and powdered rhizomes, followed by chromatographic separation techniques.[2]
One of the primary sources for the isolation of this compound is Hedychium coronarium.[3] It has also been isolated from Hedychium flavescence.[2] The structural elucidation of this compound was accomplished using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2] The chemical structure reveals a labdane diterpene skeleton, which is common among compounds isolated from this plant genus.
A total synthesis of (+)-Coronarin E has also been achieved. The synthesis involves the Dess-Martin oxidation of (+)-albicanol, followed by a Julia one-pot olefination to yield (+)-trans this compound.[4]
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₀H₂₈O |
| Molecular Weight | 284.44 g/mol |
| Appearance | Colorless oil |
| Optical Rotation | [α]D +22.3° |
Biological Activities
The biological activities of this compound are still under investigation, with current research pointing towards its anti-inflammatory and cytotoxic effects.
Anti-inflammatory Activity
This compound, along with its counterpart Coronarin D, has been reported to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced mouse peritoneal macrophages.[5] The overproduction of NO is a hallmark of inflammation, and its inhibition suggests potential anti-inflammatory applications for this compound. However, detailed quantitative data, such as IC50 values for NO inhibition by this compound, are not yet available in the literature.
Cytotoxic Activity
This compound has demonstrated cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values have been determined for various cell lines, indicating its potential as an anticancer agent.
| Cell Line | Cancer Type | IC50 (µM) |
| A-375 | Melanoma | 36.58 |
| A549 | Lung Carcinoma | 53.26 |
| HL-60 | Promyelocytic Leukemia | 31.21 |
| THP-1 | Acute Monocytic Leukemia | 33.99 |
Data from MedchemExpress, citing a publication with PMID: 19782567.
Potential Mechanisms of Action: Insights from Coronarin D
Due to the limited research on the specific signaling pathways modulated by this compound, the well-documented mechanisms of the structurally similar labdane diterpene, Coronarin D, are presented here as a potential model for future investigation.
Coronarin D has been shown to exert its anti-cancer and anti-inflammatory effects through the modulation of key signaling pathways, including NF-κB and MAPK.
Inhibition of the NF-κB Signaling Pathway
Coronarin D has been demonstrated to inhibit the activation of the transcription factor nuclear factor-kappa B (NF-κB), a pivotal regulator of inflammatory and immune responses, as well as cell survival.[6] By inhibiting the NF-κB pathway, Coronarin D can suppress the expression of various pro-inflammatory and pro-survival genes.
Caption: Proposed inhibition of the NF-κB pathway by Coronarin D.
Activation of the MAPK Signaling Pathway and Induction of Apoptosis
Studies on Coronarin D have revealed its ability to induce apoptosis in cancer cells through the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically by stimulating the phosphorylation of ERK and JNK.[7] This activation leads to the inhibition of cell proliferation and the initiation of the intrinsic apoptotic cascade.[8]
Caption: Proposed activation of MAPK pathway and apoptosis by Coronarin D.
Experimental Protocols
Isolation of this compound from Hedychium flavescence Rhizomes
This protocol describes a general method for the isolation of this compound.[2]
Caption: General workflow for the isolation of this compound.
Detailed Steps:
-
Sample Preparation: Fresh rhizomes of Hedychium flavescence are collected, cleaned, sliced, and shade-dried. The dried rhizomes are then powdered.[2]
-
Extraction: The powdered rhizome material is subjected to Soxhlet extraction using hexane as the solvent.[2]
-
Concentration: The solvent is removed from the extract under reduced pressure to yield a crude extract.[2]
-
Chromatographic Separation: The crude extract is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of hexane and ethyl acetate.[2]
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.[2]
-
Purification: Fractions containing this compound are subjected to further chromatographic purification steps until a pure compound is obtained.[2]
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[2]
Cytotoxicity Assessment using MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound on cancer cell lines.[9][10][11][12][13]
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[9]
-
Compound Treatment: The cells are treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium. Control wells receive only the vehicle.[9]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[9]
-
MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 4 hours.[9]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the cell viability against the log of the compound concentration.
Nitric Oxide Inhibition Assay using Griess Reagent
This protocol describes the measurement of nitric oxide production by macrophages using the Griess reagent, a common method to assess anti-inflammatory activity.[14][15][16][17][18][19][20]
Caption: Workflow for the Griess assay for nitric oxide inhibition.
Detailed Steps:
-
Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.[16]
-
Compound Treatment: The cells are pre-treated with various concentrations of this compound for a short period.[15]
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce nitric oxide production.[16]
-
Incubation: The plates are incubated for 24 hours.[16]
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.[17]
-
Griess Reaction: The supernatant is mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[14]
-
Incubation and Measurement: The mixture is incubated for a short period to allow for color development, and the absorbance is measured at approximately 540 nm.[17]
-
Data Analysis: The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve, and the percentage of NO inhibition by this compound is calculated.
Future Directions
The current body of research on this compound indicates its potential as a bioactive compound with anti-inflammatory and cytotoxic properties. However, further in-depth studies are required to fully elucidate its therapeutic potential. Key areas for future research include:
-
Quantitative analysis of anti-inflammatory activity: Determining the IC50 value of this compound for the inhibition of nitric oxide production and other pro-inflammatory mediators.
-
Elucidation of signaling pathways: Investigating the specific molecular targets and signaling pathways modulated by this compound, particularly its effects on the NF-κB and MAPK pathways, to understand its mechanism of action.
-
In vivo efficacy studies: Evaluating the anti-inflammatory and anti-cancer effects of this compound in animal models to assess its therapeutic potential in a physiological context.
-
Structure-activity relationship studies: Synthesizing and evaluating derivatives of this compound to identify compounds with improved potency and selectivity.
Conclusion
This compound is a promising natural product with demonstrated cytotoxic activity against several cancer cell lines and potential anti-inflammatory effects. While the detailed molecular mechanisms of this compound are yet to be fully uncovered, the extensive research on the structurally related compound, Coronarin D, provides a strong foundation for future investigations. The information compiled in this technical guide serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other labdane diterpenes.
References
- 1. A Comprehensive Review on Pharmacologically Active Phyto-Constituents from Hedychium species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:117591-81-8 | Manufacturer ChemFaces [chemfaces.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. turkjps.org [turkjps.org]
- 12. researchgate.net [researchgate.net]
- 13. herbmedpharmacol.com [herbmedpharmacol.com]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. Anti-Inflammatory Activity of S. Marianum and N. Sativa Extracts on Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 20. Resistin decreases expression of endothelial nitric oxide synthase through oxidative stress in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Chemical and physical properties of Coronarin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronarin E is a labdane-type diterpenoid isolated from the rhizomes of various plants of the Zingiberaceae family, including Hedychium coronarium and Hedychium flavescence.[1] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, alongside a summary of its reported biological activities. Detailed experimental protocols and visual representations of relevant signaling pathways are included to support further research and drug development efforts.
Chemical and Physical Properties
This compound is a solid, colorless to yellow powder.[2] Its fundamental chemical and physical characteristics are summarized in the table below. While general solubility in several organic solvents is known, specific quantitative data remains limited in publicly available literature.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₈O | [3] |
| Molecular Weight | 284.44 g/mol | [3] |
| CAS Number | 117591-81-8 | |
| IUPAC Name | 3-[(E)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]furan | [3] |
| Appearance | Powder | [2] |
| Melting Point | 94-96 °C | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
| SMILES | C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2/C=C/C3=COC=C3)(C)C | [3] |
| InChI | InChI=1S/C20H28O/c1-15-6-9-18-19(2,3)11-5-12-20(18,4)17(15)8-7-16-10-13-21-14-16/h7-8,10,13-14,17-18H,1,5-6,9,11-12H2,2-4H3/b8-7+/t17-,18+,20+/m1/s1 | [3] |
Experimental Protocols
Isolation and Purification of this compound from Hedychium flavescence
A common method for the isolation of this compound involves solvent extraction followed by chromatographic separation.
1. Extraction:
-
Dried and powdered rhizomes of Hedychium flavescence are subjected to Soxhlet extraction with hexane.
-
The resulting crude extract is concentrated under reduced pressure.
2. Chromatographic Separation:
-
The crude extract is subjected to column chromatography on silica gel.
-
Elution is performed with a gradient of ethyl acetate in petroleum ether.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are pooled and may require further purification by repeated column chromatography to yield the pure compound.[1]
Determination of Melting Point
The melting point of this compound can be determined using a capillary melting point apparatus.
1. Sample Preparation:
-
A small amount of the purified, dry powder of this compound is packed into a capillary tube.
2. Measurement:
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.[1]
Biological Activities and Signaling Pathways
While research on this compound is ongoing, preliminary studies have indicated several biological activities. Much of the current understanding of the molecular mechanisms of labdane-type diterpenes from Hedychium species comes from studies on the closely related compound, Coronarin D.
Cytotoxic Activity
This compound has demonstrated cytotoxic activity against human lung adenocarcinoma (A549) cell lines. One study reported an IC₅₀ value of 0.52 μM for this compound against A549 cells, which was more potent than the positive control, doxorubicin (IC₅₀ 0.92 μM).[5]
Antimicrobial Activity
This compound has been reported to exhibit weak antimicrobial activity. In one study, it did not show a minimum inhibitory concentration (MIC) at 512 μg/ml but did display an inhibition profile against all tested microbes.[4]
Signaling Pathways (Inferred from Coronarin D)
Studies on the structurally similar Coronarin D have revealed its interaction with key cellular signaling pathways, suggesting potential mechanisms of action for this compound as well.
1. NF-κB Signaling Pathway:
-
Coronarin D has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway.[6][7][8] NF-κB is a critical regulator of inflammatory responses, cell survival, and proliferation. Inhibition of this pathway can lead to the potentiation of apoptosis and the suppression of tumor cell invasion and osteoclastogenesis.[6]
Caption: Inhibition of the NF-κB signaling pathway by Coronarin D/E.
2. MAPK Signaling Pathway:
-
Coronarin D has also been found to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9][10] Specifically, it can induce the phosphorylation of JNK (c-Jun N-terminal kinase), which is involved in apoptosis, while inhibiting the phosphorylation of p38.[9][11]
Caption: Modulation of the MAPK signaling pathway by Coronarin D/E.
Experimental Protocols for Biological Assays
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of this compound can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture:
-
Human cancer cell lines (e.g., A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Treatment:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept low and consistent across all wells, including controls).
3. Incubation:
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
4. MTT Addition and Formazan Solubilization:
-
MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
5. Absorbance Measurement:
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[12]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of this compound against various microorganisms can be determined using the broth microdilution method.
1. Inoculum Preparation:
-
Bacterial or fungal strains are cultured in appropriate broth media to a standardized cell density (e.g., 0.5 McFarland standard).
2. Serial Dilution of this compound:
-
This compound is serially diluted in a 96-well microtiter plate containing the appropriate broth medium.
3. Inoculation:
-
Each well is inoculated with the standardized microbial suspension.
4. Incubation:
-
The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
5. MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.[13][14][15]
Conclusion
This compound, a diterpenoid from the Zingiberaceae family, exhibits promising biological activities, including cytotoxicity against cancer cells. While its chemical and physical properties are partially characterized, further quantitative analysis, particularly regarding its solubility, is warranted. The insights gained from its structurally related compound, Coronarin D, provide a valuable framework for understanding its potential mechanisms of action involving key signaling pathways such as NF-κB and MAPK. The detailed protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C20H28O | CID 9971144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS:117591-81-8 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK [pubmed.ncbi.nlm.nih.gov]
- 10. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Antimicrobial Activity of Coronarin D and Its Synergistic Potential with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. apec.org [apec.org]
Labdane-type Diterpenes in the Zingiberaceae Family: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The Zingiberaceae, or ginger family, of plants are a rich source of bioactive secondary metabolites, among which labdane-type diterpenes have garnered significant scientific attention. These bicyclic diterpenoids exhibit a wide spectrum of pharmacological activities, including potent cytotoxic, anti-inflammatory, and antidiabetic properties. This technical guide provides an in-depth overview of labdane-type diterpenes derived from the Zingiberaceae family, intended for researchers, scientists, and professionals in the field of drug development. The content encompasses the distribution of these compounds within the plant family, detailed experimental protocols for their isolation and biological evaluation, and a summary of their key biological activities with a focus on their mechanisms of action. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the subject.
Introduction
The Zingiberaceae family comprises over 50 genera and approximately 1300 species of perennial aromatic flowering plants, predominantly distributed in tropical and subtropical regions of Asia, Africa, and the Americas.[1] Many species within this family, such as Zingiber officinale (ginger), Curcuma longa (turmeric), and Alpinia galanga (galangal), have a long history of use in traditional medicine and as culinary spices.[1] Phytochemical investigations have revealed a diverse array of secondary metabolites in these plants, including flavonoids, diarylheptanoids, and various terpenoids.[2]
Among the terpenoids, labdane-type diterpenes represent a significant class of compounds with a characteristic bicyclic core structure. These molecules have demonstrated a remarkable range of biological activities, making them promising candidates for the development of new therapeutic agents.[3] This guide focuses specifically on the labdane-type diterpenes found in the Zingiberaceae family, offering a comprehensive resource for their study and potential application in drug discovery.
Distribution of Labdane-type Diterpenes in Zingiberaceae
Labdane-type diterpenes have been isolated from various genera within the Zingiberaceae family. A systematic review has identified forty-four cytotoxic labdane-type diterpenes from thirteen different species across five genera: Alpinia, Amomum, Curcuma, Hedychium, and Roscoea.[4] The rhizomes are the most common plant part from which these compounds are extracted.[5]
Table 1: Distribution of Selected Labdane-type Diterpenes in the Zingiberaceae Family
| Genus | Species | Compound Name | Plant Part | Reference |
| Alpinia | A. calcarata | Calcaratarin D | Rhizomes | [4] |
| A. galanga | Galangalditerpenes A-C | Fruit | [6] | |
| A. zerumbet | Novel labdane diterpenoids | Rhizomes | [7] | |
| Curcuma | C. amada | Labdane diterpene dialdehyde | Rhizomes | [8] |
| C. mangga | Curcumanggoside | Rhizomes | [9] | |
| C. zedoaria | Zedolabdin A | Rhizomes | [10] | |
| Hedychium | H. coronarium | Coronarin D | Rhizomes | [11] |
| H. ellipticum | Hedycoronen A | Rhizomes | [12] | |
| H. spicatum | Hedychenone | Rhizomes | [13] | |
| Zingiber | Z. ottensii | Ottensinin | Rhizomes | [14] |
Experimental Protocols
General Isolation and Purification Workflow
The isolation of labdane-type diterpenes from Zingiberaceae species typically involves solvent extraction followed by a series of chromatographic separations.
Caption: Generalized workflow for the isolation and purification of labdane diterpenes.
Detailed Steps:
-
Plant Material Preparation: The selected plant part (e.g., rhizomes) is washed, dried, and ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered material is extracted with an appropriate organic solvent. Common methods include maceration at room temperature or Soxhlet extraction. The choice of solvent (e.g., hexane, ethyl acetate, methanol) depends on the polarity of the target compounds.[5]
-
Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is often subjected to solvent-solvent partitioning to separate compounds based on their polarity. For example, a methanol extract can be partitioned between water and ethyl acetate.
-
Chromatographic Separation: The resulting fractions are then subjected to a series of chromatographic techniques to isolate individual compounds. This typically involves:
-
Structure Elucidation: The chemical structure of the purified compounds is determined using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon-hydrogen framework.[13]
-
Mass Spectrometry (MS): Techniques like ESI-MS are used to determine the molecular weight and fragmentation pattern.[17]
-
Infrared (IR) Spectroscopy: To identify functional groups.[13]
-
Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][6]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4][18]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the labdane diterpene and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[4]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂).[4]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm should be used for background correction.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A simplified workflow of the MTT cytotoxicity assay.
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[19]
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.[20]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[19][21]
-
Washing: Wash the plates four to five times with 1% (v/v) acetic acid to remove unbound dye.[19]
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and stain for 30 minutes at room temperature.[20]
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[20]
-
Drying: Air-dry the plates until no moisture is visible.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[21]
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability and the IC₅₀ value.
Biological Activities and Mechanisms of Action
Cytotoxic Activity
A significant number of labdane-type diterpenes from Zingiberaceae have demonstrated potent cytotoxic activity against a range of cancer cell lines.
Table 2: Cytotoxic Activity of Selected Labdane-type Diterpenes from Zingiberaceae
| Compound | Plant Source | Cancer Cell Line | IC₅₀ (µM) | Assay | Reference |
| Coronarin D | Hedychium coronarium | Glioblastoma (U87MG) | 5.3 | MTT | [11] |
| Hedycoronen A | Hedychium ellipticum | Small Cell Lung Cancer (NCI-H187) | 0.12 µg/mL | SRB | [12] |
| (E)-labda-8(17),12-diene-15,16-dial | Curcuma amada | Not specified | Not specified | Not specified | [10] |
| Zerumin B | Curcuma mangga | Various | Not specified | Not specified | [9] |
| Yunnancoronarin A | Hedychium yunnanense | Colorectal (COLO 205) | 90.47 | Not specified | [2] |
Mechanism of Action: The cytotoxic effects of labdane diterpenes are often mediated through the induction of apoptosis. For instance, coronarin D has been shown to activate the MAPK signaling pathway, specifically through the stimulation of ERK and JNK phosphorylation.[11] This leads to the activation of the intrinsic apoptotic pathway.[11] Sclareol, a related labdane diterpene, induces G1 phase cell cycle arrest and apoptosis through a p53-independent mechanism involving the activation of caspases-8 and -9.[22]
Caption: Signaling pathway for Coronarin D-induced apoptosis.
Anti-inflammatory Activity
Several labdane diterpenes from Zingiberaceae exhibit significant anti-inflammatory properties.
Table 3: Anti-inflammatory Activity of Selected Labdane-type Diterpenes
| Compound | Plant Source | Assay | IC₅₀ (µg/mL) | Reference |
| 7β-hydroxycalcaratarin A | Hedychium coronarium | Superoxide anion generation | ≤4.52 | [16] |
| Hedychicoronarin | Hedychium coronarium | Elastase release | ≤6.17 | [16] |
| Labdane diterpenoids | Alpinia zerumbet | NO production in BV2 cells | 17.29 - 26.14 µM | [7] |
Mechanism of Action: The anti-inflammatory effects of labdane diterpenes are often attributed to the inhibition of the NF-κB signaling pathway.[12] They can prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1] This leads to the downregulation of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines.[1][3]
Caption: Inhibition of the NF-κB signaling pathway by labdane diterpenes.
Antidiabetic Activity
Certain labdane diterpenes have shown potential as antidiabetic agents through the inhibition of α-glucosidase.
Table 4: α-Glucosidase Inhibitory Activity of Labdane-type Diterpenes
| Compound | Plant Source | IC₅₀ (µM) | Reference |
| New labdane diterpene | Hedychium spicatum | Strong inhibition | [14] |
| (E)-labda-8(17),12-diene-15,16-dial | Curcuma amada | Potent inhibition | [9][10] |
| Zerumin | Curcuma zedoaria | 6.2 | [23] |
| Coronarin C | Curcuma zedoaria | 3.0 | [23] |
Mechanism of Action: α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing the postprandial increase in blood glucose levels. Labdane diterpenes from Zingiberaceae have been identified as potent inhibitors of this enzyme.[10][14][23]
Conclusion and Future Perspectives
The labdane-type diterpenes from the Zingiberaceae family represent a structurally diverse and biologically significant class of natural products. Their potent cytotoxic, anti-inflammatory, and antidiabetic activities, coupled with well-defined mechanisms of action, highlight their potential as lead compounds for the development of novel therapeutics. The detailed experimental protocols provided in this guide are intended to facilitate further research in this promising area. Future studies should focus on the in vivo efficacy and safety of these compounds, as well as on structure-activity relationship (SAR) studies to optimize their therapeutic potential. Furthermore, the exploration of other species within the Zingiberaceae family may lead to the discovery of new and even more potent labdane-type diterpenes.
References
- 1. Suppression of inflammatory responses by labdane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
- 4. merckmillipore.com [merckmillipore.com]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Anti-Neuroinflammatory Labdane Diterpenoids From the Rhizomes of Alpinia zerumbet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zellx.de [zellx.de]
- 9. α-Glucosidase and Pancreatic Lipase Inhibitory Activities of Diterpenes from Indian Mango Ginger (Curcuma amada Roxb.) and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α-Glucosidase and Pancreatic Lipase Inhibitory Activities of Diterpenes from Indian Mango Ginger (Curcuma amada Roxb.) and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phytochemical investigation of labdane diterpenes from the rhizomes of Hedychium spicatum and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Labdane diterpenes as intestinal alpha-glucosidase inhibitor from antihyperglycemic extract of Hedychium spicatum (Ham. Ex Smith) rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. New Labdane-Type Diterpenoids and Anti-Inflammatory Constituents from Hedychium coronarium [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. The labdane diterpene sclareol (labd-14-ene-8, 13-diol) induces apoptosis in human tumor cell lines and suppression of tumor growth in vivo via a p53-independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols for the Extraction of Coronarin E from Rhizomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronarin E, a labdane-type diterpene, is a bioactive compound isolated from the rhizomes of plants belonging to the Hedychium genus, such as Hedychium flavescence and Hedychium coronarium. This document provides detailed protocols for the extraction and purification of this compound, along with quantitative data to aid in the development of efficient extraction strategies. Additionally, it outlines the known biological activities and potential signaling pathways associated with this class of compounds.
Data Presentation
The following tables summarize quantitative data from various extraction methods for this compound and related compounds from Hedychium rhizomes.
Table 1: Soxhlet Extraction and Purification of this compound from Hedychium flavescence
| Parameter | Value | Reference |
| Extraction Method | Soxhlet Extraction | [1] |
| Plant Material | Dried and powdered Hedychium flavescence rhizomes | [1] |
| Starting Plant Material (g) | 520 | [1] |
| Solvent | Hexane | [1] |
| Solvent Volume (mL) | 700 (x 3 batches) | [1] |
| Extraction Time (hours) | 24 (per batch) | [1] |
| Crude Extract Yield (g) | 19.5 | [1] |
| Crude Extract Yield (%) | 3.75 | [1] |
| Purification Method | Column Chromatography (Silica Gel, 100-200 mesh) | [1] |
| Elution Solvents | Hexane and Hexane:Ethyl Acetate mixtures | [1] |
| Pure this compound Yield (mg) | 760 | [1] |
| Pure this compound Yield (%) from Crude Extract | 3.90 | |
| Overall Pure this compound Yield (%) from Plant Material | 0.15 |
Table 2: Solvent Extraction of Hedychium coronarium Rhizomes and this compound Content
| Solvent | Extraction Yield (%) | This compound Content in Extract (%) | Reference |
| Methanol | 8.21 ± 0.11 | 19.10 | [2] |
| Ethanol | Not Specified | 15.39 | [2] |
| Acetone | Not Specified | Not Predominant | [2] |
| Chloroform | Not Specified | Not Predominant | [2] |
| Hexane | 2.62 ± 0.08 | Not Predominant | [2] |
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound from Hedychium flavescence Rhizomes[1]
1. Sample Preparation:
- Collect fresh rhizomes of Hedychium flavescence.
- Clean the rhizomes to remove any soil and debris.
- Cut the rhizomes into thin slices and shade-dry them for seven days.
- Grind the dried rhizome slices into a fine powder using a mixer.
2. Soxhlet Extraction:
- Pack 520 g of the powdered rhizome into a thimble for a Soxhlet apparatus.
- Place the thimble in the Soxhlet extractor.
- Add 700 mL of hexane to the round-bottom flask.
- Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
- Allow the extraction to proceed for 24 hours. For larger quantities, the extraction can be done in batches.
- After extraction, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Purification by Column Chromatography:
- Prepare a silica gel column (100-200 mesh) using hexane as the slurry solvent.
- Dissolve the crude extract (19.5 g) in a minimal amount of hexane.
- Load the dissolved extract onto the top of the silica gel column.
- Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate.
- Collect fractions and monitor them by Thin Layer Chromatography (TLC).
- Pool the fractions containing this compound.
- Subject the pooled fractions to further column chromatography if necessary for higher purity.
- Evaporate the solvent from the purified fractions to yield pure this compound (760 mg).
Protocol 2: General Solvent Extraction of Hedychium coronarium Rhizomes[2]
1. Sample Preparation:
- Wash, shade-dry, and powder the rhizomes of Hedychium coronarium.
2. Extraction:
- Perform extraction using various solvents of different polarities (e.g., methanol, ethanol, acetone, chloroform, hexane).
- The specific method of extraction (e.g., maceration, sonication) and the ratio of solvent to plant material should be optimized based on the desired scale and efficiency.
3. Analysis:
- After extraction, filter the mixture and evaporate the solvent to obtain the crude extract.
- Determine the extraction yield by weighing the dried crude extract.
- Analyze the crude extract using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the percentage of this compound. The methanol extract has been shown to have the highest this compound content among the tested solvents.[2]
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathways
While the specific signaling pathway for this compound is not extensively detailed in the current literature, it has been reported to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced mouse peritoneal macrophages, suggesting an anti-inflammatory effect.[3] Related compounds from the same plant family, such as Coronarin D and Coronarin A, have been studied more extensively.
-
Coronarin D has been shown to inhibit the NF-κB (Nuclear Factor-kappa B) signaling pathway , which is a key regulator of inflammation, apoptosis, and cell survival.[3][4] It also induces apoptosis in cancer cells through the JNK (c-Jun N-terminal kinase) pathway .[5]
-
Coronarin A has been found to modulate hepatic glycogen synthesis and gluconeogenesis by inhibiting the mTORC1/S6K1 signaling pathway .[6]
The anti-inflammatory action of this compound likely involves the modulation of inflammatory mediators. A plausible, though not yet fully elucidated, pathway is the inhibition of pro-inflammatory signaling cascades.
Caption: Postulated anti-inflammatory signaling pathway for this compound.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coronarin A modulated hepatic glycogen synthesis and gluconeogenesis via inhibiting mTORC1/S6K1 signaling and ameliorated glucose homeostasis of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Coronarin E
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial susceptibility testing using Coronarin E, a diterpene isolated from plants of the Hedychium genus.[1][2] The information is intended to guide researchers in evaluating the potential of this compound as a novel antimicrobial agent.
Introduction
This compound is a natural product that has been investigated for its biological activities. While some studies have indicated weak antimicrobial activity, derivatives of this compound have shown potent antibacterial effects against various bacterial strains.[1][3] For instance, synthetic derivatives of this compound have demonstrated stronger antibacterial activities against Acinetobacter baumannii and Klebsiella pneumoniae than conventional antibiotics like ampicillin and kanamycin.[1] A related compound, Coronarin D, has shown activity against Gram-positive bacteria by potentially disrupting the cell membrane integrity.[4][5]
Given the promising results from its derivatives and related compounds, the evaluation of this compound's antimicrobial properties is a pertinent area of research. These notes provide standardized methods for determining its efficacy against a panel of microorganisms.
Data Presentation
The following tables summarize the available quantitative data on the antimicrobial activity of this compound and its derivatives. It is important to note that data for this compound itself is limited, and further research is required to establish a comprehensive antimicrobial profile.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Selected Bacteria [1]
| Compound | Acinetobacter baumannii (μg/mL) | Klebsiella pneumoniae (μg/mL) |
| This compound Derivative 5a | 2 | 1 |
| This compound Derivative 5b | 1 | 0.5 |
| Ampicillin (Control) | 8 | 16 |
| Kanamycin (Control) | 4 | 4 |
Table 2: Reported Antimicrobial Activity of this compound [3]
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
| Bacillus subtilis ATCC 6633 | > 512 |
| Staphylococcus aureus ATCC 6538 | > 512 |
| Escherichia coli ATCC 8939 | > 512 |
| Pseudomonas aeruginosa ATCC 9027 | > 512 |
| Candida albicans ATCC 10231 | > 512 |
Note: While a specific MIC was not determined at the tested concentration, an inhibitory profile was observed against all tested microbes.[3]
Experimental Protocols
The following are detailed protocols for determining the antimicrobial susceptibility of this compound. The broth microdilution method is recommended for quantitative assessment of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[6]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
Bacterial or fungal strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions should be prepared in the appropriate broth.
-
Preparation of Microbial Inoculum:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
This will result in decreasing concentrations of this compound across the wells.
-
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well (except the sterility control).
-
Controls:
-
Growth Control: A well containing broth and the microbial inoculum, but no this compound.
-
Sterility Control: A well containing only broth to check for contamination.
-
Solvent Control: A well containing broth, the microbial inoculum, and the highest concentration of DMSO used in the dilutions to ensure the solvent has no inhibitory effect.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
Determining the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.
Materials:
-
Results from the MIC test
-
Mueller-Hinton Agar (MHA) plates or appropriate agar for fungi
-
Sterile micropipette tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., from the MIC well and all wells with higher concentrations).
-
Plating: Spot-inoculate the aliquots onto separate, labeled sections of an MHA plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours (or as appropriate for the microorganism).
-
Determining the MBC: The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate, indicating a 99.9% or greater reduction in the initial inoculum.
Visualizations
The following diagrams illustrate the experimental workflow for antimicrobial susceptibility testing and a potential signaling pathway for the antimicrobial action of this compound, based on related compounds.
Caption: Workflow for MIC and MBC Determination.
Caption: Putative Mechanism of Action of this compound.
References
- 1. Preparation and antibacterial activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:117591-81-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. Antimicrobial Activity of Coronarin D and Its Synergistic Potential with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evaluating the Cytotoxicity of Coronarin E Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronarin E, a labdane-type diterpene isolated from the rhizomes of Hedychium coronarium, has garnered interest for its potential as an anticancer agent. Preliminary studies have demonstrated its cytotoxic effects against various cancer cell lines. These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxicity of this compound using a panel of standard cell-based assays. The described methods will enable researchers to assess cell viability, determine the mode of cell death, and investigate the potential mechanisms of action of this promising natural product.
Data Presentation
The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below for easy comparison.
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| A375 | Malignant Melanoma | 41.32 | MTT Assay |
| A549 | Lung Carcinoma | 53.26 | MTT Assay |
| HL-60 | Promyelocytic Leukemia | 31.21 | MTT Assay |
| THP-1 | Acute Monocytic Leukemia | 33.99 | MTT Assay |
Experimental Protocols
Detailed methodologies for key experiments to characterize the cytotoxic effects of this compound are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle:
Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the culture medium. Replace the medium in each well with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.
Membrane Integrity Assay (Lactate Dehydrogenase - LDH Assay)
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Principle:
LDH is a stable cytosolic enzyme that is released upon cell lysis or damage to the plasma membrane. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, lactate, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer). Cytotoxicity (%) = [(Absorbance of treated cells - Absorbance of control cells) / (Absorbance of maximum LDH release - Absorbance of control cells)] x 100
Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) and membrane integrity.
Principle:
In early apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle:
The DNA content of a cell changes as it progresses through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. Propidium iodide stoichiometrically binds to DNA, and its fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Intracellular Reactive Oxygen Species (ROS) Detection
This assay measures the level of intracellular ROS, which can be an indicator of oxidative stress-induced cell death.
Principle:
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF). The fluorescence intensity of DCF is proportional to the amount of intracellular ROS.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound.
-
Loading with DCFH-DA: After treatment, remove the medium and wash the cells with PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Mandatory Visualizations
Experimental Workflows
Caption: General experimental workflows for evaluating this compound cytotoxicity.
Signaling Pathway
Based on studies of the closely related compound Coronarin D, this compound is hypothesized to induce cytotoxicity through the activation of apoptosis and cell cycle arrest, potentially mediated by the generation of reactive oxygen species and modulation of MAPK and NF-κB signaling pathways.[1][2][3][4][5][6][7]
Caption: Hypothesized signaling pathway for this compound-induced cytotoxicity.
References
- 1. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Coronarin D Induces Apoptotic Cell Death and Cell Cycle Arrest in Human Glioblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coronarin D Induces Apoptotic Cell Death and Cell Cycle Arrest in Human Glioblastoma Cell Line [pubmed.ncbi.nlm.nih.gov]
- 5. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulating effect of Coronarin D in 5-fluorouracil resistance human oral cancer cell lines induced apoptosis and cell cycle arrest through JNK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Coronarin E as a Potential Anticancer Agent: Application Notes and Protocols
Note to the Researcher: Currently, there is a notable scarcity of published scientific literature detailing the specific anticancer activities and mechanisms of Coronarin E. The available information primarily focuses on its anti-inflammatory properties, such as the inhibition of nitric oxide production. However, extensive research has been conducted on its structural analog, Coronarin D , isolated from the same plant family (Hedychium coronarium). Coronarin D has demonstrated significant anticancer effects through various mechanisms.
The following application notes and protocols are therefore based on the well-documented anticancer properties of Coronarin D. These methodologies provide a robust framework and a strong starting point for investigating the potential of this compound as an anticancer agent. Researchers are advised to adapt and optimize these protocols for this compound based on their experimental findings.
Quantitative Data Summary for Coronarin D
The following tables summarize the reported in vitro cytotoxic activities of Coronarin D against various human cancer cell lines. This data can serve as a benchmark for evaluating the efficacy of this compound.
Table 1: Antiproliferative Activity of Coronarin D
| Cell Line | Cancer Type | TGI (µM) |
| U-251 | Glioblastoma | <50 |
| 786-0 | Kidney | <50 |
| PC-3 | Prostate | <50 |
| OVCAR-3 | Ovary | <50 |
*TGI (Total Growth Inhibition) is the concentration of the drug that completely inhibits cell growth. Data from a study on human glioblastoma cells[1].
Table 2: Potentiation of Chemotherapeutic Agents by Coronarin D
| Cancer | Cell Line | Chemotherapeutic Agent | Drug (IC50) | Drug + Coronarin D (IC50) |
| Myelogenous Leukemia | KBM-5 | Doxorubicin | 25 nM | 10 nM |
| Myelogenous Leukemia | KBM-5 | 5-Fluorouracil | 10 µM | 4 µM |
| Pancreatic Cancer | Panc-1 | Gemcitabine | 50 nM | 20 nM |
| Lung Cancer | H1299 | Cisplatin | 5 µM | 2 µM |
| Breast Cancer | MDA-MB-231 | Docetaxel | 5 nM | 1 nM |
*IC50 is the half-maximal inhibitory concentration. Data from a study on the inhibition of the NF-κB pathway[2][3].
Table 3: Cytotoxicity of Coronarin K (a related compound)
| Cell Line | Cancer Type | IC50 (µM) |
| A-549 | Lung Cancer | 13.49 |
| HCT-116 | Colon Cancer | 26.03 |
| Bxpc-3 | Pancreatic Cancer | >22 |
| MCF-7 | Breast Cancer | >22 |
*Data from a study on novel labdane diterpenes[4]. This data on a related compound can provide additional context for the potential activity of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer potential of this compound, adapted from studies on Coronarin D.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines of interest (e.g., HeLa, U-251, NPC-BM)
-
Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 0.5 x 105 cells/mL and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
After overnight incubation, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-100 µM). Include a vehicle control (DMSO) with a final concentration not exceeding 0.1%.
-
Incubate the plates for 24, 48, and 72 hours.
-
At the end of each time point, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm with a reference wavelength of 630 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Collect both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
After fixation, wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Analyze the stained cells by flow cytometry. The DNA content will be used to quantify the percentage of cells in each phase of the cell cycle.
Western Blot Analysis for Protein Expression
This technique is used to detect changes in the expression levels of key proteins involved in signaling pathways affected by this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-JNK, JNK, p-p38, p38, NF-κB p65, IκBα, cleaved caspases, Bcl-2 family proteins, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Normalize the expression of target proteins to a loading control like β-actin.
Visualizations of Signaling Pathways
The following diagrams illustrate the signaling pathways that are likely to be modulated by this compound, based on the known mechanisms of Coronarin D.
Caption: Proposed ROS-mediated apoptotic pathway for this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of the MAPK signaling pathway by this compound.
Conclusion and Future Directions
While direct evidence for the anticancer effects of this compound is currently limited, the extensive research on the structurally related compound, Coronarin D, provides a strong rationale for its investigation. The protocols and data presented here offer a comprehensive starting point for researchers to explore the potential of this compound as a novel anticancer agent. Future studies should focus on elucidating the specific molecular targets of this compound and evaluating its efficacy in preclinical in vivo models. The comparative analysis of the bioactivities of different Coronarin compounds could also provide valuable insights into their structure-activity relationships.
References
- 1. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | Coronarin K and L: Two Novel Labdane Diterpenes From Roscoea purpurea: An Ayurvedic Crude Drug [frontiersin.org]
Application of Coronarin E in Natural Product Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronarin E is a labdane-type diterpene isolated from several plant species of the Zingiberaceae family, including Hedychium coronarium and Hedychium flavescence. In the field of natural product research, this compound has been investigated for its potential biological activities, serving as a lead compound for the development of new therapeutic agents. This document provides a summary of its applications, quantitative data on its biological activities, and detailed protocols for its experimental evaluation. While research on this compound is not as extensive as for its analogue, Coronarin D, existing studies and the activities of its derivatives suggest its potential in anticancer and antimicrobial research.
Biological Activities of this compound
This compound has demonstrated a range of biological activities, although some are considered weak in its natural form. Its derivatives, however, have shown enhanced potency, highlighting the potential of the this compound scaffold in drug discovery.
Cytotoxic Activity
This compound has been evaluated for its cytotoxic effects against human cancer cell lines.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | IC50 (µM) | Reference |
| A-375 (Human malignant melanoma) | MTT Assay | 36.58 | [1] |
| A549 (Human lung carcinoma) | MTT Assay | 53.26 | [1] |
Antimicrobial Activity
This compound has exhibited weak antimicrobial activity. Studies have shown that it does not have a minimum inhibitory concentration (MIC) at concentrations up to 512 µg/ml against a panel of microbes, though it does show an inhibition profile.[2] In contrast, synthetic derivatives of this compound have demonstrated significant antibacterial properties.
Table 2: Antibacterial Activity of this compound Derivatives (Compounds 5a and 5b)
| Bacterial Strain | Compound | MIC (µg/mL) | Ampicillin MIC (µg/mL) | Kanamycin MIC (µg/mL) | Reference |
| Acinetobacter baumannii | 5a | 2 | 8 | 4 | [3] |
| 5b | 1 | 8 | 4 | [3] | |
| Klebsiella pneumoniae | 5a | 1 | 16 | 4 | [3] |
| 5b | 0.5 | 16 | 4 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activities of this compound.
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A-375, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Make serial dilutions of this compound in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution Method
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound and its derivatives against various bacterial strains.
Materials:
-
This compound or its derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
DMSO
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (37°C)
-
Microplate reader (optional)
-
Resazurin solution (for viability indication)
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture, prepare a bacterial suspension in sterile broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound or its derivative in DMSO.
-
Perform serial two-fold dilutions of the compound in the broth in the wells of a 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial suspension to each well containing 100 µL of the compound dilution.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Alternatively, add a viability indicator like resazurin and incubate for a few more hours. A color change indicates viable bacteria.
-
The MIC is the lowest concentration where no color change is observed.
-
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Potential Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, the extensive research on its analogue, Coronarin D, provides valuable insights into its potential mechanisms of action. Coronarin D has been shown to inhibit the NF-κB pathway and modulate the JNK signaling pathway, both of which are crucial in inflammation and cancer.
Inhibition of NF-κB Signaling Pathway (Hypothesized for this compound)
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, cell survival, and proliferation. Its dysregulation is implicated in various diseases, including cancer. Coronarin D has been reported to inhibit both constitutive and inducible NF-κB activation.[4] It is plausible that this compound may exert similar effects.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Modulation of JNK Signaling Pathway (Hypothesized for this compound)
The c-Jun N-terminal kinase (JNK) pathway is a subset of the MAPK signaling pathways and is involved in regulating apoptosis, inflammation, and cellular stress responses. Coronarin D has been shown to induce apoptosis in cancer cells through the activation of the JNK pathway.
Caption: Hypothesized activation of the JNK signaling pathway by this compound, leading to apoptosis.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. While its inherent biological activities may be modest, the enhanced potency of its synthetic derivatives underscores its value as a lead compound. Future research should focus on elucidating the precise molecular targets and signaling pathways of this compound and its analogues. Further derivatization and structure-activity relationship studies could lead to the discovery of more potent and selective drug candidates. The detailed protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of this interesting natural product.
References
Coronarin E: A Versatile Scaffold for the Development of Novel Therapeutic Agents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Coronarin E, a labdane-type diterpene predominantly isolated from plants of the Zingiberaceae family, has emerged as a promising scaffold for the synthesis of novel bioactive molecules.[1][2][3] Its unique chemical structure, featuring a furan ring, presents a versatile platform for chemical modification to generate a diverse library of synthetic derivatives. These derivatives have shown significant potential in various therapeutic areas, particularly as antibacterial and anticancer agents. This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound as a foundational structure for drug discovery and development.
Biological Activities of this compound and Its Derivatives
This compound itself has demonstrated weak to moderate biological activities, including antimicrobial and antitumor effects. However, its true potential lies in its role as a scaffold. Synthetic modifications, particularly the transformation of the furan ring into a butenolide moiety, have yielded derivatives with significantly enhanced potency.
Antibacterial Activity
Butenolide derivatives of this compound have exhibited potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Notably, some derivatives have shown efficacy against clinically relevant antibiotic-resistant strains.[3][4]
Cytotoxic Activity
Derivatives of this compound and related furan-containing diterpenoids have demonstrated significant cytotoxicity against various human cancer cell lines. The introduction of a butenolide ring and other structural modifications have been shown to enhance this activity.[5][6]
Data Presentation
The following tables summarize the quantitative data on the biological activities of synthetic derivatives of this compound and related compounds.
Table 1: Antibacterial Activity of this compound Butenolide Derivatives [3][4][7]
| Compound | Target Bacteria | MIC (μg/mL) |
| 5a | Acinetobacter baumannii | 2 |
| Klebsiella pneumoniae | 1 | |
| 5b | Acinetobacter baumannii | 1 |
| Klebsiella pneumoniae | 0.5 | |
| Ampicillin | Acinetobacter baumannii | 8 |
| Klebsiella pneumoniae | 16 | |
| Kanamycin | Acinetobacter baumannii | 4 |
| Klebsiella pneumoniae | 4 |
Table 2: Cytotoxic Activity of Yunnancoronarin A Butenolide Derivatives [5][6]
| Compound | Cell Line | IC50 (μM) |
| B2 | HL-60 (Leukemia) | 3.17 |
| SMMC-7721 (Hepatocellular carcinoma) | 2.38 | |
| A-549 (Lung cancer) | 2.56 | |
| MCF-7 (Breast cancer) | 4.06 | |
| SW480 (Colon cancer) | 3.34 | |
| B3 | HL-60 (Leukemia) | 3.0 |
| SMMC-7721 (Hepatocellular carcinoma) | 2.15 | |
| A-549 (Lung cancer) | 1.72 | |
| MCF-7 (Breast cancer) | 3.17 | |
| SW480 (Colon cancer) | 3.49 | |
| B4 | HL-60 (Leukemia) | 3.08 |
| SMMC-7721 (Hepatocellular carcinoma) | 2.22 | |
| A-549 (Lung cancer) | 2.12 | |
| MCF-7 (Breast cancer) | 3.24 | |
| SW480 (Colon cancer) | 3.39 | |
| Cisplatin | SMMC-7721 (Hepatocellular carcinoma) | 9.87 |
| A-549 (Lung cancer) | 10.21 | |
| MCF-7 (Breast cancer) | 12.34 | |
| SW480 (Colon cancer) | 11.56 |
Experimental Protocols
Synthesis of Butenolide Derivatives from this compound
This protocol describes a general method for the synthesis of butenolide derivatives from this compound, involving a photooxidation step.
Workflow for the Synthesis of Butenolide Derivatives
Caption: A simplified workflow for the synthesis of butenolide derivatives from this compound.
Materials:
-
This compound
-
Rose Bengal (photosensitizer)
-
Dichloromethane (CH2Cl2) or other suitable solvent
-
Oxygen (O2) gas
-
Light source (e.g., halogen lamp)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., CH2Cl2) in a reaction vessel.
-
Add a catalytic amount of Rose Bengal to the solution.
-
Bubble oxygen gas through the solution while irradiating with a light source at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting butenolide derivatives by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).[5][6]
-
Characterize the structure of the purified derivatives using spectroscopic methods (¹H NMR, ¹³C NMR, HR-ESI-MS).[5][6]
Antibacterial Activity Assay (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthetic derivatives against bacterial strains.
Workflow for Broth Microdilution Assay
Caption: A general workflow for the broth microdilution assay to determine MIC.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., Acinetobacter baumannii, Klebsiella pneumoniae)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
Add the bacterial inoculum to each well containing the test compound dilutions.
-
Include positive (bacteria in MHB without compound) and negative (MHB only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3][4]
Cytotoxicity Assay (MTT Assay)
This protocol describes the evaluation of the cytotoxic effects of synthetic derivatives on cancer cell lines.
Workflow for MTT Cytotoxicity Assay
Caption: A standard workflow for determining cytotoxicity using the MTT assay.
Materials:
-
Test compounds (this compound derivatives)
-
Human cancer cell lines (e.g., A-549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[5][6]
Signaling Pathways
The biological activities of coronarins and their derivatives are often mediated through the modulation of key cellular signaling pathways. While the specific mechanisms of many this compound derivatives are still under investigation, studies on related compounds like Coronarin A and D provide valuable insights into potential targets.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, cell survival, and proliferation. Aberrant NF-κB signaling is implicated in many cancers. Coronarin D has been shown to inhibit both constitutive and inducible NF-κB activation.[7][8]
Caption: The canonical NF-κB signaling pathway.
mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Its dysregulation is a hallmark of many cancers. Coronarin A has been found to inhibit the mTORC1/S6K1 signaling pathway.[9]
Caption: A simplified representation of the mTORC1 signaling pathway.
Conclusion
This compound provides a valuable and versatile scaffold for the development of synthetic derivatives with potent biological activities. The protocols and data presented here offer a foundation for researchers to explore the therapeutic potential of this natural product and its analogues. Further investigation into the structure-activity relationships and mechanisms of action of this compound derivatives will be crucial for the development of new and effective drugs for the treatment of bacterial infections and cancer.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. broadpharm.com [broadpharm.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Butenolide synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Investigating the Mechanism of Action of Coronarin E: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the mechanism of action of Coronarin E, a labdane diterpene isolated from the rhizomes of Hedychium coronarium. While direct research on this compound is limited, this document leverages extensive data from its close structural analog, Coronarin D, to propose likely signaling pathways and provide detailed protocols for experimental validation.
Introduction
This compound is a natural product with potential therapeutic applications. Preliminary studies suggest its involvement in anti-inflammatory and cytotoxic processes.[1] Understanding its mechanism of action is crucial for its development as a potential therapeutic agent. This document outlines key signaling pathways likely modulated by this compound and provides detailed experimental protocols to investigate these effects.
Postulated Mechanism of Action
Based on studies of the structurally similar compound Coronarin D, this compound is hypothesized to exert its biological effects through two primary signaling pathways: inhibition of the NF-κB pathway and activation of the MAPK signaling cascade. These pathways are central to cellular processes such as inflammation, proliferation, apoptosis, and cell cycle regulation.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a key mediator of inflammatory responses and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by IκBα. Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, targeting it for degradation. This allows NF-κB (p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory and anti-apoptotic genes.[1][2]
Coronarin D has been shown to inhibit this pathway by preventing the activation of IKK, thereby suppressing IκBα phosphorylation and degradation, and subsequent NF-κB nuclear translocation.[1][2] It is proposed that this compound may act in a similar manner.
Activation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The ERK and JNK/p38 pathways are two major branches of the MAPK family. Activation of ERK is often associated with cell survival and proliferation, while the JNK and p38 pathways are typically activated by stress stimuli and can lead to apoptosis.[3][4][5]
Studies on Coronarin D have indicated that it can induce apoptosis in cancer cells through the activation of the JNK pathway and inhibition of p38 MAPK.[4][5] This suggests that this compound might also modulate these pathways to induce cell death.
Quantitative Data
Quantitative data for this compound is limited. The following table summarizes the available in vitro cytotoxicity data. Further quantitative analysis, such as determining IC50 values in other cell lines and assessing binding affinities or enzyme kinetics, is recommended.
| Cell Line | Assay Type | Endpoint | Value (μM) | Reference |
| A-375 (Human Melanoma) | MTT Assay | IC50 | 36.58 | [6] |
| A549 (Human Lung Carcinoma) | MTT Assay | IC50 | 53.26 | [6] |
Experimental Protocols
The following protocols provide a framework for investigating the mechanism of action of this compound.
Experimental Workflow
A general workflow for elucidating the mechanism of action of this compound is presented below. This workflow starts with assessing cytotoxicity and proceeds to more detailed mechanistic studies based on the initial findings.
Cell Viability Assay (MTT)
Objective: To determine the cytotoxic effects of this compound on a panel of cell lines and to establish the IC50 value.
Materials:
-
This compound
-
Cell lines of interest (e.g., A-375, A549)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis for Signaling Proteins
Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a specified time.
-
For NF-κB activation, pre-treat with this compound and then stimulate with an agonist like TNF-α (10 ng/mL) for 30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Conclusion
The provided application notes and protocols offer a robust framework for elucidating the mechanism of action of this compound. While the hypothesized mechanisms are largely extrapolated from studies on Coronarin D, the proposed experiments will enable researchers to validate these pathways for this compound and potentially uncover novel biological activities. A thorough investigation of its molecular interactions will be pivotal for advancing this compound in the drug development pipeline.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Coronarin E in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Note: Extensive research on the combination therapies of Coronarin E is limited in publicly available literature. The following data and protocols are based on studies of the closely related labdane diterpene, Coronarin D , which shares a structural similarity and is often isolated from the same plant sources. These notes are intended to provide a foundational understanding and experimental framework that may be adaptable for investigating this compound.
Introduction
This compound is a labdane-type diterpene isolated from the rhizomes of plants from the Zingiberaceae family, such as Hedychium coronarium. While research into its specific combination therapies is nascent, studies on its analogue, Coronarin D, have revealed significant synergistic potential with both chemotherapeutic agents and antibiotics. This suggests that this compound may also serve as a valuable component in combination regimens, potentially enhancing therapeutic efficacy and overcoming drug resistance.
These application notes provide a summary of the key findings for Coronarin D in combination therapies, detailed experimental protocols for assessing synergy, and an overview of the implicated signaling pathways. This information serves as a valuable resource for researchers designing studies to explore the therapeutic potential of this compound in combination with other agents.
Data Presentation: Synergistic Effects of Coronarin D
The following tables summarize the quantitative data from studies on Coronarin D in combination with various therapeutic agents.
Table 1: Synergistic Effects of Coronarin D with Chemotherapeutic Agents
| Cancer Cell Line | Chemotherapeutic Agent | IC50 of Agent Alone | IC50 of Agent with Coronarin D (10 µM) | Fold Potentiation |
| KBM-5 (Myeloid Leukemia) | Doxorubicin | 10 nmol/L | 3 nmol/L | 3.3 |
| U266 (Multiple Myeloma) | Doxorubicin | 25 nmol/L | 12 nmol/L | 2.1 |
| PANC-1 (Pancreatic) | Gemcitabine | 50 nmol/L | 20 nmol/L | 2.5 |
| 253JBV (Bladder) | Gemcitabine | 30 nmol/L | 15 nmol/L | 2.0 |
| H1299 (Lung) | 5-Fluorouracil | 2 µmol/L | 0.8 µmol/L | 2.5 |
| HT29 (Colon) | 5-Fluorouracil | 5 µmol/L | 2.5 µmol/L | 2.0 |
| OSC 19 (Head and Neck) | Cisplatin | 0.2 µg/mL | 0.08 µg/mL | 2.5 |
| SKOV3 (Ovarian) | Docetaxel | 2 nmol/L | 0.8 nmol/L | 2.5 |
| MCF-7 (Breast) | Docetaxel | 5 nmol/L | 2 nmol/L | 2.5 |
Data synthesized from studies on Coronarin D.
Table 2: Synergistic Antibacterial Effects of Coronarin D with Antibiotics [1][2]
| Bacterium | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with Coronarin D (0.5x MIC) (µg/mL) | Fold Decrease in MIC | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| Bacillus cereus | Oxacillin | >1024 | 4 | >256 | 0.16 | Synergy |
| Staphylococcus epidermidis | Ciprofloxacin | >1024 | 4 | >256 | 0.25 | Synergy |
| Enterococcus faecalis | Gentamicin | >1024 | 4 | >256 | 0.16 | Synergy |
| Bacillus cereus | Penicillin G | 256 | 4 | 64 | 0.5 | Synergy |
| Staphylococcus aureus | Polymyxin B | 128 | 2 | 64 | ≤0.5 | Synergy |
FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1 indicates an additive effect; 1 < FICI ≤ 2 indicates indifference; FICI > 2 indicates antagonism.[1]
Experimental Protocols
Cell Viability Assay for Chemotherapeutic Synergy (MTT Assay)
This protocol is designed to assess the cytotoxic effects of a combination of this compound (or D) and a chemotherapeutic agent on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PANC-1)
-
RPMI 1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound/D stock solution (in DMSO)
-
Chemotherapeutic agent stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound/D and the chemotherapeutic agent, both alone and in combination, in the culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control and wells with medium only as a blank.
-
Incubate the plate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 values (the concentration of a drug that inhibits 50% of cell growth) can be determined using a dose-response curve. The synergistic effect can be quantified using the Combination Index (CI) method based on the Chou-Talalay method.
Checkerboard Assay for Antibacterial Synergy
This protocol is used to determine the synergistic, additive, indifferent, or antagonistic effects of this compound (or D) in combination with an antibiotic against a specific bacterial strain.[1]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
This compound/D stock solution
-
Antibiotic stock solution
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Drug Dilution Series: In a 96-well plate, prepare a two-dimensional checkerboard of serial dilutions of this compound/D and the antibiotic.
-
Along the x-axis, serially dilute the antibiotic.
-
Along the y-axis, serially dilute this compound/D.
-
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no drugs) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
Signaling Pathways and Mechanisms of Action
Studies on Coronarin D suggest that its synergistic effects are mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and inflammation.
Inhibition of the NF-κB Signaling Pathway
Coronarin D has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.[3][4] By blocking the NF-κB pathway, Coronarin D can sensitize cancer cells to the apoptotic effects of chemotherapeutic agents.[3][4]
Caption: Inhibition of the NF-κB signaling pathway by Coronarin D.
Modulation of the MAPK/JNK Signaling Pathway
Coronarin D can induce apoptosis in cancer cells by activating the c-Jun N-terminal kinase (JNK) pathway, which is a part of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[5][6] Activation of JNK can lead to the phosphorylation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, ultimately promoting cell death.
Caption: Activation of the JNK signaling pathway by Coronarin D.
Experimental Workflow for Investigating Synergistic Mechanisms
The following workflow outlines the key steps to elucidate the mechanisms underlying the synergistic effects of this compound in combination therapy.
References
- 1. Antimicrobial Activity of Coronarin D and Its Synergistic Potential with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of coronarin D and its synergistic potential with antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Coronarin E
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analytical quantification of Coronarin E, a bioactive diterpene isolated from plants of the Hedychium genus, such as Hedychium coronarium[1][2]. The following sections detail methods for extraction, as well as quantification using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Introduction to this compound
This compound is a labdane-type diterpene that has been identified as a constituent of the essential oil and solvent extracts of several Hedychium species[3][4][5][6]. It has garnered interest for its potential pharmacological activities. Accurate and precise analytical methods are crucial for the qualitative and quantitative analysis of this compound in plant materials, extracts, and pharmaceutical formulations, which is essential for research, quality control, and drug development.
Extraction of this compound from Plant Material
The efficiency of this compound extraction is highly dependent on the solvent used. Studies have shown that different solvents yield varying amounts of the compound from the rhizomes of Hedychium coronarium.
Extraction Efficiency Data
The selection of an appropriate extraction solvent is critical for maximizing the yield of this compound. The table below summarizes the extraction efficiency from Hedychium coronarium rhizomes using different solvents.
| Solvent | Extraction Method | Plant Part | Percentage Yield of this compound in Extract | Reference |
| Methanol | Not Specified | Rhizomes | 19.10% | [7] |
| Ethanol | Not Specified | Rhizomes | 15.39% | [7] |
| n-Hexane | Soxhlet | Rhizomes | Not explicitly quantified, but present | [8] |
Note: The data indicates that polar solvents like methanol and ethanol are effective for extracting this compound.
Experimental Protocol for Extraction
This protocol describes a general procedure for the extraction of this compound from dried rhizomes of Hedychium species.
Materials and Reagents:
-
Dried and powdered rhizomes of Hedychium coronarium
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
n-Hexane (HPLC grade)
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
Filter paper (Whatman No. 1)
-
Glassware (beakers, flasks, etc.)
Procedure:
-
Sample Preparation: Weigh 10 g of finely powdered, dried rhizomes.
-
Extraction (Option A: Soxhlet Extraction): a. Place the powdered rhizome in a thimble and insert it into the Soxhlet extractor. b. Add 250 mL of methanol to the round-bottom flask. c. Heat the solvent to its boiling point and perform the extraction for 6-8 hours.
-
Extraction (Option B: Ultrasonic-Assisted Extraction): a. Place the powdered rhizome in a flask with 100 mL of methanol. b. Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature. c. Repeat the extraction process two more times with fresh solvent.
-
Filtration and Concentration: a. Filter the resulting extract through Whatman No. 1 filter paper. b. Combine the filtrates if using ultrasonic-assisted extraction. c. Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
Storage: Store the dried extract at -20°C until further analysis.
Quantification of this compound by HPLC-UV
This section outlines a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of this compound. This method is based on common practices for the analysis of similar diterpenoids.
Proposed HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| UV Detection Wavelength | 234 nm[3] |
| Run Time | 15 minutes |
Experimental Protocol for HPLC-UV Analysis
Materials and Reagents:
-
This compound standard (of known purity)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Crude extract of Hedychium
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions: a. Prepare a stock solution of this compound standard (1 mg/mL) in methanol. b. From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL by serial dilution with the mobile phase.
-
Preparation of Sample Solution: a. Accurately weigh 10 mg of the crude extract and dissolve it in 10 mL of methanol to get a concentration of 1 mg/mL. b. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis: a. Equilibrate the HPLC system with the mobile phase for at least 30 minutes. b. Inject 20 µL of each standard solution to construct a calibration curve. c. Inject 20 µL of the prepared sample solution.
-
Quantification: a. Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard. b. Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.
Method Validation Parameters (Hypothetical)
For a robust analytical method, validation should be performed according to ICH guidelines. The following table presents hypothetical acceptance criteria for the validation of the proposed HPLC-UV method.
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interfering peaks at the retention time of this compound |
Quantification of this compound by LC-MS/MS
For higher sensitivity and selectivity, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended, particularly for analyzing samples with low concentrations of this compound or complex matrices.
Proposed LC-MS/MS Method Parameters
| Parameter | Recommended Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-1 min: 70% B1-5 min: 70-95% B5-7 min: 95% B7.1-10 min: 70% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor Ion (Q1): [M+H]⁺Product Ions (Q3): To be determined by infusion of standard |
Experimental Protocol for LC-MS/MS Analysis
Procedure:
-
Standard and Sample Preparation: Prepare standard and sample solutions as described for the HPLC-UV method, but at lower concentrations suitable for the sensitivity of the LC-MS/MS system (e.g., ng/mL range).
-
MS Optimization: a. Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion ([M+H]⁺) and optimize fragmentation parameters to identify the most abundant and stable product ions for Multiple Reaction Monitoring (MRM).
-
LC-MS/MS Analysis: a. Analyze the prepared standard and sample solutions using the developed LC-MS/MS method.
-
Quantification: a. Quantify this compound in the samples based on the peak area ratios of the analyte to an internal standard (if used) and the calibration curve constructed from the standards.
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for the extraction and quantification of this compound.
Logical Relationship for Method Selection
Caption: Decision tree for selecting an analytical method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-Coronarin E) I CAS#: 117591-81-8 I bioactive compound I InvivoChem [invivochem.com]
- 3. A Comprehensive Review on Pharmacologically Active Phyto-Constituents from Hedychium species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phytochemical Analysis, Antioxidant, Antibacterial, Cytotoxic, and Enzyme Inhibitory Activities of Hedychium flavum Rhizome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
Application Notes and Protocols for Solubilizing Coronarin E in in vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronarin E is a labdane-type diterpene isolated from the rhizomes of plants from the Zingiberaceae family, such as Hedychium coronarium[1]. Like other related coronarin compounds, it is being investigated for its potential pharmacological activities. A critical challenge for the in vitro evaluation of this compound is its low aqueous solubility. This document provides detailed protocols for the solubilization of this compound for use in cell-based assays and summarizes its known biological activities and potential mechanisms of action based on current research and data from structurally related compounds.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Its high lipophilicity and low estimated water solubility necessitate the use of an organic solvent for the preparation of stock solutions for in vitro studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈O | [1] |
| Molecular Weight | 284.436 g/mol | [1] |
| Appearance | White solid/crystal | [2][3] |
| Estimated Water Solubility | 0.003988 mg/L at 25°C | N/A |
| LogP | 7.76 | [1] |
| PubChem CID | 9971144 | N/A |
Solubilization Protocol for in vitro Experiments
Due to its hydrophobic nature, this compound should be dissolved in a suitable organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose in cell culture experiments.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Sterile pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line of interest
Protocol for Preparation of a 10 mM DMSO Stock Solution
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) and place it in a sterile microcentrifuge tube.
-
Solvent Addition: Calculate the volume of DMSO required to achieve a 10 mM stock solution. For 1 mg of this compound (MW = 284.436 g/mol ), the required volume of DMSO is approximately 351.6 µL.
-
Dissolution: Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortexing: Vortex the solution vigorously until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of Working Solutions in Cell Culture Medium
-
Thawing: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be below 0.5%, and preferably at or below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
in vitro Applications and Experimental Protocols
While specific studies on this compound are limited, research on the related compounds Coronarin D and Coronarin A suggests potential applications in cancer and inflammation research.
Cytotoxicity Assays
This compound has demonstrated cytotoxic effects against certain cancer cell lines.
Table 2: Reported IC₅₀ Values for this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A-375 | Melanoma | 36.58 | [1] |
| A549 | Lung Cancer | 53.26 | [1] |
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Anti-inflammatory Activity
Studies on related compounds suggest that this compound may possess anti-inflammatory properties. For instance, Coronarin D has been shown to inhibit the NF-κB pathway[4][5][6].
Based on studies of Coronarin D and A, this compound may modulate key inflammatory and cell survival pathways.
-
Transfection: Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid.
-
Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and express the results as a fold change relative to the stimulated vehicle control.
Conclusion
The successful use of this compound in in vitro experiments is critically dependent on proper solubilization. The protocols provided here offer a robust method for preparing this compound solutions for cell-based assays. While direct evidence for the biological activities of this compound is still emerging, data from related compounds suggest promising avenues for research in oncology and inflammation. The provided experimental protocols can serve as a starting point for investigating the therapeutic potential of this natural product. It is recommended that researchers validate these protocols for their specific cell lines and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Coronarin K and L: Two Novel Labdane Diterpenes From Roscoea purpurea: An Ayurvedic Crude Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Coronarin K and L: Two Novel Labdane Diterpenes From Roscoea purpurea: An Ayurvedic Crude Drug [frontiersin.org]
- 4. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Studying the Biological Effects of Coronarin E
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for investigating the biological activities of Coronarin E, a labdane diterpene with potential therapeutic applications. Due to the limited published data on this compound, the proposed experimental design is largely based on the well-documented biological effects of its structural analog, Coronarin D, which has demonstrated significant anti-inflammatory and anticancer properties.[1][2][3][4][5] This document outlines a systematic approach to characterize the cytotoxic, pro-apoptotic, cell cycle-modulating, and anti-inflammatory effects of this compound.
Preliminary Cytotoxicity Screening
Objective: To determine the cytotoxic potential of this compound across a panel of human cancer cell lines and to establish the half-maximal inhibitory concentration (IC50) for subsequent mechanistic studies.
Table 1: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| U-251 | Glioblastoma | 15.5 |
| HeLa | Cervical Cancer | 22.8 |
| A549 | Lung Cancer | 35.2 |
| MCF-7 | Breast Cancer | 41.7 |
| HCT-116 | Colon Cancer | 28.9 |
| HaCaT | Normal Keratinocytes | > 100 |
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Investigation of Apoptosis Induction
Objective: To determine if the cytotoxic effects of this compound are mediated through the induction of apoptosis.
Experimental Workflow for Apoptosis Assays
Caption: Workflow for investigating this compound-induced apoptosis.
Table 2: Hypothetical Apoptosis Induction by this compound in U-251 Cells (48h)
| Parameter | Control | This compound (15.5 µM) |
| Apoptotic Cells (Annexin V+/PI-) | 3.2% | 28.5% |
| Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | 1.5% | 15.7% |
| Relative Caspase-3 Activity | 1.0 | 4.8 |
| Relative Caspase-8 Activity | 1.0 | 2.1 |
| Relative Caspase-9 Activity | 1.0 | 3.9 |
| Cells with Depolarized MMP | 4.5% | 35.2% |
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat U-251 cells with this compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
Objective: To investigate if this compound induces cell cycle arrest in cancer cells.
Protocol 3: Propidium Iodide (PI) Staining for Cell Cycle Analysis
-
Cell Treatment: Treat U-251 cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. Coronarin D, a similar compound, has been shown to induce G1 or G2/M arrest in different cancer cell lines.[3][4][6][7][8]
Table 3: Hypothetical Effect of this compound on Cell Cycle Distribution in U-251 Cells (24h)
| Cell Cycle Phase | Control (%) | This compound (15.5 µM) (%) |
| G0/G1 | 55.3 | 72.1 |
| S | 28.1 | 15.4 |
| G2/M | 16.6 | 12.5 |
Mechanistic Studies: Signaling Pathway Analysis
Objective: To elucidate the molecular mechanisms underlying the biological effects of this compound, with a focus on pathways known to be modulated by the related compound, Coronarin D.
Hypothesized Signaling Pathways Modulated by this compound
Caption: Potential signaling pathways affected by this compound.
Protocol 4: Western Blot Analysis
-
Protein Extraction: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C. (Primary antibodies to investigate: p-IKK, IκBα, p-p65, p-JNK, p-p38, p-ERK, Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, and β-actin as a loading control).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Anti-inflammatory Activity Assessment
Objective: To evaluate the potential anti-inflammatory effects of this compound, based on reports of related compounds inhibiting nitric oxide production.[2]
Protocol 5: Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.
Table 4: Hypothetical Inhibition of Nitric Oxide Production by this compound
| Treatment | NO Concentration (µM) |
| Control | 2.1 |
| LPS (1 µg/mL) | 35.8 |
| LPS + this compound (5 µM) | 25.3 |
| LPS + this compound (10 µM) | 15.1 |
| LPS + this compound (25 µM) | 8.9 |
Concluding Remarks
This document provides a foundational experimental design to systematically investigate the biological effects of this compound. The protocols and hypothetical data tables serve as a guide for researchers to explore its potential as an anticancer and anti-inflammatory agent. Based on the findings from these experiments, further in-depth studies, including in vivo animal models, can be designed to validate the therapeutic potential of this compound.
References
- 1. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coronarin D Induces Apoptotic Cell Death and Cell Cycle Arrest in Human Glioblastoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulating effect of Coronarin D in 5-fluorouracil resistance human oral cancer cell lines induced apoptosis and cell cycle arrest through JNK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Coronarin E in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronarin E is a labdane diterpene found in the rhizomes of several species of the Zingiberaceae family, notably Hedychium coronarium and Hedychium flavum. In some methanolic and ethanolic extracts of H. coronarium, this compound has been identified as the predominant component, accounting for up to 19.10% and 15.39% of the extract, respectively. Similarly, the essential oil of H. flavum has been found to contain up to 20.3% this compound.
While direct studies on the enzyme inhibitory properties of isolated this compound are limited, the extracts in which it is a major constituent have demonstrated significant biological activities, including antioxidant, antimicrobial, and cytotoxic effects. Furthermore, extracts from Hedychium species have shown inhibitory activity against enzymes such as collagenase, elastase, and hyaluronidase, which are implicated in various physiological and pathological processes, including skin aging, inflammation, and cancer metastasis.
These findings suggest that this compound may be a key contributor to the observed bioactivities and warrants further investigation as a potential enzyme inhibitor. This document provides detailed protocols for researchers to conduct enzyme inhibition assays using this compound against these key enzymes.
Potential Applications
The inhibition of collagenase, elastase, and hyaluronidase has significant therapeutic and cosmetic potential:
-
Dermatology and Cosmetics: Inhibition of these enzymes can help prevent the degradation of the extracellular matrix, thus reducing wrinkles and maintaining skin elasticity and hydration.
-
Inflammatory Diseases: These enzymes are often overexpressed in inflammatory conditions, contributing to tissue damage. Their inhibition may offer a therapeutic strategy for diseases like arthritis.
-
Cancer Research: By preventing the breakdown of the extracellular matrix, inhibitors of these enzymes may limit tumor invasion and metastasis.
-
Drug Delivery: Hyaluronidase inhibitors can prevent the degradation of hyaluronic acid-based drug delivery systems, thereby prolonging their therapeutic effect.
Data Presentation: Enzyme Inhibition by Hedychium Extracts
The following tables summarize the reported inhibitory activities of Hedychium coronarium extracts against collagenase, elastase, and hyaluronidase. While these results are for crude extracts and not purified this compound, they provide a valuable reference for the potential activity of its constituents.
Table 1: Collagenase Inhibitory Activity of Hedychium coronarium Rhizome Absolute
| Extract/Compound | Concentration | % Inhibition | Positive Control | % Inhibition of Positive Control |
| H. coronarium rhizome absolute | Not specified | 95.7 ± 2.0 | Epigallocatechin gallate (EGCG) | 76.0 ± 1.2 |
Table 2: Hyaluronidase Inhibitory Activity of Hedychium coronarium Extracts
| Extract | Concentration | % Inhibition | Positive Control | % Inhibition of Positive Control |
| H. coronarium rhizome concrete | Not specified | 90.5 ± 1.6 | Oleanolic Acid | Not specified |
| H. coronarium leaf sheath concrete | Not specified | 87.4 ± 5.1 | Oleanolic Acid | Not specified |
Note: In the study that reported high collagenase inhibition, this compound was not identified in the specific extract used, suggesting other components were responsible for the observed activity. However, this does not preclude this compound from having inhibitory potential.
Experimental Protocols
The following are detailed protocols for conducting in vitro enzyme inhibition assays for collagenase, elastase, and hyaluronidase, suitable for screening natural products like this compound.
Collagenase (MMP-1) Inhibition Assay Protocol
This protocol is based on a fluorometric method using a FRET (Fluorescence Resonance Energy Transfer) substrate.
a. Materials and Reagents:
-
Human recombinant MMP-1 (Collagenase)
-
MMP-1 substrate (e.g., FRET-based peptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Positive control inhibitor (e.g., GM 6001)
-
This compound stock solution (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 490/520 nm)
b. Experimental Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C.
-
Reconstitute the MMP-1 enzyme in the Assay Buffer to the desired concentration.
-
Prepare a stock solution of the MMP-1 substrate in a suitable solvent (e.g., DMSO or water) as per the manufacturer's instructions.
-
Prepare a stock solution of this compound in DMSO. Further dilute with Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤ 1%) to avoid solvent effects.
-
-
Assay Protocol:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the this compound solution at various concentrations to the sample wells.
-
Add 10 µL of the positive control inhibitor to the positive control wells.
-
Add 10 µL of Assay Buffer (with the same percentage of DMSO as the sample wells) to the enzyme control wells.
-
Add 20 µL of the MMP-1 enzyme solution to all wells except the blank wells (add 20 µL of Assay Buffer to the blank wells instead).
-
Mix gently and incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 20 µL of the MMP-1 substrate solution to all wells.
-
Immediately measure the fluorescence intensity at Ex/Em = 490/520 nm in kinetic mode for 30-60 minutes at 37°C.
-
c. Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition using the following formula:
-
Plot the % inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Porcine Pancreatic Elastase Inhibition Assay Protocol
This protocol is a colorimetric assay based on the cleavage of a p-nitroanilide substrate.
a. Materials and Reagents:
-
Porcine Pancreatic Elastase (PPE)
-
Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Positive control inhibitor (e.g., Oleanolic acid)
-
This compound stock solution (dissolved in DMSO)
-
96-well clear microplate
-
Spectrophotometric microplate reader (405 nm or 410 nm)
b. Experimental Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer.
-
Prepare a stock solution of PPE in the Assay Buffer.
-
Prepare a stock solution of SANA in the Assay Buffer.
-
Prepare a stock solution of this compound in DMSO and dilute with Assay Buffer to the desired concentrations.
-
-
Assay Protocol:
-
Add 140 µL of Assay Buffer to all wells.
-
Add 20 µL of the this compound solution at various concentrations to the sample wells.
-
Add 20 µL of the positive control inhibitor to the positive control wells.
-
Add 20 µL of Assay Buffer (with DMSO) to the enzyme control wells.
-
Add 20 µL of the PPE solution to all wells except the blank wells (add 20 µL of Assay Buffer to the blank wells).
-
Mix and pre-incubate at 25°C for 10 minutes.
-
Start the reaction by adding 20 µL of the SANA substrate solution to all wells.
-
Incubate at 25°C for 30 minutes.
-
Measure the absorbance at 405 nm or 410 nm.
-
c. Data Analysis:
-
Calculate the percentage of inhibition using the following formula:
-
Determine the IC₅₀ value by plotting % inhibition versus the concentration of this compound.
Hyaluronidase Inhibition Assay Protocol
This protocol is a turbidimetric assay based on the precipitation of undigested hyaluronic acid.
a. Materials and Reagents:
-
Bovine Testicular Hyaluronidase
-
Hyaluronic acid (HA)
-
Enzyme Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0)
-
Acidic Albumin Solution (e.g., 0.1% bovine serum albumin in 0.02 M sodium acetate, pH 3.75)
-
Positive control inhibitor (e.g., Apigenin)
-
This compound stock solution (dissolved in DMSO)
-
96-well clear microplate
-
Spectrophotometric microplate reader (600 nm)
b. Experimental Procedure:
-
Reagent Preparation:
-
Prepare the Enzyme Buffer.
-
Dissolve hyaluronidase in the Enzyme Buffer.
-
Dissolve hyaluronic acid in the Enzyme Buffer.
-
Prepare the Acidic Albumin Solution.
-
Prepare a stock solution of this compound in DMSO and dilute with Enzyme Buffer.
-
-
Assay Protocol:
-
Add 50 µL of the hyaluronidase solution to each well (except the blank).
-
Add 25 µL of the this compound solution at various concentrations to the sample wells.
-
Add 25 µL of the positive control to the positive control wells.
-
Add 25 µL of Enzyme Buffer (with DMSO) to the enzyme control wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Add 50 µL of the hyaluronic acid solution to all wells to start the reaction.
-
Incubate at 37°C for another 20 minutes.
-
Stop the reaction by adding 200 µL of the Acidic Albumin Solution to each well.
-
Let the plate stand at room temperature for 10 minutes to allow for the development of turbidity.
-
Measure the absorbance (turbidity) at 600 nm.
-
c. Data Analysis:
-
The absorbance is inversely proportional to the enzyme activity. Calculate the percentage of inhibition using the following formula:
Where Abs_blank is the absorbance of the well with no enzyme (maximum turbidity).
-
Determine the IC₅₀ value by plotting % inhibition against the concentration of this compound.
Mandatory Visualizations
Caption: General mechanism of enzyme inhibition.
Application Notes and Protocols for Coronarin E as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Coronarin E as a reference standard in various chromatographic techniques. This document outlines the necessary procedures for sample preparation, chromatographic analysis, and data interpretation, facilitating the accurate quantification and identification of this compound in complex mixtures such as plant extracts and pharmaceutical formulations.
Physicochemical Properties of this compound
This compound is a labdane-type diterpene isolated from the rhizomes of several Hedychium species, belonging to the Zingiberaceae family.[1][2] Its well-defined chemical structure and stability make it a suitable candidate for a chromatographic reference standard.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈O | [2][3] |
| Molecular Weight | 284.44 g/mol | [1][3] |
| CAS Number | 117591-81-8 | [1][2] |
| Appearance | White crystalline solid | [4] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.[5] | - |
Preparation of Standard Solutions
Accurate preparation of standard solutions is critical for reliable quantitative analysis.
Protocol 2.1: Preparation of this compound Stock Solution
-
Materials:
-
This compound reference standard (purity ≥98%)
-
Methanol (HPLC grade) or Chloroform
-
Volumetric flask (10 mL)
-
Analytical balance
-
-
Procedure:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol or chloroform and sonicate for 5 minutes to ensure complete dissolution.
-
Add solvent to the mark to obtain a final concentration of 1 mg/mL.
-
Store the stock solution at 4°C in a dark, airtight container.
-
Protocol 2.2: Preparation of Working Standard Solutions
-
Materials:
-
This compound stock solution (1 mg/mL)
-
Methanol (HPLC grade) or Chloroform
-
Volumetric flasks (various sizes)
-
-
Procedure:
-
Perform serial dilutions of the stock solution with the appropriate solvent to prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
These working solutions are used to construct a calibration curve for quantitative analysis.
-
Chromatographic Methods
High-Performance Thin-Layer Chromatography (HPTLC)
This HPTLC method is adapted from a validated method for the quantification of the structurally related compound, Coronarin D, and is suitable for the quantification of this compound in plant extracts.
Protocol 3.1.1: HPTLC Analysis of this compound
-
Sample Preparation:
-
Extract powdered plant material (e.g., Hedychium rhizomes) with a suitable solvent such as methanol or acetone using soxhlet extraction or ultrasonication.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Reconstitute the dried extract in methanol to a final concentration of 10 mg/mL.
-
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F₂₅₄ HPTLC plates (20 cm x 10 cm).
-
Mobile Phase: Toluene : Ethyl Acetate (9:1, v/v).
-
Application: Apply 5 µL of standard and sample solutions as 8 mm bands, 10 mm from the bottom of the plate, using an automated TLC applicator.
-
Development: Develop the plate to a distance of 80 mm in a twin-trough chamber previously saturated with the mobile phase for 20 minutes.
-
Densitometric Analysis: After drying the plate, perform densitometric scanning at 230 nm with a TLC scanner.
-
Table 3.1.2: HPTLC Method Validation Parameters (Expected)
| Parameter | Specification |
| Linearity Range | 100 - 800 ng/spot |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~ 40 ng/spot |
| Limit of Quantification (LOQ) | ~ 120 ng/spot |
| Recovery | 98 - 102% |
| Precision (%RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound, particularly in essential oil analysis.
Protocol 3.2.1: GC-MS Analysis of this compound
-
Sample Preparation:
-
Dilute essential oil samples or extracts containing this compound in a suitable solvent like hexane or ethyl acetate.
-
Prepare a series of this compound standards in the same solvent for calibration.
-
-
Chromatographic Conditions:
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 4°C/min.
-
Ramp to 280°C at 10°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-500.
-
Table 3.2.2: Expected GC-MS Data for this compound
| Parameter | Expected Value |
| Retention Time | Dependent on the specific instrument and conditions, but should be consistent. |
| Key Mass Fragments (m/z) | 284 (M+), 187, 159, 133, 105, 91 |
Biological Context and Signaling Pathway
This compound, along with other labdane diterpenes from Hedychium species, has been investigated for various biological activities, including anti-inflammatory and cytotoxic effects.[6] While a specific signaling pathway for this compound is not extensively detailed, the closely related compound, Coronarin D, has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] This pathway is a key regulator of inflammation, cell survival, and proliferation.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in a plant sample using a chromatographic method with a reference standard.
Caption: General workflow for the quantification of this compound.
References
- 1. akjournals.com [akjournals.com]
- 2. Variation in the Chemical Composition of Endemic Specimens of Hedychium coronarium J. Koenig from the Amazon and In Silico Investigation of the ADME/Tox Properties of the Major Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Coronarin E) I CAS#: 117591-81-8 I bioactive compound I InvivoChem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS:117591-81-8 | Manufacturer ChemFaces [chemfaces.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jetir.org [jetir.org]
Troubleshooting & Optimization
Technical Support Center: Isolation of Coronarin E
Welcome to the technical support center for the isolation of Coronarin E. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the isolation of this promising labdane diterpene.
Troubleshooting Guide: Overcoming Low Yield
Low yield is a frequently reported issue in the isolation of this compound from its natural sources, such as the rhizomes of Hedychium species. This guide provides a systematic approach to troubleshooting and optimizing your experimental workflow to enhance the yield and purity of this compound.
Issue 1: Inefficient Initial Extraction
Question: My crude extract appears to have a low concentration of this compound, leading to a poor final yield. How can I improve the initial extraction efficiency?
Answer:
The choice of extraction solvent and method is critical for maximizing the recovery of this compound. The polarity of the solvent plays a significant role in the extraction efficiency of phytochemicals. For labdane diterpenes like this compound, solvents with moderate polarity are often effective.
Recommendations:
-
Solvent Selection: Studies have shown that methanol and ethanol are effective solvents for extracting this compound from Hedychium coronarium rhizomes, with methanol yielding a higher percentage of this compound in the extract.[1] You may also consider a sequential extraction approach, starting with a nonpolar solvent like hexane to remove lipids and other nonpolar compounds, followed by extraction with a more polar solvent like methanol or ethanol to isolate the diterpenes.
-
Extraction Method: While Soxhlet extraction is a common method, it can sometimes lead to the degradation of thermally sensitive compounds. Maceration or ultrasound-assisted extraction (UAE) at controlled temperatures may offer a milder alternative and improve the yield of intact this compound.
-
Plant Material Preparation: Ensure that the plant material (rhizomes) is properly dried and ground to a fine powder to maximize the surface area for solvent penetration.
Data Presentation: Impact of Extraction Solvent on this compound Yield
| Solvent | Plant Source | Percentage of this compound in Extract | Reference |
| Methanol | Hedychium coronarium | 19.10% | [1] |
| Ethanol | Hedychium coronarium | 15.39% | [1] |
| Essential Oil (Hydrodistillation) | Hedychium flavum | 20.3% | [2] |
Issue 2: Poor Separation and Co-elution during Chromatography
Question: I am having difficulty separating this compound from other closely related compounds during column chromatography, resulting in impure fractions and a lower overall yield of the pure compound. What can I do to improve the separation?
Answer:
Effective chromatographic separation is key to obtaining high-purity this compound. The choice of stationary phase, mobile phase, and proper column packing are all critical factors.
Recommendations:
-
Stationary Phase Selection: Silica gel is the most commonly used stationary phase for the purification of labdane diterpenes. However, if you are experiencing issues with compound degradation or irreversible adsorption, consider using a less acidic stationary phase like alumina or a bonded phase like C18 (reverse-phase).
-
Mobile Phase Optimization: A systematic approach to optimizing the mobile phase is crucial. Start with a nonpolar solvent system (e.g., hexane-ethyl acetate) and gradually increase the polarity. Use Thin Layer Chromatography (TLC) to guide your mobile phase selection and monitor the separation. A solvent system that gives a retention factor (Rf) of 0.2-0.3 for this compound on TLC is often a good starting point for column chromatography.
-
Column Packing and Loading: Ensure your column is packed uniformly to avoid channeling. Apply the sample in a concentrated solution and in a narrow band at the top of the column to maximize resolution.
Experimental Protocol: Column Chromatography for this compound Purification
-
Column Preparation: Select a glass column of appropriate size based on the amount of crude extract to be purified. Pack the column with silica gel (60-120 mesh) using a slurry method with the initial mobile phase (e.g., 100% hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully load the sample onto the top of the packed column.
-
Elution: Begin elution with the initial nonpolar mobile phase. Gradually increase the polarity of the mobile phase by incrementally adding a more polar solvent (e.g., ethyl acetate). For example, you can start with 100% hexane, then move to 2% ethyl acetate in hexane, 5%, 10%, and so on.
-
Fraction Collection: Collect fractions of a consistent volume and monitor the elution of compounds using TLC.
-
Analysis: Combine the fractions containing pure this compound based on the TLC analysis. Evaporate the solvent under reduced pressure to obtain the purified compound.
Issue 3: Degradation of this compound during Isolation
Question: I suspect that this compound is degrading during the extraction or purification process, leading to a lower than expected yield. How can I minimize degradation?
Answer:
Labdane diterpenes can be susceptible to degradation under harsh conditions, such as high temperatures, extreme pH, or prolonged exposure to air and light.
Recommendations:
-
Temperature Control: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40-50°C).
-
pH Control: If using aqueous solutions during extraction or partitioning, ensure the pH is neutral to avoid acid or base-catalyzed degradation.
-
Minimize Exposure to Air and Light: this compound may be sensitive to oxidation. Work in a well-ventilated area and consider using an inert atmosphere (e.g., nitrogen or argon) during solvent evaporation and storage. Store extracts and purified compounds in amber vials at low temperatures (-20°C) to protect them from light and degradation.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this compound isolation?
A1: The yield of this compound can vary significantly depending on the plant source, the extraction method, and the purification procedure. One study reported obtaining 760 mg of this compound from a 2.43 g crude fraction of an extract from Hedychium flavescence. It is important to optimize your protocol to maximize the yield from your specific plant material.
Q2: Can I use High-Performance Liquid Chromatography (HPLC) for the final purification of this compound?
A2: Yes, preparative HPLC can be an excellent final step for obtaining highly pure this compound, especially if you are dealing with small quantities or have difficulty separating it from closely related impurities by column chromatography. A reverse-phase C18 column with a mobile phase of methanol/water or acetonitrile/water is a good starting point for method development.
Q3: Are there any analytical techniques that can help me quickly assess the presence and purity of this compound in my fractions?
A3: Thin Layer Chromatography (TLC) is a simple and rapid technique to monitor the progress of your column chromatography and assess the purity of your fractions. For a more detailed analysis, High-Performance Thin-Layer Chromatography (HPTLC) can provide better resolution and quantification. HPLC with a UV detector is also a powerful tool for both qualitative and quantitative analysis.
Experimental Workflows and Signaling Pathways
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation of this compound from Hedychium rhizomes.
Inhibitory Effect of Coronarin D (a related compound) on the NF-κB Signaling Pathway
The biological activity of this compound is still under investigation, but the closely related compound, Coronarin D, has been shown to inhibit the NF-κB signaling pathway.[3][4] This pathway is a key regulator of inflammation, and its inhibition is a target for the development of new anti-inflammatory drugs. A higher yield of this compound allows for more extensive biological evaluation.
Caption: Coronarin D inhibits the NF-κB pathway by preventing the phosphorylation of IκBα.[3][4]
Activation of the JNK Signaling Pathway by Coronarin D
Coronarin D has also been found to activate the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in apoptosis (programmed cell death).[5][6] This pro-apoptotic effect is of interest in cancer research.
Caption: Coronarin D can induce apoptosis through the activation of the JNK signaling pathway.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemical Analysis, Antioxidant, Antibacterial, Cytotoxic, and Enzyme Inhibitory Activities of Hedychium flavum Rhizome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Coronarin D induces human oral cancer cell apoptosis though upregulate JNK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting Coronarin E synthesis side reactions
Welcome to the technical support center for the synthesis of Coronarin E. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of this labdane-type diterpene.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The total synthesis of (+)-Coronarin E is most commonly achieved through a two-step process starting from (+)-albicanol. The first step involves the oxidation of the primary alcohol of (+)-albicanol to an aldehyde. The second step is a Julia-Kocienski olefination reaction between the resulting aldehyde and a β-furylmethyl-heteroaromatic sulfone to form the characteristic side chain of this compound.[1]
Q2: What are the key reactions involved in the synthesis of this compound?
A2: The two key reactions are:
-
Dess-Martin Oxidation: This reaction converts the primary alcohol of (+)-albicanol into the corresponding aldehyde. It is known for its mild conditions and high efficiency.
-
Julia-Kocienski Olefination: This reaction forms the carbon-carbon double bond of the side chain by reacting the aldehyde with a sulfone reagent. This reaction is crucial for establishing the stereochemistry of the final product.[1]
Q3: What are the common side reactions or byproducts in this compound synthesis?
A3: The primary side product is the cis-isomer of this compound. The Julia-Kocienski olefination, while generally selective for the trans (or E) isomer, can also produce the cis (or Z) isomer.[1] Other potential side reactions can occur during the Dess-Martin oxidation, such as the formation of acetates or other byproducts if the reaction is not properly controlled.
Q4: How can I improve the yield of the desired trans-Coronarin E?
A4: Optimizing the Julia-Kocienski olefination is key. The choice of the heteroaromatic sulfone and the reaction conditions (base, solvent, temperature) can significantly influence the E/Z selectivity. Generally, the use of a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone in the Julia-Kocienski olefination provides high E-selectivity.
Q5: How can the cis and trans isomers of this compound be separated?
A5: The separation of cis and trans isomers of this compound can be achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) with a suitable stationary phase (such as a C18 column) and a carefully optimized mobile phase is a common method for separating geometric isomers.
Troubleshooting Guides
Problem 1: Low Yield in the Dess-Martin Oxidation of (+)-Albicanol
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Incomplete Reaction | - Ensure the Dess-Martin periodinane (DMP) is fresh and has been stored under anhydrous conditions. - Increase the reaction time or slightly elevate the temperature (monitor closely to avoid side reactions). - Use a slight excess of DMP (e.g., 1.1-1.5 equivalents). | Increased conversion of the starting alcohol to the aldehyde, leading to a higher yield. |
| Degradation of the Aldehyde | - The aldehyde product can be sensitive to acidic conditions. Buffer the reaction with pyridine or sodium bicarbonate. - Work up the reaction promptly upon completion to minimize exposure to potentially harsh conditions. | Reduced formation of byproducts and improved recovery of the desired aldehyde. |
| Side Reactions | - Over-oxidation to the carboxylic acid is possible, though less common with DMP. Ensure the reaction is not run for an excessively long time. - Formation of acetate byproducts can occur. Ensure the reaction is performed under an inert atmosphere to minimize side reactions. | A cleaner reaction profile with fewer impurities, simplifying purification and improving the isolated yield. |
Problem 2: Poor Stereoselectivity in the Julia-Kocienski Olefination (High percentage of cis-Coronarin E)
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Suboptimal Reaction Conditions | - The choice of base and solvent is critical. A common combination for high E-selectivity is a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) in an aprotic solvent such as tetrahydrofuran (THF) or dimethoxyethane (DME). - Perform the reaction at low temperatures (e.g., -78 °C) to enhance kinetic control and favor the formation of the trans isomer. | An increased ratio of trans-(E)-Coronarin E to cis-(Z)-Coronarin E. |
| Incorrect Sulfone Reagent | - The structure of the heteroaromatic sulfone plays a significant role in stereoselectivity. While benzothiazolyl (BT) sulfones are common, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones often provide higher E-selectivity. | Improved stereochemical outcome with a higher proportion of the desired trans isomer. |
| Equilibration of Intermediates | - The reaction intermediates can potentially equilibrate, leading to a mixture of stereoisomers. Maintaining low temperatures throughout the addition of reagents and the reaction itself can help to minimize this. | A product mixture that more accurately reflects the kinetic selectivity of the reaction, which typically favors the trans isomer. |
Experimental Protocols
Key Experiment 1: Dess-Martin Oxidation of (+)-Albicanol
Objective: To oxidize the primary alcohol of (+)-albicanol to the corresponding aldehyde.
Materials:
-
(+)-Albicanol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve (+)-albicanol in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add DMP (1.1-1.5 equivalents) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.
-
Stir the biphasic mixture vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography on silica gel.
Key Experiment 2: Julia-Kocienski Olefination
Objective: To synthesize this compound by reacting the aldehyde with a β-furylmethyl-heteroaromatic sulfone.
Materials:
-
Aldehyde from Key Experiment 1
-
β-(3-Furyl)methyl phenyltetrazolyl sulfone
-
Potassium hexamethyldisilazide (KHMDS)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve the β-(3-furyl)methyl phenyltetrazolyl sulfone in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of KHMDS in THF to the sulfone solution and stir for 30-60 minutes at -78 °C.
-
Add a solution of the aldehyde (from Key Experiment 1) in anhydrous THF to the reaction mixture dropwise.
-
Allow the reaction to stir at -78 °C for several hours, monitoring the progress by TLC.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the trans- and cis-Coronarin E isomers.
Visualizations
Caption: Synthetic pathway of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Addressing Coronarin E instability in cell culture media
Welcome to the technical support center for Coronarin E. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent for in vitro studies?
This compound is a diterpenoid isolated from the rhizome of Hedychium coronarium.[1][2] For cell-based assays, it is typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution before being further diluted in cell culture media.[2][3]
Q2: I am observing variable or lower-than-expected activity of this compound in my cell-based assays. What could be the cause?
Inconsistent results with this compound can stem from its potential instability and low solubility in aqueous cell culture media.[4] Factors such as the final DMSO concentration, media pH, incubation time, and exposure to light can contribute to its degradation or precipitation, leading to reduced bioavailability and inconsistent effects.
Q3: What are the recommended storage conditions for this compound?
This compound powder should be stored at -20°C for long-term stability (up to 3 years). For short-term storage, 4°C is acceptable for up to 2 years. Once dissolved in a solvent like DMSO, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q4: How can I assess the stability of this compound in my specific cell culture medium?
To determine the stability of this compound in your experimental setup, you can perform a time-course experiment. This involves incubating this compound in your cell culture medium at 37°C and collecting samples at different time points (e.g., 0, 2, 6, 12, 24 hours). The concentration of the remaining this compound can then be quantified using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in cell culture media.
-
Possible Cause: Low aqueous solubility of the hydrophobic this compound molecule. The final concentration of the compound may exceed its solubility limit in the media.
-
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity. However, a slightly higher DMSO concentration (up to 1%) might be necessary to maintain solubility. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Use a Carrier Protein: Consider pre-complexing this compound with a carrier protein like bovine serum albumin (BSA) to enhance its solubility and stability in the culture medium.
-
Serial Dilutions: Prepare intermediate dilutions of the this compound stock solution in culture medium to avoid abrupt concentration changes that can lead to precipitation.
-
Issue 2: Loss of Bioactivity Over Time in Multi-day Experiments.
-
Possible Cause: Degradation of this compound in the aqueous, physiological pH environment of the cell culture medium at 37°C.
-
Troubleshooting Steps:
-
Daily Media Changes: For long-term experiments, replenish the cell culture medium with freshly prepared this compound every 24 hours to maintain a more consistent concentration of the active compound.
-
Lower Incubation Temperature: If experimentally feasible, consider conducting the experiment at a lower temperature to slow down potential degradation, though this may also affect cell growth and metabolism.
-
Protect from Light: Store and handle this compound solutions protected from light, as light exposure can contribute to the degradation of photosensitive compounds.
-
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Intermediate Dilution (Optional): If a very low final concentration is required, prepare an intermediate dilution of the stock solution in DMSO or cell culture medium.
-
Final Working Solution: Directly before treating the cells, dilute the stock or intermediate solution into pre-warmed cell culture medium to achieve the desired final concentration. Ensure rapid and thorough mixing to prevent precipitation.
Protocol 2: Assessing this compound Stability by HPLC
-
Sample Preparation:
-
Add this compound to your specific cell culture medium at the final experimental concentration.
-
Incubate the medium in a cell culture incubator (37°C, 5% CO2).
-
Collect aliquots at various time points (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Immediately store the collected aliquots at -80°C until analysis.
-
-
HPLC Analysis:
-
Thaw the samples and precipitate any proteins using a suitable method (e.g., acetonitrile precipitation).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Use a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to elute the compound.
-
Detect this compound using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Normalize the peak areas to the time 0 sample to determine the percentage of this compound remaining.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Media Formulations
| Time (hours) | % Remaining (Standard DMEM) | % Remaining (DMEM + 1% BSA) | % Remaining (Serum-Free Medium) |
| 0 | 100 | 100 | 100 |
| 6 | 85 | 95 | 80 |
| 12 | 65 | 88 | 55 |
| 24 | 40 | 75 | 30 |
| 48 | 15 | 50 | 10 |
This table presents hypothetical data for illustrative purposes.
Visualizations
References
Technical Support Center: Optimizing In Vitro Studies with Coronarin E
Welcome to the technical support center for Coronarin E. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments with this labdane diterpene.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for in vitro studies with this compound?
A1: The optimal concentration of this compound is cell-line dependent. Based on available data, initial dose-response experiments are recommended to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. For cytotoxicity assays, a starting range of 10 µM to 100 µM can be considered.
Q2: What are the known IC50 values for this compound in different cell lines?
A2: Limited data is available specifically for this compound. The following table summarizes the reported IC50 values.
Table 1: Reported IC50 Values for this compound
| Cell Line | Assay Type | IC50 Value (µM) | Reference |
| A-375 | MTT Assay | 36.58 | [1] |
| A549 | MTT Assay | 53.26 | [1] |
Note: Due to the limited data on this compound, researchers may consider referring to studies on the closely related compound, Coronarin D, for guidance on potential experimental conditions and effective concentration ranges. However, direct extrapolation is not recommended, and independent optimization for this compound is crucial.
Insights from the Closely Related Compound: Coronarin D
Coronarin D, a structural analog of this compound, has been more extensively studied. The following data on Coronarin D can provide valuable insights for designing experiments with this compound, but require independent verification.
Table 2: Reported Antiproliferative Activity of Coronarin D
| Cell Line | Cancer Type | TGI (µM) | Reference |
| U-251 | Glioblastoma | <50 | [2] |
| 786-0 | Kidney | <50 | [2] |
| PC-3 | Prostate | <50 | [2] |
| OVCAR-3 | Ovary | <50 | [2] |
| NCI-H460 | Lung (non-small cell) | >50 | [2] |
| MCF7 | Breast | >50 | [2] |
| NCI-ADR/RES | Multidrug-resistant Ovary | >50 | [2] |
TGI: Total Growth Inhibition
Troubleshooting Guide
Issue 1: Low or no cytotoxic effect observed.
-
Possible Cause: The concentration range of this compound may be too low for the specific cell line being tested.
-
Solution:
-
Perform a wider dose-response study, extending to higher concentrations (e.g., up to 200 µM).
-
Increase the incubation time with the compound.
-
Check the purity and stability of your this compound stock solution.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause: Variability in cell seeding density, passage number, or reagent preparation.
-
Solution:
-
Maintain a consistent cell seeding density across all experiments.
-
Use cells within a narrow passage number range.
-
Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
-
Issue 3: Compound precipitation in culture media.
-
Possible Cause: this compound has low aqueous solubility.
-
Solution:
-
Prepare a high-concentration stock solution in an appropriate solvent like DMSO.
-
Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and non-toxic to the cells.
-
Visually inspect the media for any signs of precipitation after adding the compound.
-
Experimental Protocols (Based on Coronarin D studies)
Note: These protocols are based on studies with Coronarin D and should be adapted and optimized for this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the selected time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Signaling Pathways (Based on Coronarin D studies)
Coronarin D has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival. It is plausible that this compound may affect similar pathways, but this requires experimental confirmation.
NF-κB Signaling Pathway Inhibition by Coronarin D
Coronarin D has been reported to inhibit both constitutive and inducible NF-κB pathway activation.[3][4] This inhibition leads to the suppression of gene products involved in cell survival, proliferation, and invasion.
Caption: Coronarin D inhibits the NF-κB signaling pathway.
JNK Signaling Pathway Activation by Coronarin D
Coronarin D has been shown to induce apoptosis in some cancer cell lines through the activation of the JNK signaling pathway.
Caption: Coronarin D induces apoptosis via JNK pathway activation.
Experimental Workflow
The following diagram outlines a general workflow for investigating the in vitro effects of this compound.
Caption: General workflow for in vitro studies of this compound.
References
Technical Support Center: Characterization of Coronarin E
Welcome to the technical support center for the characterization of Coronarin E. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this natural product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound is a labdane-type diterpene that has been isolated from the rhizomes of several plants in the Zingiberaceae family, such as Hedychium coronarium and Hedychium flavescens.[1] It is recognized for its potential anti-inflammatory and cytotoxic properties. Research on the closely related compound, Coronarin D, suggests that these molecules may exert their effects through the modulation of key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.[2][3]
Q2: What are the main challenges associated with the isolation and purification of this compound?
The primary challenges in obtaining pure this compound are:
-
Low Yield: The concentration of this compound in its natural plant sources is often low, requiring large amounts of starting material to yield significant quantities of the pure compound.
-
Complex Mixtures: The crude extracts from Hedychium species contain a multitude of similar diterpenoids and other phytochemicals, making the separation of this compound a complex process.[1]
-
Multiple Chromatographic Steps: Achieving high purity typically necessitates several rounds of column chromatography, which can be time-consuming and lead to sample loss.[1]
Q3: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, it is recommended to store it as a solid powder at -20°C for long-term storage (up to 3 years). For short-term storage, 4°C is acceptable for up to 2 years. If dissolved in a solvent such as DMSO, it should be stored at -80°C for up to 6 months or at -20°C for up to one month.[4] It is advisable to prepare fresh solutions for biological assays whenever possible.
Troubleshooting Guides
Isolation and Purification
Issue: Low yield of this compound from plant material.
-
Possible Cause 1: Inefficient Extraction. The choice of solvent and extraction method is critical.
-
Troubleshooting: Hexane has been successfully used for the initial extraction of this compound and related compounds from Hedychium rhizomes via Soxhlet extraction.[1] Ensure the plant material is thoroughly dried and finely powdered to maximize the surface area for solvent penetration.
-
-
Possible Cause 2: Loss during Chromatographic Purification. Multiple chromatographic steps can lead to significant sample loss.
-
Troubleshooting:
-
Optimize the solvent system for column chromatography to achieve better separation in fewer steps. A gradient of petroleum ether and ethyl acetate is commonly used.[1]
-
Consider using advanced chromatographic techniques like High-Speed Counter-Current Chromatography (HSCCC) for improved separation efficiency and yield.
-
Carefully monitor fractions using Thin Layer Chromatography (TLC) to avoid discarding fractions containing the target compound.
-
-
Issue: Co-elution of similar compounds during chromatography.
-
Possible Cause: Insufficient resolution of the chromatographic method.
-
Troubleshooting:
-
Employ a long column with a stationary phase of smaller particle size for better resolution.
-
Use a shallow solvent gradient during elution to improve the separation of closely related compounds.
-
Consider using a different stationary phase (e.g., Sephadex LH-20) for subsequent purification steps.
-
-
Analytical Characterization
Issue: Ambiguous NMR spectral data.
-
Possible Cause 1: Sample Impurity. Co-eluting impurities can complicate the NMR spectrum.
-
Troubleshooting: Re-purify the sample using a different chromatographic method or solvent system.
-
-
Possible Cause 2: Signal Overlapping. In complex molecules like this compound, signals from different protons or carbons may overlap.
-
Troubleshooting:
-
Utilize two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC to resolve overlapping signals and establish connectivity between protons and carbons.
-
Acquire the spectrum at a higher magnetic field strength to improve signal dispersion.
-
-
Issue: Poor fragmentation in mass spectrometry.
-
Possible Cause: Inappropriate ionization method or collision energy.
-
Troubleshooting:
-
Electrospray ionization (ESI) is a suitable soft ionization technique for diterpenoids.
-
Optimize the collision-induced dissociation (CID) energy to achieve informative fragmentation patterns. Start with a low energy and gradually increase it to observe the parent ion and its fragments.
-
-
Biological Assays
Issue: Inconsistent results in cell-based assays.
-
Possible Cause 1: Poor Solubility. this compound is a lipophilic molecule with low aqueous solubility, which can lead to precipitation in cell culture media.
-
Troubleshooting:
-
Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[4]
-
When preparing the final working concentration, ensure that the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Visually inspect the media for any signs of precipitation after adding the compound.
-
-
-
Possible Cause 2: Compound Instability. The compound may degrade in the aqueous environment of the cell culture medium over time.
-
Troubleshooting: Prepare fresh dilutions from the stock solution immediately before each experiment.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈O | [4] |
| Molecular Weight | 284.44 g/mol | [4] |
| Exact Mass | 284.2140 | [4] |
| Boiling Point | 359.9 ± 21.0 °C at 760 mmHg | [4] |
| Flash Point | 165.2 ± 8.9 °C | [4] |
| Density | 1.0 ± 0.1 g/cm³ | [4] |
| LogP | 7.76 | [4] |
Table 2: 13C and 1H NMR Spectral Data for this compound
| Position | 13C (δ) | 1H (δ) |
| 1 | 39.2 | 1.0-2.4 (m) |
| 2 | 19.2 | 1.0-2.4 (m) |
| 3 | 42.4 | 1.0-2.4 (m) |
| 4 | 33.6 | - |
| 5 | 54.9 | 1.0-2.4 (m) |
| 6 | 22.1 | 1.0-2.4 (m) |
| 7 | 36.8 | 1.0-2.4 (m) |
| 8 | 149.9 | - |
| 9 | 61.5 | 2.4 (m) |
| 10 | 40.9 | 1.0-2.4 (m) |
| 11 | 121.9 | 6.0 (dd) |
| 12 | 128.2 | 6.1-6.2 (d) |
| 13 | 124.6 | - |
| 14 | 139.6 | 6.5 (s) |
| 15 | 108.2 | 7.2 (s) |
| 16 | 143.2 | 7.3 (s) |
| 17 | 107.7 | 4.5 (s), 4.8 (s) |
| 18 | 33.7 | 0.84 (s) |
| 19 | 23.4 | 0.89 (s) |
| 20 | 15.1 | 0.97 (s) |
| Data adapted from JETIR, June 2019, Volume 6, Issue 6.[1] |
Experimental Protocols
Protocol 1: Isolation of this compound from Hedychium flavescens Rhizomes
This protocol is adapted from the method described for the isolation of Coronarin D and E.[1]
-
Sample Preparation:
-
Collect fresh rhizomes of Hedychium flavescens.
-
Clean the rhizomes, cut them into thin slices, and shade-dry for seven days.
-
Grind the dried rhizomes into a fine powder.
-
-
Soxhlet Extraction:
-
Place the powdered rhizome material (e.g., 520 g) into a Soxhlet apparatus.
-
Extract with hexane (e.g., 3 x 700 mL) for 24 hours for each batch.
-
Remove the solvent from the collected extract under reduced pressure using a rotary evaporator to obtain the crude hexane extract.
-
-
Column Chromatography:
-
Prepare a silica gel (100-200 mesh) column.
-
Dissolve the crude extract in a minimal amount of hexane and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by TLC.
-
Pool fractions with similar TLC profiles.
-
-
Further Purification:
-
Subject the fractions containing this compound to further rounds of column chromatography using a finer mesh silica gel (e.g., 200-400 mesh) and a shallower solvent gradient to achieve high purity.
-
Protocol 2: HPLC Analysis of this compound
This is a suggested starting method based on the analysis of related diterpenes. Optimization may be required.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 5 µm particle size, 250 x 4.6 mm).
-
-
Mobile Phase:
-
Prepare a mobile phase consisting of a mixture of water and acetonitrile. A starting point could be an isocratic mixture of 35% water and 65% acetonitrile.
-
-
Sample Preparation:
-
Dissolve the purified this compound or the extract in HPLC-grade ethanol or acetonitrile.
-
Filter the sample through a 0.2 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Injection Volume: 20 µL
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 234 nm (based on the reported λmax for this compound)[5]
-
Run Time: 15-20 minutes
-
Visualizations
References
- 1. jetir.org [jetir.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-Coronarin E) I CAS#: 117591-81-8 I bioactive compound I InvivoChem [invivochem.com]
- 5. A Comprehensive Review on Pharmacologically Active Phyto-Constituents from Hedychium species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioactivity of Coronarin E Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Coronarin E and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a labdane-type diterpene isolated from plants of the Zingiberaceae family, such as Hedychium coronarium.[1][] While research on this compound itself is emerging, its derivatives and related compounds (like Coronarin D) have demonstrated a range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[3][4][5] For instance, synthetic butenolide derivatives of this compound have shown potent antibacterial activity, in some cases stronger than conventional antibiotics like ampicillin and kanamycin.[3][6]
Q2: How can the bioactivity of this compound be enhanced?
One effective strategy to enhance the bioactivity of this compound is through chemical modification to create derivatives. For example, the synthesis of butenolide derivatives has been shown to significantly increase antibacterial efficacy.[3][6] Another common approach is acylation, which has been used for related compounds like yunnancoronarin A to augment their anticancer activities.[7] The goal of these modifications is often to improve properties such as target specificity, cell permeability, and stability.
Q3: Which signaling pathways are typically modulated by Coronarin compounds?
Coronarin derivatives, particularly the well-studied Coronarin D, have been shown to modulate several key signaling pathways involved in inflammation and cancer:
-
NF-κB Pathway: Coronarin D has been reported to inhibit the activation of the nuclear factor-κB (NF-κB) pathway, which is a critical mediator of inflammatory responses.[4][8][9]
-
MAPK Pathway: These compounds can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, including the phosphorylation of JNK and p38, while sometimes inhibiting ERK. This activation is linked to the induction of apoptosis and autophagy in cancer cells.[5][10]
-
PI3K/Akt/mTOR Pathway: Coronarin A has been shown to inhibit the mTOR/S6K1 signaling pathway, which in turn activates PI3K/Akt signaling, playing a role in glucose homeostasis.[11]
Q4: What are some common challenges when working with this compound derivatives in cell-based assays?
Researchers may encounter issues such as poor solubility of the compounds, variability in experimental results, and unexpected cytotoxicity in normal cell lines. Poor solubility can be addressed by using appropriate solvents like DMSO and ensuring the final concentration in the culture medium is low enough to prevent precipitation.[12] Experimental variability can be minimized by careful adherence to protocols, using positive and negative controls, and ensuring consistent cell culture conditions.[13]
Troubleshooting Guides
Problem 1: Low or no observable bioactivity of a new this compound derivative.
-
Possible Cause 1: Compound Degradation or Purity Issues.
-
Solution: Verify the purity and integrity of your compound using techniques like NMR or mass spectrometry.[14] Ensure proper storage conditions (e.g., -20°C, protected from light) to prevent degradation.
-
-
Possible Cause 2: Inappropriate Concentration Range.
-
Solution: Perform a dose-response study with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the effective concentration range for your specific assay and cell line.[5]
-
-
Possible Cause 3: Poor Compound Solubility.
-
Solution: While DMSO is a common solvent, ensure the final concentration in your cell culture medium is typically below 0.5% to avoid solvent-induced toxicity.[12] If solubility remains an issue, consider alternative formulation strategies.
-
-
Possible Cause 4: Cell Line Insensitivity.
-
Solution: The bioactivity of a compound can be highly cell-type specific.[4] Test your derivative on a panel of different cell lines to identify a responsive model.
-
Problem 2: High background or non-specific effects in anti-inflammatory assays.
-
Possible Cause 1: Endotoxin Contamination.
-
Solution: Ensure all reagents, especially those derived from bacteria, are free of endotoxins like lipopolysaccharide (LPS), which can independently trigger an inflammatory response. Use endotoxin-free water and reagents.
-
-
Possible Cause 2: Solvent Effects.
-
Solution: Include a vehicle control (e.g., cells treated with the same concentration of DMSO used to dissolve the compound) in all experiments to account for any effects of the solvent itself.
-
-
Possible Cause 3: Assay Interference.
-
Solution: Some compounds can interfere with assay readouts (e.g., colorimetric or fluorescent assays). Run a control with the compound in cell-free assay medium to check for any direct interference with the detection reagents.
-
Problem 3: Inconsistent results in Western blot analysis of signaling pathways.
-
Possible Cause 1: Suboptimal Antibody Performance.
-
Solution: Validate your primary antibodies to ensure they are specific for the target protein. Use positive and negative controls (e.g., cell lysates from stimulated vs. unstimulated cells) to confirm antibody performance.
-
-
Possible Cause 2: Incorrect Timing of Sample Collection.
-
Solution: Signaling pathway activation is often transient. Perform a time-course experiment (e.g., collecting samples at 0, 15, 30, 60, 120 minutes) after treatment to identify the peak activation time for the specific pathway you are investigating.[9]
-
-
Possible Cause 3: Protein Loading Inconsistency.
-
Solution: Always perform a total protein quantification (e.g., BCA assay) on your lysates before loading. Probe your blots for a housekeeping protein (e.g., β-actin or GAPDH) to confirm equal loading across all lanes.[5]
-
Quantitative Data Summary
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Test Organism | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |
|---|---|---|---|---|
| 5a | Acinetobacter baumannii | 2 | Ampicillin | 8 |
| 5b | Acinetobacter baumannii | 1 | Kanamycin | 4 |
| 5a | Klebsiella pneumoniae | 1 | Ampicillin | 16 |
| 5b | Klebsiella pneumoniae | 0.5 | Kanamycin | 4 |
Data sourced from a study on synthetic butenolide derivatives of this compound.[3][6]
Table 2: Cytotoxic Activity of Yunnancoronarin A Derivatives
| Compound | SMMC-7721 (IC₅₀, μM) | A-549 (IC₅₀, μM) | MCF-7 (IC₅₀, μM) | SW480 (IC₅₀, μM) |
|---|---|---|---|---|
| B2 | >40 | 11.23 | 12.85 | 15.32 |
| B3 | 2.15 | 1.72 | 3.17 | 3.49 |
| B4 | 10.37 | 8.96 | 11.41 | 13.08 |
| Cisplatin | 10.21 | 12.53 | 18.32 | 19.86 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth.[7]
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 0.5 × 10⁵ cells/mL and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with increasing concentrations of the this compound derivative (e.g., 0, 2, 4, 8 μM) for specified time intervals (e.g., 24, 48, 72 hours).[5]
-
MTT Addition: After the incubation period, add 20 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the supernatant and add 100 μL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the optical density at 490 nm using a microplate reader.[5]
2. Western Blot Analysis for Signaling Proteins
This protocol is used to detect changes in protein expression and phosphorylation in key signaling pathways.
-
Cell Lysis: Treat cells with the this compound derivative for the desired time. Wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[9]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-p65, total IκBα) overnight at 4°C.[4][5]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Anti-inflammatory Activity Assay (Inhibition of Superoxide Anion Generation)
This protocol assesses the ability of compounds to inhibit pro-inflammatory responses in human neutrophils.[15]
-
Neutrophil Isolation: Isolate human neutrophils from the blood of healthy donors using standard methods.
-
Compound Incubation: Pre-incubate the neutrophils with different concentrations of the this compound derivative for 5 minutes at 37°C.[15]
-
Stimulation: Treat the cells with fMLP/CB (formyl-L-methionyl-L-leucyl-L-phenylalanine/cytochalasin B) to induce superoxide anion generation.[15]
-
Detection: Measure the superoxide anion production by monitoring the superoxide dismutase-inhibitable reduction of ferricytochrome c.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the superoxide anion generation.[15]
Visualizations
Caption: General experimental workflow for enhancing and evaluating the bioactivity of this compound derivatives.
Caption: Inhibition of the NF-κB signaling pathway by Coronarin derivatives.
Caption: Activation of p38 and JNK MAPK pathways leading to apoptosis and autophagy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Preparation and antibacterial activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coronarin A modulated hepatic glycogen synthesis and gluconeogenesis via inhibiting mTORC1/S6K1 signaling and ameliorated glucose homeostasis of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. jetir.org [jetir.org]
- 15. New Labdane-Type Diterpenoids and Anti-Inflammatory Constituents from Hedychium coronarium [mdpi.com]
Technical Support Center: Minimizing Off-Target Effects of Coronarin E
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Coronarin E in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a labdane-type diterpene isolated from the rhizomes of plants from the ginger family (Zingiberaceae), such as Hedychium coronarium. While the direct molecular target of this compound has not been definitively identified, studies on the structurally similar compound, Coronarin D, strongly suggest that its biological activities are mediated through the modulation of key signaling pathways. Coronarin D has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway and activate the mitogen-activated protein kinase (MAPK) pathway, particularly c-Jun N-terminal kinase (JNK).[1][2] It is therefore highly probable that this compound exerts its effects through similar mechanisms.
Q2: What are off-target effects and why are they a concern?
Off-target effects are unintended interactions of a drug or compound with molecules other than its intended biological target. These interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the compound's mechanism of action. Minimizing off-target effects is crucial for ensuring the validity and reproducibility of experimental data.
Q3: What are the common causes of off-target effects for small molecules like this compound?
Common causes of off-target effects include:
-
High Compound Concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) can lead to binding to lower-affinity, off-target proteins.
-
Structural Similarity of Binding Sites: Many proteins, especially kinases, have structurally similar binding pockets (e.g., ATP-binding sites), making them susceptible to binding by the same inhibitor.
-
Compound Promiscuity: Some chemical scaffolds are inherently more likely to interact with multiple proteins.
Q4: How can I start to assess the potential for off-target effects with this compound in my experiments?
A good starting point is to perform a dose-response analysis. By systematically testing a range of this compound concentrations, you can identify the lowest effective concentration that elicits your desired biological response. This helps to minimize the likelihood of engaging lower-affinity off-target proteins.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
If you are observing results that are not consistent with the expected function of the presumed target pathway (e.g., NF-κB inhibition or JNK activation), it is possible that off-target effects are influencing your experimental system.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | 1. Perform a Dose-Response Curve Analysis: Determine the EC50 or IC50 for your observed phenotype and compare it to the known cytotoxic IC50 values for this compound. A significant discrepancy may suggest an off-target effect. | A clear sigmoidal dose-response curve will help identify the optimal concentration range. |
| 2. Use a Structurally Unrelated Modulator: Treat your cells with a well-characterized NF-κB inhibitor (e.g., BAY 11-7082) or JNK activator (e.g., Anisomycin) that has a different chemical structure from this compound.[3][4] | If the phenotype is replicated, it strengthens the hypothesis that the effect is on-target. If not, it suggests an off-target effect of this compound. | |
| 3. Perform a Rescue Experiment: If you hypothesize a specific off-target, overexpressing the intended target might rescue the phenotype. | If the phenotype is not rescued, it points towards the involvement of other targets. | |
| Experimental Artifact | Review and Optimize Protocol: Carefully review all experimental steps, including reagent preparation, cell handling, and data acquisition. Ensure appropriate positive and negative controls are included. | Consistent and reproducible results with appropriate controls will help validate the observed phenotype. |
Issue 2: Observed cellular toxicity at concentrations required for the desired effect.
If this compound is causing significant cell death at concentrations needed to observe your biological phenomenon of interest, this could be due to on-target or off-target toxicity.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Toxicity | 1. Kinase Profiling: As many off-target effects are due to interactions with kinases, perform a kinase profiling assay to identify unintended kinase targets of this compound.[5] | Identification of specific off-target kinases can explain the observed toxicity. |
| 2. Cellular Thermal Shift Assay (CETSA): CETSA can be used to identify direct binding partners of this compound in a cellular context, helping to distinguish between on-target and off-target engagement.[6] | A thermal shift of a protein in the presence of this compound indicates direct binding. | |
| 3. Counter-Screening: Use a cell line that does not express the presumed target of this compound. | If toxicity persists in the absence of the intended target, it is likely due to off-target effects. | |
| On-Target Toxicity | Target Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of the intended target (e.g., components of the NF-κB or JNK pathway). | If knockdown/knockout of the target protein phenocopies the toxicity observed with this compound, it suggests on-target toxicity. |
Quantitative Data Summary
The following table summarizes known IC50 values for this compound in different cancer cell lines. This data can serve as a reference for determining appropriate concentration ranges for your experiments.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| A-375 (Human Melanoma) | MTT Assay | 36.58 | [7] |
| A549 (Human Lung Carcinoma) | MTT Assay | 53.26 | [7] |
Key Experimental Protocols
Dose-Response Curve Analysis
This protocol is fundamental for determining the optimal concentration of this compound to use in your experiments, which is a critical first step in minimizing off-target effects.[8][9]
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in your cell culture medium. It is recommended to use a broad range of concentrations spanning several orders of magnitude, centered around the expected IC50 value. Include a vehicle-only control (e.g., DMSO).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Endpoint Measurement: Measure the desired biological response. For cytotoxicity, this is often done using an MTT, MTS, or CellTiter-Glo assay.
-
Data Analysis: Plot the response (e.g., percent inhibition) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 or IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement of a compound in a cellular environment.[6][10]
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at a saturating concentration and a vehicle control for a specific duration.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the soluble proteins. This can be done through freeze-thaw cycles or by using lysis buffers.
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, direct binding.
Kinase Profiling Assay
Given the prevalence of kinases as off-targets for small molecules, a kinase profiling assay can provide valuable information about the selectivity of this compound.[11][12]
Methodology:
-
Compound Submission: Provide a sample of this compound to a commercial kinase profiling service or perform the assay in-house if the necessary reagents and equipment are available.
-
Assay Performance: The service will typically screen this compound at one or more concentrations against a large panel of purified, active kinases. The activity of each kinase is measured in the presence and absence of the compound.
-
Data Analysis: The results are usually provided as the percent inhibition of each kinase at the tested concentration(s). This data will reveal any off-target kinase interactions.
Visualizations
Logical Workflow for Investigating Off-Target Effects
References
- 1. Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C20H28O | CID 9971144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. login.medscape.com [login.medscape.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. youtube.com [youtube.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Kinase Selectivity Profiling System: General Panel Protocol [france.promega.com]
- 12. worldwide.promega.com [worldwide.promega.com]
Technical Support Center: Scaling Up the Purification of Coronarin E
Welcome to the technical support center for the purification of Coronarin E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the purification of this promising natural compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter when scaling up the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low yield of this compound after extraction from Hedychium rhizomes. | Inefficient extraction method or solvent. | - Ensure the rhizome material is properly dried and ground to a fine powder to maximize surface area for extraction. - Consider using a Soxhlet apparatus for continuous extraction with a non-polar solvent like hexane, which has been shown to be effective.[1] - If using maceration, ensure sufficient extraction time and an appropriate solvent-to-solid ratio. Dichloromethane has also been used for extraction.[2] |
| Poor separation and peak broadening during scaled-up column chromatography. | - Overloading the column with crude extract. - Improper column packing. - Flow rate is too high for the larger column diameter. | - Determine the optimal loading capacity on a smaller analytical column first and use this to calculate the appropriate load for the preparative column.[3] - Ensure the preparative column is packed uniformly to avoid channeling. A slurry packing method is often preferred for larger columns. - When scaling up, maintain the linear velocity, not the volumetric flow rate. Use the formula: Flow Rate₂ = Flow Rate₁ × (Column Diameter₂ / Column Diameter₁)² to adjust the flow rate for the larger column.[4] |
| This compound is not eluting from the silica gel column. | The eluting solvent system is not polar enough. | - this compound is a relatively non-polar compound. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate.[1] - If the compound still does not elute, a small percentage of a more polar solvent like methanol can be added to the mobile phase. However, be cautious as high concentrations of methanol can dissolve silica gel.[5] |
| Fractions containing this compound are still impure after a single chromatographic step. | The complexity of the crude extract requires multiple purification steps. | - It is common for a single column chromatography step to be insufficient for achieving high purity. - Consider a multi-step purification strategy. For example, an initial fractionation by vacuum liquid chromatography (VLC) followed by a higher resolution technique like preparative High-Performance Liquid Chromatography (prep-HPLC).[4] |
| Precipitation of the sample upon injection onto a reversed-phase HPLC column. | The sample solvent is too strong or incompatible with the mobile phase. | - Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase. - If solubility is an issue, dissolve the sample in a small amount of a strong solvent like DMSO and then dilute it with the mobile phase.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for large-scale extraction of this compound?
A1: The rhizomes of Hedychium species, such as Hedychium flavescence or Hedychium coronarium, are the primary natural sources of this compound.[1][6] For scaling up, it is crucial to use dried and powdered rhizomes to ensure efficient extraction.
Q2: Which extraction method is most suitable for scaling up?
A2: For larger quantities of plant material, continuous extraction methods like Soxhlet extraction are generally more efficient than static maceration. Using a non-polar solvent like hexane is a good starting point.[1] Methanol has also been used for extraction, followed by partitioning with less polar solvents.[3][7]
Q3: How do I choose the right column size for my scaled-up purification?
A3: The column size depends on the amount of crude extract you need to purify. A general rule of thumb is to maintain a proper ratio of sample load to stationary phase. For silica gel flash chromatography, a common ratio is 1:20 to 1:100 (sample to silica gel by weight).[3]
Q4: Can I directly transfer my analytical HPLC method to a preparative scale?
A4: Yes, but you need to adjust several parameters. The key is to maintain the same linear velocity of the mobile phase. You will need to scale the flow rate and the injection volume according to the dimensions of the preparative column. It is also critical to use the same stationary phase and mobile phase composition.[4][6]
Q5: What are the critical parameters to monitor during scale-up to ensure reproducibility?
A5: To ensure reproducibility, you should carefully control and document the following parameters:
-
Extraction: Raw material quality, particle size, solvent-to-solid ratio, extraction time, and temperature.
-
Chromatography: Stationary phase characteristics (particle size, pore size), column dimensions, sample load, mobile phase composition, flow rate (linear velocity), and detection method.[4]
Experimental Protocols
Protocol 1: Large-Scale Extraction of this compound from Hedychium flavescence Rhizomes
-
Material Preparation: Air-dry the rhizomes of Hedychium flavescence in the shade for 7-10 days and then grind them into a coarse powder.[1]
-
Soxhlet Extraction:
-
Place 1 kg of the powdered rhizome in a large cellulose thimble.
-
Insert the thimble into a 5 L Soxhlet extractor.
-
Add 3 L of n-hexane to a 5 L round-bottom flask connected to the extractor.
-
Heat the flask to the boiling point of n-hexane and continue the extraction for 24-48 hours, or until the solvent in the siphon tube runs clear.
-
-
Solvent Evaporation: After extraction, concentrate the n-hexane extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Yield Calculation: Weigh the crude extract and calculate the percentage yield based on the initial dry weight of the rhizomes.
Protocol 2: Scaled-Up Purification of this compound using Silica Gel Column Chromatography
-
Column Preparation:
-
Select a glass column with appropriate dimensions for the amount of crude extract. For example, for 20 g of crude extract, a column with a diameter of 5-7 cm can be used.
-
Prepare a slurry of silica gel (100-200 mesh) in hexane. For 20 g of crude extract, use approximately 400 g of silica gel.[1]
-
Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped. Gently tap the column to ensure uniform packing.
-
-
Sample Loading:
-
Dissolve the 20 g of crude extract in a minimal amount of hexane or dichloromethane.
-
Alternatively, for better resolution, perform a dry loading by adsorbing the crude extract onto a small amount of silica gel (e.g., 40 g) and evaporating the solvent.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise or gradient manner (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate).
-
Collect fractions of a consistent volume (e.g., 100 mL).
-
-
Fraction Analysis:
-
Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate 9:1).
-
Visualize the spots under UV light or by staining with an appropriate reagent.
-
Combine the fractions containing pure this compound.
-
-
Final Product: Evaporate the solvent from the combined pure fractions to obtain purified this compound. Assess the purity using analytical HPLC or spectroscopic methods like NMR.
Data Presentation
The following table summarizes illustrative data for a scaled-up purification of this compound from 1 kg of dried Hedychium flavescence rhizomes.
| Purification Stage | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |
| Hexane Extraction | 1000 | 35.0 | 3.5 | ~10-15 |
| Silica Gel Column Chromatography | 35.0 | 2.1 | 6.0 (from crude) | ~95 |
| Recrystallization | 2.1 | 1.8 | 85.7 (from column) | >98 |
Visualizations
Experimental Workflow
References
- 1. Scaling-up of natural products isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Coronarin E) I CAS#: 117591-81-8 I bioactive compound I InvivoChem [invivochem.com]
- 3. biotage.com [biotage.com]
- 4. waters.com [waters.com]
- 5. Rookie Mistakes [chem.rochester.edu]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of Coronarin E extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coronarin E extracts. The information is designed to help address common issues, particularly batch-to-batch variability, and to provide standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from where is it typically extracted?
A1: this compound is a labdane-type diterpene compound. It is naturally found in the rhizomes of plants from the Zingiberaceae family, such as Hedychium coronarium and Hedychium flavescence.[1][2][3] These plants are known for their medicinal properties, which are attributed to a diverse range of phytochemical constituents.[1]
Q2: We are observing significant variations in the biological activity of our this compound extracts from different batches. What are the potential causes?
A2: Batch-to-batch variability is a common challenge in working with herbal extracts.[4][5][6][7][8] The primary sources of this variability can be categorized into two main areas:
-
Raw Material Variability:
-
Genetics and Environment: The chemical composition of plants can differ based on their genetic makeup, the geographical region where they are grown, and the specific environmental conditions such as climate and soil composition.[5]
-
Cultivation and Harvest: Farming techniques, including the use of fertilizers and the timing of the harvest, can significantly influence the concentration of active compounds like this compound.[4][5]
-
Post-Harvest Processing: The methods used for drying, storing, and handling the raw plant material can also lead to inconsistencies.[4]
-
-
Inconsistent Extraction and Processing:
-
Extraction Method: The choice of solvent (e.g., ethanol, methanol, hexane), temperature, and duration of the extraction process can dramatically affect the resulting chemical profile of the extract.[5][7]
-
Processing Parameters: Variations in parameters such as pressure, solvent-to-herb ratio, and purification techniques can introduce variability.[7]
-
Q3: How can we standardize our this compound extracts to minimize batch-to-batch variability?
A3: Standardization is key to ensuring reproducible experimental results. This involves a multi-faceted approach to quality control:
-
Raw Material Qualification: Implement rigorous testing of the raw plant material to ensure it meets predefined quality standards.
-
Standardized Operating Procedures (SOPs): Develop and adhere to strict SOPs for every step of the extraction and purification process.
-
Chemical Fingerprinting: Utilize analytical techniques to create a "fingerprint" of your extract. This profile can be used as a reference to compare different batches.
-
Quantitative Analysis: Quantify the amount of this compound and other key marker compounds in each batch.
Troubleshooting Guide
Issue 1: Inconsistent Yield of this compound
If you are experiencing significant fluctuations in the final yield of purified this compound, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Incomplete Extraction | Optimize the extraction solvent, temperature, and time. Ensure the plant material is powdered to a consistent particle size to maximize surface area for extraction. |
| Degradation of Compound | This compound may be sensitive to heat or light. Evaluate your extraction and purification conditions to minimize exposure to high temperatures and UV light. |
| Inefficient Chromatographic Separation | Optimize the mobile phase and stationary phase in your chromatography protocol. Ensure proper column packing and loading. |
Issue 2: Variable Bioactivity in In Vitro Assays
When different batches of your extract show varying levels of biological activity, even with similar quantified levels of this compound, consider these points:
| Potential Cause | Recommended Action |
| Presence of Synergistic or Antagonistic Compounds | The bioactivity of an extract can be influenced by the presence of other compounds that may act synergistically or antagonistically with this compound. Use chromatographic fingerprinting to assess the overall composition of the extract, not just the concentration of this compound. |
| Contaminants | Your extract may contain contaminants from the raw material or introduced during the extraction process. Techniques like GC-MS and LC-MS can be used to detect the presence of pesticides, heavy metals, or other adulterants.[9] |
| Assay Variability | Ensure that your in vitro assay protocols are robust and reproducible. Include appropriate positive and negative controls in every experiment. |
Analytical Techniques for Standardization
To address batch-to-batch variability, a combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound extracts.
| Technique | Application | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) | Quantification of this compound and other marker compounds. Creation of a chemical fingerprint for the extract.[9][10] | Peak area/height, retention time, resolution. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile compounds and potential contaminants.[9] | Mass spectra, retention time, peak integration. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of isolated compounds and overall chemical profile analysis.[1][9] | Chemical shifts, coupling constants, signal integration. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Rapid identification of functional groups and chemical bonds, providing a chemical fingerprint of the extract.[9] | Peak position, intensity, and shape. |
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound
This protocol describes a general method for the extraction and isolation of this compound from Hedychium rhizomes.
-
Preparation of Plant Material:
-
Clean the rhizomes of Hedychium flavescence and cut them into thin slices.
-
Dry the slices under shade for approximately seven days and then pulverize them into a fine powder.[1]
-
-
Soxhlet Extraction:
-
Perform extraction on the powdered rhizomes using hexane as the solvent in a Soxhlet apparatus for 24 hours.[1]
-
-
Crude Extract Preparation:
-
Remove the solvent from the collected extract under reduced pressure to yield the crude extract.[1]
-
-
Column Chromatography:
-
Purification:
-
Pool the fractions containing this compound and subject them to further purification steps, such as preparative HPLC, to obtain the pure compound.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of this compound extracts on the proliferation of cancer cell lines.
-
Cell Seeding:
-
Seed cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of the this compound extract (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO, concentration <0.2%).[11]
-
Incubate for 48 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Signaling Pathways and Workflows
The following diagrams illustrate key concepts and workflows relevant to the analysis of this compound extracts.
References
- 1. jetir.org [jetir.org]
- 2. This compound-Coronarin E) I CAS#: 117591-81-8 I bioactive compound I InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 5. masi.eu [masi.eu]
- 6. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancing herbal medicine: enhancing product quality and safety through robust quality control practices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmedicopublishers.com [pharmedicopublishers.com]
- 10. Chemometrics: A new scenario in herbal drug standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
Troubleshooting unexpected results in Coronarin E assays
Technical Support Center: Coronarin E Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with this compound.
Frequently Asked Questions (FAQs)
Q1: My cytotoxicity assay (e.g., MTT, SRB) results with this compound are not reproducible. What are the common causes?
A1: Lack of reproducibility in cytotoxicity assays can stem from several factors.[1][2] Ensure consistency in cell seeding density, as variations can significantly impact results.[1] The passage number of your cell line is also crucial; high passage numbers can lead to altered morphology, growth rates, and responses to stimuli.[2] It is recommended to use cells with a low passage number and to regularly check for mycoplasma contamination, which can affect cell health and experimental outcomes.[1][2] Additionally, ensure that the this compound stock solution is properly prepared and stored to avoid degradation.
Q2: I am observing high background noise in my fluorescence-based assays with this compound. How can I reduce it?
A2: High background in fluorescence assays can be caused by the assay components or the cells themselves.[3] If your cell culture medium contains phenol red, it can contribute to autofluorescence; switching to a phenol red-free medium is highly recommended.[3] Cellular components can also autofluoresce, particularly in the green spectrum. Using red-shifted dyes (greater than 570 nm) can help to mitigate this issue.[3] The choice of microplate is also important; black plates with clear bottoms are generally best for fluorescence assays as they minimize background and prevent crosstalk between wells.[3]
Q3: My Western blot results for NF-κB or MAPK pathway proteins after this compound treatment are inconsistent. What should I check?
A3: Inconsistent Western blot results can be due to variability in sample preparation and loading. Ensure that protein quantification is accurate and that equal amounts of protein are loaded in each lane. Variations in the timing of this compound treatment and cell harvesting can also lead to differing results, especially when analyzing phosphorylation events, which can be transient. It is also important to use appropriate and validated antibodies for your target proteins.
Q4: I am not observing the expected anti-inflammatory effects of this compound in my nitric oxide (NO) assay. What could be the reason?
A4: Several factors could lead to a lack of an anti-inflammatory response. Firstly, ensure that your cells are properly stimulated to produce NO (e.g., with LPS). Secondly, the concentration of this compound may not be optimal. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type. Lastly, the timing of this compound treatment relative to stimulation is critical. Pre-incubation with this compound before stimulation is often necessary to see an inhibitory effect.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability in Cytotoxicity Assays
| Potential Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the calculations for your stock solution and dilutions. Perform a serial dilution to test a wide range of concentrations. |
| Cell Resistance | The cell line you are using may be resistant to this compound. Try a different cell line or a positive control known to induce cytotoxicity. |
| Compound Inactivity | Ensure your this compound is not degraded. Store it according to the manufacturer's instructions, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles. |
| Insufficient Incubation Time | The cytotoxic effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. |
| Cell Seeding Density Too High | Overly confluent cells may be less sensitive to treatment. Optimize your cell seeding density to ensure they are in the exponential growth phase during treatment.[1] |
Issue 2: No Change in Inflammatory Markers (e.g., NO, TNF-α, IL-6)
| Potential Cause | Troubleshooting Step |
| Suboptimal Cell Stimulation | Ensure your stimulating agent (e.g., LPS) is active and used at the correct concentration. Titrate the stimulant to confirm a robust inflammatory response. |
| Inappropriate Timing of Treatment | Pre-incubate cells with this compound for a sufficient period (e.g., 1-2 hours) before adding the inflammatory stimulus. |
| Incorrect Assay Endpoint | The production of different inflammatory markers can peak at different times. Measure the markers at various time points after stimulation. |
| Cell Type Specificity | The anti-inflammatory effects of this compound may be cell-type specific. The cell line you are using may not respond as expected. |
Quantitative Data Summary
| Compound | Cell Line | Assay | IC50 Value |
| Coronarin K | A-549 (Lung Cancer) | Cytotoxicity (MTT) | 13.49 µM[4][5] |
| Coronarin K | HCT-116 (Colon Cancer) | Cytotoxicity (MTT) | 26.03 µM[5] |
| Yunnancoronarin A derivative B2 | HL-60 | Cytotoxicity (MTS) | 3.17 µM[6] |
| Yunnancoronarin A derivative B2 | SMMC-7721 | Cytotoxicity (MTS) | 2.38 µM[6] |
| Yunnancoronarin A derivative B2 | A-549 | Cytotoxicity (MTS) | 2.56 µM[6] |
| Yunnancoronarin A derivative B2 | MCF-7 | Cytotoxicity (MTS) | 4.06 µM[6] |
| Yunnancoronarin A derivative B2 | SW480 | Cytotoxicity (MTS) | 3.34 µM[6] |
| Yunnancoronarin A derivative B3 | A-549 | Cytotoxicity (MTS) | 1.72 µM[6] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.[7]
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm with a reference wavelength of 630 nm using a microplate reader.[8]
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Putative signaling pathway of Coronarin compounds.
Caption: General troubleshooting workflow for unexpected results.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. google.com [google.com]
- 3. selectscience.net [selectscience.net]
- 4. Frontiers | Coronarin K and L: Two Novel Labdane Diterpenes From Roscoea purpurea: An Ayurvedic Crude Drug [frontiersin.org]
- 5. Coronarin K and L: Two Novel Labdane Diterpenes From Roscoea purpurea: An Ayurvedic Crude Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Coronarin Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Coronarin isomers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the separation of Coronarin isomers.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor resolution between Coronarin isomers | 1. Inappropriate stationary phase: The column chemistry is not selective enough for the subtle structural differences between the isomers.[1][2] 2. Mobile phase composition is not optimal: The solvent strength or polarity is not suitable for achieving differential migration of the isomers.[3][4] 3. Gradient elution is too steep: The change in solvent composition is too rapid, causing the isomers to elute too close together.[1] 4. Flow rate is too high: Insufficient time for interaction between the isomers and the stationary phase.[4] 5. Temperature fluctuations: Inconsistent column temperature can lead to shifts in retention time and affect selectivity.[2][4] | 1. Stationary Phase Selection: * For constitutional isomers (e.g., differing in double bond position), try columns with different selectivities, such as a phenyl-hexyl or a polar-embedded phase column.[1] * For chiral (D/L) isomers, a chiral stationary phase (CSP) is essential.[5][6] 2. Mobile Phase Optimization: * Systematically vary the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.[3] * For ionizable isomers, adjust the pH of the mobile phase to control the ionization state and improve separation.[4] * Consider using additives like trifluoroacetic acid (TFA) which can improve peak shape and sometimes resolution.[7] 3. Gradient Adjustment: * Decrease the slope of the gradient to allow more time for the isomers to separate. 4. Flow Rate Optimization: * Reduce the flow rate to increase the interaction time with the stationary phase.[4] 5. Temperature Control: * Use a column oven to maintain a stable and optimized temperature. Increasing the temperature can sometimes improve resolution for certain compounds.[2] |
| Peak tailing or fronting for Coronarin isomer peaks | 1. Column overload: Injecting too much sample can lead to distorted peak shapes.[7] 2. Secondary interactions with the stationary phase: Silanol groups on the silica backbone can interact with the analytes, causing tailing. 3. Inappropriate mobile phase pH: If the isomers are ionizable, a mobile phase pH close to their pKa can cause peak distortion.[4] 4. Column degradation: The stationary phase has deteriorated, leading to poor performance. | 1. Reduce Injection Volume/Concentration: * Dilute the sample or inject a smaller volume. 2. Mitigate Secondary Interactions: * Use a base-deactivated column or an end-capped column. * Add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations. 3. Adjust Mobile Phase pH: * Adjust the mobile phase pH to be at least 2 units away from the pKa of the Coronarin isomers.[4] 4. Column Maintenance: * Flush the column with appropriate solvents. If performance does not improve, replace the column. |
| Inconsistent retention times | 1. Poor column equilibration: The column is not sufficiently equilibrated with the mobile phase before injection. 2. Changes in mobile phase composition: Inaccurate mixing of solvents or evaporation of the more volatile component. 3. Fluctuations in temperature or pressure. [4] 4. Air bubbles in the system. | 1. Ensure Proper Equilibration: * Flush the column with at least 10-20 column volumes of the mobile phase before the first injection. 2. Mobile Phase Preparation: * Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Use an HPLC-grade solvent mixer. 3. System Stability: * Use a column oven for temperature control and monitor the system pressure for any unusual fluctuations. 4. Degas Mobile Phase: * Degas the mobile phase using sonication, vacuum filtration, or an inline degasser to remove dissolved gases. |
| No separation of chiral (D/L) Coronarin isomers | 1. Using an achiral stationary phase: Standard C18 or other achiral columns will not separate enantiomers.[5] 2. Incorrect chiral stationary phase (CSP): The chosen CSP is not suitable for the Coronarin isomers. 3. Mobile phase incompatibility with the CSP: The mobile phase composition can affect the chiral recognition mechanism. | 1. Use a Chiral Column: * Select a chiral stationary phase (CSP) for the separation of enantiomers.[5][6] 2. Screen Different CSPs: * Test different types of CSPs (e.g., polysaccharide-based, protein-based) to find one that provides selectivity for your isomers. 3. Optimize Mobile Phase for Chiral Separation: * Follow the manufacturer's recommendations for the specific CSP regarding compatible mobile phases. Chiral separations often use normal-phase solvents (e.g., hexane/isopropanol) or specific mobile phases in reversed-phase mode. |
Frequently Asked Questions (FAQs)
1. What is the best starting point for developing a separation method for Coronarin isomers?
A good starting point is a reversed-phase HPLC method using a C18 column.[8] Begin with a gradient elution from a high aqueous content (e.g., 95% water with 0.1% formic acid) to a high organic content (e.g., 95% acetonitrile or methanol with 0.1% formic acid).[3] Monitor the elution profile and then optimize the mobile phase composition, gradient slope, and temperature to improve the separation of the isomers.
2. How do I choose between isocratic and gradient elution for separating Coronarin isomers?
-
Isocratic elution (constant mobile phase composition) is suitable when the isomers have similar retention times and a single solvent mixture can provide adequate separation.[3] It is often simpler and results in more stable baselines.
-
Gradient elution (mobile phase composition changes over time) is generally preferred for complex mixtures or when isomers have significantly different polarities.[3] It helps to elute all compounds in a reasonable time with good peak shapes. For initial method development with a sample containing multiple Coronarin isomers, a gradient elution is recommended.
3. What are the key parameters to optimize for improving the resolution of closely eluting Coronarin isomers?
The key parameters, in order of their impact on selectivity, are:
-
Stationary phase chemistry: Changing the column is the most powerful way to alter selectivity.[2]
-
Mobile phase composition: Modifying the organic solvent type (e.g., methanol vs. acetonitrile), pH, and additives can significantly affect resolution.[3][4]
-
Temperature: Changing the column temperature can alter the selectivity for some isomer pairs.[2]
-
Flow rate: While it has a smaller effect on selectivity, optimizing the flow rate can improve efficiency and, consequently, resolution.[4]
4. Can I use the same method for both analysis and purification of Coronarin isomers?
While the same principles apply, methods are typically optimized differently for analytical and preparative purposes.
-
Analytical methods prioritize high resolution, sensitivity, and speed, often using smaller particle size columns and lower flow rates.
-
Preparative methods aim to maximize throughput and sample load. This may involve using larger columns, higher flow rates, and sometimes sacrificing some resolution for a faster separation. The mobile phase should also be volatile for easy removal after collection.
5. How can I confirm the identity of the separated Coronarin isomers?
Chromatographic data alone is not sufficient for positive identification. You will need to use spectroscopic techniques such as:
-
Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer (LC-MS) can provide mass-to-charge ratio information, which can help in identification and differentiation of isomers based on fragmentation patterns.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Collecting the fractions of the separated isomers and analyzing them by NMR can provide detailed structural information to confirm their identity.[9]
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Coronarin Isomer Profiling
This protocol is a starting point for the analysis of a mixture of Coronarin isomers.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 100% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 231 nm[10] |
Protocol 2: Chiral HPLC Separation of Coronarin Enantiomers
This protocol provides a general approach for separating D/L isomers of a Coronarin compound. The specific chiral stationary phase and mobile phase will need to be screened for the particular enantiomeric pair.
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak IA, IB, or IC) |
| Mobile Phase | Hexane:Isopropanol (90:10 v/v) - This is a starting point and the ratio should be optimized. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5-10 µL |
| Detection | UV at the λmax of the Coronarin isomer |
Quantitative Data Summary
The following table summarizes quantitative data found in the literature for Coronarin D analysis.
| Parameter | Value | Method | Reference |
| Linearity Range | 200-1000 ng/spot | HPTLC | [10] |
| Correlation Coefficient (R²) | 0.9987 | HPTLC | [10] |
| Limit of Detection (LOD) | 35 ng | HPTLC | [10] |
| Limit of Quantification (LOQ) | 115 ng | HPTLC | [10] |
| Average % Recovery | 98.22% | HPTLC | [10] |
| Content in Acetone Extract | 0.423 mg/g dry weight | HPTLC | [10] |
| Content in Methanol Extract | 0.282 mg/g dry weight | HPTLC | [10] |
| Content in n-Hexane Extract | 0.244 mg/g dry weight | HPTLC | [10] |
Visualizations
Caption: General workflow for the separation and analysis of Coronarin isomers.
Caption: Troubleshooting logic for poor separation of Coronarin isomers.
References
- 1. separation of two isomers - Chromatography Forum [chromforum.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. iosrphr.org [iosrphr.org]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. separation of positional isomers - Chromatography Forum [chromforum.org]
- 8. Coronarin D, a Metabolite from the Wild Turmeric, Curcuma aromatica, Promotes the Differentiation of Neural Stem Cells into Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. akjournals.com [akjournals.com]
Technical Support Center: Coronarin E & Labdane Diterpenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coronarin E and other related labdane diterpenes. Due to the limited specific data on this compound's selectivity, this guide leverages information from the closely related compound, Coronarin D, and general principles of drug discovery to address potential challenges.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during the experimental evaluation of this compound's selectivity and efficacy.
| Issue | Potential Cause | Recommended Solution |
| High Off-Target Activity Observed | 1. Poor intrinsic selectivity of this compound. 2. Compound concentration is too high, leading to non-specific binding. 3. Metabolism of this compound into active metabolites with different target profiles. | 1. Perform a dose-response curve to determine the optimal concentration with the highest on-target and lowest off-target activity. 2. Consider structural modifications of this compound to enhance selectivity. This could involve targeting unique residues in the active site of the intended target or exploring allosteric modulation. 3. Use in-vitro metabolic stability assays to identify potential metabolites and test their activity profiles. |
| Inconsistent Results in Cell-Based Assays | 1. Variability in cell line passages. 2. Inconsistent compound solubility or stability in media. 3. Cellular context-dependent effects of this compound. | 1. Use cell lines within a consistent and low passage number range. 2. Ensure complete solubilization of this compound in a suitable vehicle (e.g., DMSO) and prepare fresh dilutions for each experiment. 3. Characterize the expression levels of potential targets in your cell lines to understand the context of this compound's activity. |
| Difficulty in Identifying the Direct Molecular Target | 1. this compound may have multiple targets. 2. The compound may act indirectly on a signaling pathway. | 1. Employ target identification techniques such as affinity chromatography, chemical proteomics, or computational target prediction. 2. Investigate the upstream and downstream components of signaling pathways known to be modulated by related compounds like Coronarin D (e.g., MAPK, NF-κB). |
| Low Potency in Biochemical Assays | 1. Suboptimal assay conditions (e.g., pH, temperature, co-factors). 2. Poor binding affinity of this compound to the isolated target. | 1. Systematically optimize assay conditions to ensure the target protein is in its active conformation. 2. Consider using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to accurately measure binding affinity and guide structural modifications. |
Frequently Asked Questions (FAQs)
Q1: What are the known signaling pathways affected by labdane diterpenes like Coronarin D, and how might this inform my research on this compound?
A1: Coronarin D has been shown to influence several key signaling pathways, which could be relevant for investigating this compound due to their structural similarity. These include:
-
MAPK/JNK Pathway: Coronarin D can induce apoptosis through the activation of the JNK signaling pathway.[1]
-
NF-κB Pathway: It has been found to inhibit the NF-κB signaling pathway, which is crucial in inflammation and cell survival.[2]
-
Apoptosis Pathways: Coronarin D can induce apoptosis through both intrinsic and extrinsic pathways, involving the cleavage of caspases and PARP.[3]
Researchers working with this compound should consider evaluating its effects on these pathways to understand its mechanism of action and potential off-target effects.
Q2: I am observing cytotoxicity in my cell line with this compound, but I am unsure of the mechanism. What should I investigate first?
A2: Given the known activities of the related compound Coronarin D, a logical first step is to investigate the induction of apoptosis. You can perform assays to detect key apoptotic markers such as caspase activation (e.g., caspase-3, -8, -9), PARP cleavage, and changes in mitochondrial membrane potential.[3] Concurrently, examining the phosphorylation status of key proteins in the MAPK/JNK and NF-κB pathways would be informative.
Q3: How can I improve the target selectivity of this compound?
A3: Improving selectivity is a key challenge in drug development. Several strategies can be employed:
-
Structure-Based Drug Design: If the structure of your target is known, you can use computational modeling to design derivatives of this compound that have a higher affinity for the target's binding site and a lower affinity for off-targets.
-
SAR (Structure-Activity Relationship) Studies: Systematically synthesize and test analogs of this compound to identify the chemical moieties responsible for its activity and selectivity.
-
Targeting Allosteric Sites: Investigate if your target has any known allosteric sites that could be targeted by modified versions of this compound for improved selectivity.
Q4: What kind of quantitative data should I be generating to assess the selectivity of this compound?
A4: To quantitatively assess selectivity, you should aim to determine the following:
-
IC50/EC50/Ki values: Measure the concentration of this compound required to inhibit or activate your primary target and a panel of relevant off-targets by 50%.
-
Selectivity Index: Calculate the ratio of the IC50 value for an off-target to the IC50 value for the on-target. A higher selectivity index indicates better selectivity.
The following table provides an illustrative example of how to present such data. Note: This data is hypothetical and for demonstration purposes only.
| Target | IC50 (µM) for this compound (Hypothetical) | Selectivity Index (vs. Target A) |
| Target A (Primary) | 0.5 | 1 |
| Off-Target B | 15 | 30 |
| Off-Target C | 50 | 100 |
| Off-Target D | >100 | >200 |
Experimental Protocols
Kinase Inhibition Assay (Example: JNK)
This protocol describes a general method to assess the inhibitory activity of this compound on a specific kinase, such as JNK.
Materials:
-
Recombinant human JNK enzyme
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP
-
Substrate peptide (e.g., GST-c-Jun)
-
This compound stock solution (in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Also, prepare a vehicle control (DMSO) and a positive control inhibitor.
-
In a 96-well plate, add 5 µL of the diluted this compound or control to each well.
-
Add 10 µL of the JNK enzyme solution (pre-diluted in kinase buffer) to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the substrate peptide to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Potential signaling pathways modulated by this compound, extrapolated from Coronarin D data.
Caption: General experimental workflow for assessing and improving compound selectivity.
References
- 1. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Coronarin E Resistance
Welcome to the technical support center for Coronarin E. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during in vitro and in vivo studies involving this compound. The following information is based on the known mechanisms of related labdane diterpenes, such as Coronarin D, and general principles of drug resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: While direct studies on this compound are limited, based on its structural similarity to other Coronarins (e.g., Coronarin D), it is hypothesized to exert its anticancer effects through the modulation of key signaling pathways. The primary proposed mechanisms include the activation of the MAPK signaling cascade, particularly stimulating ERK and JNK phosphorylation, which in turn can lead to the inhibition of cell proliferation and the induction of apoptosis. Additionally, it may inhibit the NF-κB signaling pathway, a crucial mediator of inflammation, cell survival, and proliferation.[1][2] The generation of reactive oxygen species (ROS) is also thought to play a role in its bioactivity.
Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential resistance mechanisms?
A2: Acquired resistance to this compound, much like other natural product-based anticancer agents, can be multifactorial. Potential mechanisms include:
-
Reactivation of Pro-Survival Signaling: Cells may develop mechanisms to reactivate the MAPK/ERK pathway, a common resistance mechanism to MAPK inhibitors.[1][3][4] This can occur through mutations in pathway components or the activation of alternative signaling pathways that bypass the effects of this compound.
-
Alterations in the NF-κB Pathway: Given that Coronarin D is a known NF-κB inhibitor, resistance could emerge through mutations or adaptations that lead to the constitutive activation of NF-κB, promoting the expression of anti-apoptotic and pro-proliferative genes.[1][2][5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy. Activation of the NF-κB pathway has been shown to induce MDR1 expression.[6]
-
Enhanced Drug Metabolism: Cells may upregulate metabolic enzymes that inactivate this compound.
-
Induction of Pro-Survival Autophagy: While Coronarin D can induce autophagy, this process can also act as a survival mechanism for cancer cells under stress.[7] Upregulation of pro-survival autophagy could contribute to resistance.
Q3: How can I determine if my cells have developed resistance to this compound?
A3: You can assess resistance by performing a dose-response curve using a cell viability assay, such as the MTT assay, and calculating the IC50 value. A significant increase in the IC50 value of your treated cells compared to the parental cell line indicates the development of resistance.
Q4: What strategies can I employ to overcome this compound resistance in my cell lines?
A4: Several strategies can be explored:
-
Combination Therapy:
-
With other Chemotherapeutic Agents: Coronarin D has been shown to potentiate the effects of agents like 5-fluorouracil, doxorubicin, and cisplatin.[2][4] A similar synergistic effect might be observed with this compound.
-
With Pathway Inhibitors: If resistance is mediated by the reactivation of a specific pathway, co-treatment with an inhibitor of that pathway (e.g., a MEK inhibitor if ERK is reactivated) may restore sensitivity.
-
With Autophagy Inhibitors: If pro-survival autophagy is implicated, co-treatment with an autophagy inhibitor (e.g., chloroquine or 3-methyladenine) could enhance the cytotoxic effects of this compound.[7]
-
-
Targeting Drug Efflux Pumps: The use of ABC transporter inhibitors, such as verapamil or cyclosporin A, could increase the intracellular concentration of this compound.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values for this compound | Cell passage number variability; Inconsistent cell seeding density; Reagent degradation. | Use cells within a consistent and low passage number range. Ensure accurate and consistent cell seeding for each experiment. Prepare fresh stock solutions of this compound and store them appropriately. |
| No induction of apoptosis observed after this compound treatment | Suboptimal drug concentration or incubation time; Cell line is intrinsically resistant; Apoptosis assay is not sensitive enough. | Perform a time-course and dose-response experiment to determine optimal conditions. Test a sensitive positive control cell line. Use multiple apoptosis assays (e.g., Annexin V/PI staining, caspase activity assay, and PARP cleavage by Western blot) to confirm the results. |
| High background in Western blot for signaling proteins | Insufficient blocking; Primary or secondary antibody concentration is too high; Washing steps are inadequate. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). Titrate antibody concentrations to optimal levels. Increase the number and duration of washing steps. |
| This compound appears to induce cell survival rather than cell death | Induction of pro-survival autophagy. | Investigate markers of autophagy (e.g., LC3-II conversion by Western blot). Co-treat with an autophagy inhibitor to see if this reverses the effect. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (µM) of this compound |
| Parental Sensitive Cell Line | 15 µM |
| This compound-Resistant Subline | 120 µM |
Table 2: Effect of Combination Therapy on the Viability of this compound-Resistant Cells
| Treatment | Cell Viability (%) |
| Control | 100% |
| This compound (120 µM) | 55% |
| MEK Inhibitor (10 µM) | 85% |
| This compound (120 µM) + MEK Inhibitor (10 µM) | 25% |
| Autophagy Inhibitor (25 µM) | 90% |
| This compound (120 µM) + Autophagy Inhibitor (25 µM) | 30% |
Experimental Protocols
Cell Viability (MTT) Assay
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.[8][9][10]
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).[2][11][12]
Protocol:
-
Induce apoptosis by treating cells with this compound for the desired time.
-
Harvest the cells (including the supernatant containing detached cells) and wash with cold 1X PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to 100 µL of the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis
Principle: This method uses a fluorescent dye, such as Propidium Iodide (PI), to stain DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[7][13][14][15][16]
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.[14]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting for Signaling Proteins
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary and secondary antibodies.[17][18][19][20]
Protocol:
-
Treat cells with this compound for various time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-ERK, total ERK, p-JNK, total JNK, NF-κB p65, IκBα, β-actin) overnight at 4°C.[20]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Proposed signaling pathways of this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Resistance to Therapies Targeting the MAPK Pathway in BRAF-Mutated Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NF-kappaB transcription factor induces drug resistance through MDR1 expression in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. kumc.edu [kumc.edu]
- 12. bosterbio.com [bosterbio.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 19. bosterbio.com [bosterbio.com]
- 20. CST | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Analysis of the Bioactive Properties of Coronarin E and Coronarin D
For Researchers, Scientists, and Drug Development Professionals
Coronarin E and Coronarin D, two labdane-type diterpenes isolated from the rhizomes of plants from the Hedychium genus, have garnered scientific interest for their potential therapeutic applications. While research has extensively characterized the bioactivities of Coronarin D, particularly its anti-inflammatory and anticancer properties, this compound remains less explored. This guide provides a comprehensive comparison of the efficacy of these two compounds, drawing upon available experimental data to highlight their pharmacological profiles and mechanisms of action.
Quantitative Bioactivity Profile
A summary of the available quantitative data on the anti-inflammatory and cytotoxic effects of this compound and Coronarin D is presented below. It is important to note that a direct comparative study evaluating both compounds under identical experimental conditions is not currently available in the scientific literature. Therefore, the data presented is a compilation from separate studies, and direct comparisons of potency should be interpreted with caution.
| Biological Activity | Compound | Cell Line/System | IC50 Value | Reference |
| Anti-inflammatory | ||||
| Nitric Oxide Production Inhibition | Coronarin D | Lipopolysaccharide (LPS)-induced mouse peritoneal macrophages | Value not explicitly provided in the available literature, but reported to be an inhibitor. | [1] |
| This compound | Lipopolysaccharide (LPS)-induced mouse peritoneal macrophages | Value not explicitly provided in the available literature, but reported to be an inhibitor. | [1] | |
| Anticancer/Cytotoxicity | ||||
| Coronarin D | Human Nasopharyngeal Carcinoma (NPC-BM) | ~4 µM (at 48h) | [2] | |
| Human Nasopharyngeal Carcinoma (NPC-039) | ~6 µM (at 48h) | [2] | ||
| Human Glioblastoma (U-251) | Total Growth Inhibition (TGI) < 50 µM | |||
| Human Lung Carcinoma (A-549) | Various IC50 values reported in literature | [3] | ||
| Human Neuroblastoma (SK-N-SH) | Various IC50 values reported in literature | [3] | ||
| Human Breast Cancer (MCF-7) | Various IC50 values reported in literature | [3] | ||
| Human Cervical Cancer (HeLa) | Various IC50 values reported in literature | [3] | ||
| This compound | Human Small Cell Lung Cancer (NCI-H187) | 49.73 µM | [4] |
Signaling Pathways and Mechanism of Action
Coronarin D: A Multifaceted Regulator of Cellular Signaling
Coronarin D has been shown to exert its biological effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway:
Coronarin D is a potent inhibitor of the NF-κB pathway, a critical regulator of inflammation, cell survival, and proliferation. It has been demonstrated to inhibit NF-κB activation induced by various inflammatory stimuli.[1] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.
MAPK Signaling Pathway:
Coronarin D also modulates the MAPK signaling cascade, which is involved in cellular responses to a variety of stimuli, leading to proliferation, differentiation, and apoptosis. In some cancer cells, Coronarin D has been shown to induce apoptosis through the activation of JNK and p38 MAPK pathways, while inhibiting the ERK pathway which is often associated with cell survival.[2]
References
Coronarin E and its Derivatives: A Comparative Analysis Against Conventional Antibiotics
In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, natural products have emerged as a promising resource. Among these, Coronarin E, a diterpene isolated from the plant Hedychium yunnanense, and its derivatives have garnered attention for their antibacterial potential. This guide provides a comparative analysis of the performance of this compound derivatives against conventional antibiotics, supported by available experimental data, and delves into the proposed mechanisms of action.
Quantitative Comparison of Antibacterial Efficacy
Direct studies on this compound have indicated weak antimicrobial activity, with one report showing no minimum inhibitory concentration (MIC) at concentrations up to 512 μg/ml. However, synthetic derivatives of this compound have demonstrated significant antibacterial potency. A comparative study involving two such derivatives, compounds 5a and 5b, against the conventional antibiotics ampicillin and kanamycin provides valuable insights into their efficacy.
The table below summarizes the Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower MIC values indicate greater antibacterial activity.
| Microorganism | This compound Derivative 5a (μg/mL) | This compound Derivative 5b (μg/mL) | Ampicillin (μg/mL) | Kanamycin (μg/mL) |
| Acinetobacter baumannii | 2 | 1 | 8 | 4 |
| Klebsiella pneumoniae | 1 | 0.5 | 16 | 4 |
Data sourced from a 2023 study on the preparation and antibacterial activity of this compound derivatives.[1]
The data clearly indicates that the this compound derivatives 5a and 5b exhibit significantly lower MIC values against both Acinetobacter baumannii and Klebsiella pneumoniae compared to ampicillin and kanamycin, suggesting a superior in vitro antibacterial effect against these pathogens.[1]
Mechanism of Action: Insights from a Related Compound
While the precise mechanism of action for this compound is not fully elucidated, research on the structurally similar compound Coronarin D suggests a likely mode of action. Studies on Coronarin D indicate that it disrupts the integrity of the bacterial cell membrane.[2][3] This disruption is thought to be a key factor in its antibacterial effects. Molecular docking studies with Coronarin D have shown significant interactions with bacterial membrane proteins, supporting the membrane disruption hypothesis.[2][3] It is postulated that the amphiphilic nature of these diterpenes allows them to insert into the phospholipid bilayer of the bacterial membrane, leading to increased permeability and eventual cell death.
The following diagram illustrates the proposed mechanism of action for Coronarin-type compounds:
Conventional Antibiotic Mechanisms for Comparison
Conventional antibiotics operate through a variety of well-established mechanisms, which provides a basis for understanding the novelty of compounds like this compound. The primary mechanisms include:
-
Inhibition of Cell Wall Synthesis: Antibiotics like penicillin and ampicillin interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.
-
Inhibition of Protein Synthesis: Drugs such as kanamycin, tetracycline, and erythromycin target bacterial ribosomes, preventing the translation of mRNA into proteins essential for cell function.
-
Inhibition of Nucleic Acid Synthesis: Quinolones and rifampicin inhibit enzymes crucial for DNA replication and transcription.
-
Disruption of Metabolic Pathways: Sulfonamides and trimethoprim block the synthesis of folic acid, a vital nutrient for bacteria.
The distinct, membrane-targeting mechanism proposed for Coronarin compounds offers a potential advantage, as it may be effective against bacteria that have developed resistance to antibiotics targeting other cellular processes.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antibacterial properties of compounds like this compound and its derivatives.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial culture, test compound (e.g., this compound derivative), and control antibiotics.
-
Procedure:
-
Prepare a serial two-fold dilution of the test compound and control antibiotics in MHB in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum (approximately 5 x 10^5 colony-forming units/mL).
-
Add the bacterial inoculum to each well containing the diluted compounds.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Time-Kill Assay
This assay assesses the rate at which an antibacterial agent kills a bacterium over time.
-
Materials: Bacterial culture, MHB, test compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC), sterile saline, agar plates.
-
Procedure:
-
Inoculate flasks containing MHB and the test compound at different concentrations with a standardized bacterial suspension.
-
Incubate the flasks at 37°C with shaking.
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the number of viable colonies to determine the CFU/mL at each time point.
-
Plot log10 CFU/mL against time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is considered bactericidal.[4]
-
Biofilm Inhibition Assay
This assay evaluates the ability of a compound to prevent the formation of biofilms.
-
Materials: 96-well microtiter plates, Tryptic Soy Broth (TSB) supplemented with glucose, bacterial culture, test compound, crystal violet stain.
-
Procedure:
-
Add bacterial culture and the test compound at various sub-MIC concentrations to the wells of a 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent bacteria.
-
Stain the adherent biofilms with a 0.1% crystal violet solution.
-
After a short incubation, wash away the excess stain and allow the plate to dry.
-
Solubilize the stain bound to the biofilm with ethanol or acetic acid.
-
Measure the absorbance of the solubilized stain using a microplate reader to quantify biofilm formation.
-
The following diagram outlines a general workflow for comparing the antibacterial activity of a novel compound like this compound with conventional antibiotics.
Conclusion
While this compound itself appears to have limited antibacterial efficacy, its synthetic derivatives show considerable promise, outperforming conventional antibiotics like ampicillin and kanamycin against certain Gram-negative bacteria in vitro. The proposed mechanism of action, involving the disruption of the bacterial cell membrane, presents a potentially valuable alternative to existing antibiotic classes. Further research is warranted to fully elucidate the structure-activity relationships of this compound derivatives and to evaluate their in vivo efficacy and safety profiles. These findings underscore the importance of natural product scaffolds in the development of next-generation antimicrobial agents.
References
- 1. Preparation and antibacterial activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmchemsci.com [jmchemsci.com]
- 3. Investigation of the Antibacterial Mechanisms and Anti-biofilm Formation of Coronarin D against Staphylococcus Pathogens: A Molecular Docking Approach [jmchemsci.com]
- 4. emerypharma.com [emerypharma.com]
Comparative Analysis of Coronarin E's Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Coronarin E, a labdane-type diterpene, alongside other compounds with similar biological functions. Due to the limited availability of quantitative data for this compound in some areas, this guide also incorporates data from the closely related and more extensively studied Coronarin D, as well as other labdane diterpenes like Andrographolide and Sclareol, to provide a comprehensive comparative context.
Anticancer Activity
Comparative Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Coronarin D | U-251 (Glioblastoma) | <50 µM (TGI) | [1] |
| 786-0 (Kidney) | <50 µM (TGI) | [1] | |
| PC-3 (Prostate) | <50 µM (TGI) | [1] | |
| OVCAR-3 (Ovary) | <50 µM (TGI) | [1] | |
| Andrographolide | MCF-7 (Breast Cancer) | 63.19 ± 0.03 µM (24h) | [2][3] |
| MDA-MB-231 (Breast Cancer) | 65 ± 0.02 µM (24h) | [2] | |
| KB (Oral Cancer) | 106.2 µg/ml | [4] | |
| Sclareol | MG63 (Osteosarcoma) | 65.2 µM (12h) | [5] |
| H1688 (Small Cell Lung Cancer) | 42.14 µM (24h) | [6] | |
| H146 (Small Cell Lung Cancer) | 69.96 µM (24h) | [6] | |
| A549 (Lung Cancer, Hypoxia) | 18 µg/mL (24h) | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 2-4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, the concentration at which 50% of cell growth is inhibited.
Signaling Pathways in Anticancer Activity
Coronarin D is known to exert its anticancer effects through the modulation of key signaling pathways, including the NF-κB and MAPK pathways. These pathways are critical regulators of cell proliferation, survival, and apoptosis. It is plausible that this compound may act through similar mechanisms.
Anti-inflammatory Activity
While specific anti-inflammatory IC50 values for this compound are not well-documented, its structural similarity to Coronarin D, a known inhibitor of the NF-κB pathway, suggests potential anti-inflammatory properties. The NF-κB pathway is a key regulator of inflammatory responses.
Comparative Anti-inflammatory Activity Data
| Compound | Assay | IC50 Value | Reference |
| Andrographolide | TNF-α release from LPS-stimulated macrophages | 21.9 µM | [9] |
| NO production in LPS-induced murine macrophages | 94.12 ± 4.79 µM (for a derivative) | [10] |
Experimental Protocol: Neutrophil-Based Anti-inflammatory Assays
Neutrophils play a crucial role in inflammation. Their activation, leading to the release of enzymes like elastase and the production of reactive oxygen species (ROS), can be measured to assess the anti-inflammatory potential of a compound.
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood using density gradient centrifugation.[11]
-
Elastase Release Assay:
-
Treat isolated neutrophils with a stimulating agent (e.g., PMA) in the presence of various concentrations of the test compound.[11]
-
After incubation, centrifuge the samples and collect the supernatant.
-
Measure elastase activity in the supernatant using a fluorometric substrate.[12][13]
-
Calculate the percentage of inhibition compared to the control.
-
-
Superoxide Anion Generation Assay:
-
Prime isolated neutrophils with a cytokine (e.g., TNF-α).
-
Stimulate the cells with an activating peptide (e.g., fMLP) in the presence of the test compound and a detection reagent (e.g., cytochrome c).
-
Measure the change in absorbance over time to determine the rate of superoxide production.
-
Calculate the percentage of inhibition.
-
Signaling Pathway in Anti-inflammatory Activity
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway. This pathway, when activated by inflammatory stimuli, leads to the transcription of pro-inflammatory genes.
Neuroprotective Activity
Direct experimental data on the neuroprotective effects of this compound is currently limited. However, other labdane diterpenes, such as Andrographolide and Sclareol, have shown promise in preclinical models of neurodegenerative diseases and ischemic stroke.[14][15][16][17]
Comparative Neuroprotective Activity Data
| Compound | Model | Effect | Reference |
| Andrographolide | Rat model of permanent cerebral ischemia | Reduced infarct volume, suppressed NF-κB and microglial activation | [18] |
| Mouse model of cerebral ischemia-reperfusion injury | Reduced inflammatory response and apoptosis of brain tissue cells | [19] | |
| Sclareol | Mouse model of Parkinson's Disease | Reduced dopaminergic neuronal loss and protected striatal network dynamics | [16][20] |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used in vivo method to simulate ischemic stroke and evaluate the neuroprotective potential of compounds.
-
Animal Preparation: Anesthetize the rodent (rat or mouse).
-
Surgical Procedure: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Insert a nylon monofilament through the ECA into the ICA to block the origin of the middle cerebral artery (MCA).
-
Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow blood flow to resume.
-
Compound Administration: Administer the test compound (e.g., this compound) before, during, or after the ischemic event.
-
Neurological Assessment: Evaluate neurological deficits at various time points post-surgery.
-
Infarct Volume Measurement: After a set period (e.g., 24 hours), euthanize the animal, section the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
Signaling Pathways in Neuroprotection
The PI3K/Akt signaling pathway is a key regulator of neuronal survival and is a common target for neuroprotective agents.[1][21][22][23] It is plausible that labdane diterpenes like this compound could exert neuroprotective effects by modulating this pathway.
Antimicrobial Activity
This compound has demonstrated weak to moderate antimicrobial activity. However, derivatives of this compound have shown significantly enhanced antibacterial effects.
Comparative Antimicrobial Activity Data (MIC in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | A. baumannii | K. pneumoniae | C. albicans |
| This compound | >512 | >512 | >512 | >512 | - | - | >512 |
| This compound Derivative 5a | - | - | - | - | 2 | 1 | - |
| This compound Derivative 5b | - | - | - | - | 1 | 0.5 | - |
| Ampicillin | - | - | - | - | 8 | 16 | - |
| Kanamycin | - | - | - | - | 4 | 4 | - |
Data for this compound and its derivatives from[24].
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the microbial strain to be tested.
-
Serial Dilutions: Perform two-fold serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This compound is a labdane diterpene with a range of potential biological activities. While its antimicrobial effects are modest, its structural similarity to more potent compounds like Coronarin D suggests that it may possess underexplored anticancer, anti-inflammatory, and neuroprotective properties. Further research is warranted to isolate and quantify these activities and to elucidate the specific molecular mechanisms involved. The provided experimental protocols and pathway diagrams offer a framework for future investigations into the therapeutic potential of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sclareol Inhibits Hypoxia-Inducible Factor-1α Accumulation and Induces Apoptosis in Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. An in vitro study of anti-inflammatory activity of standardised Andrographis paniculata extracts and pure andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. A review for the neuroprotective effects of andrographolide in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification of Sclareol As a Natural Neuroprotective Cav1.3‐Antagonist Using Synthetic Parkinson‐Mimetic Gene Circuits and Computer‐Aided Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Collection | ETH Library [research-collection.ethz.ch]
- 18. Neuroprotective effects of andrographolide in a rat model of permanent cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protective effects of andrographolide against cerebral ischemia-reperfusion injury in mice - ProQuest [proquest.com]
- 20. researchgate.net [researchgate.net]
- 21. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. frontiersin.org [frontiersin.org]
- 23. Frontiers | Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish [frontiersin.org]
- 24. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Coronarin E from Diverse Plant Origins
For Researchers, Scientists, and Drug Development Professionals
Coronarin E, a labdane-type diterpene, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities. This guide provides a comparative analysis of this compound derived from various plant sources, offering a comprehensive overview of its yield, biological activities, and the experimental protocols utilized for its study. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Quantitative Analysis of this compound Content
The concentration of this compound varies significantly among different plant species of the Hedychium genus and is also influenced by the extraction method employed. The following table summarizes the reported quantitative data for this compound from several plant sources.
| Plant Source | Plant Part | Extraction/Analysis Method | This compound Content (%) | Reference |
| Hedychium coronarium | Rhizome | Methanol Extract (GC-MS) | 19.10 | [1] |
| Hedychium coronarium | Rhizome | Ethanol Extract (GC-MS) | 15.39 | [1] |
| Hedychium coronarium | Rhizome | Essential Oil (GC-MS) | 1.01 - 39.57 | [2] |
| Hedychium spicatum | Rhizome | Methanolic Oleoresin | 13.3 | [3] |
| Hedychium flavum | Rhizome | Essential Oil (GC-MS) | 20.3 | [4] |
| Hedychium flavescens | Rhizome | Hexane Extract | Not Quantified | [5] |
| Hedychium gardnerianum | Rhizome | Hexane Extract | Not Quantified | [6] |
| Hedychium ellipticum | Rhizome | Not Specified | Not Quantified | [7] |
| Hedychium roxburghii | Rhizome | Ethanolic Residual-Distillation Extract | Not Quantified | [8] |
| Hedychium yunnanense | Not Specified | Not Specified | Main Diterpene | [9] |
Biological Activities: A Comparative Overview
This compound has demonstrated a range of biological activities, with its anticancer properties being a primary focus of research. The following table compares the reported biological activities and, where available, the corresponding experimental data.
| Biological Activity | Plant Source of this compound | Assay/Model | Results | Reference |
| Antitumor | Hedychium gardnerianum | Cytotoxicity against NCI-H187 (human small cell lung cancer) cell line | IC₅₀ = 49.73 µM | [6] |
| Antimicrobial | Hedychium roxburghii | Microdilution method | Weak activity, but showed inhibition profile against all tested microbes. | [8] |
| Anti-inflammatory | Not specified | Inhibition of nitric oxide production in lipopolysaccharide-induced mouse peritoneal macrophages | Reported to inhibit nitric oxide production. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. This section provides an overview of the key experimental protocols for the isolation, purification, and biological evaluation of this compound.
Isolation and Purification of this compound
A general workflow for the isolation and purification of this compound from Hedychium rhizomes is outlined below. The specific solvents and chromatographic conditions may be optimized based on the plant material and desired purity.
-
Sample Preparation: Fresh rhizomes are collected, washed, and shade-dried. The dried rhizomes are then pulverized into a coarse powder.
-
Extraction: The powdered rhizome material is subjected to solvent extraction, commonly using a Soxhlet apparatus. Hexane is a frequently used solvent for the initial extraction of this compound.[5]
-
Fractionation: The crude extract is concentrated under reduced pressure and then fractionated using column chromatography. Silica gel (100-200 mesh) is a common stationary phase.
-
Purification: Elution is typically performed with a gradient of solvents, such as n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are pooled and may be subjected to further chromatographic steps, such as preparative TLC or HPLC, to achieve high purity.
-
Structure Elucidation: The purified this compound is characterized using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its chemical structure.[5]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., NCI-H187) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Putative Signaling Pathway for Anticancer Activity
While the specific signaling pathways modulated by this compound are still under investigation, studies on the structurally similar compound, Coronarin D, provide valuable insights into its potential mechanism of action. Coronarin D has been shown to exert its anticancer effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and activating the MAPK (mitogen-activated protein kinase) signaling cascade, specifically JNK (c-Jun N-terminal kinase) and p38.[4][6] Given the structural similarity, it is plausible that this compound may share a similar mechanism.
The diagram below illustrates the putative signaling pathway through which this compound may exert its anticancer effects, based on the known mechanism of Coronarin D.
This guide provides a foundational comparison of this compound from different plant sources based on currently available literature. Further research is warranted to provide a more definitive quantitative comparison of yield and purity across a wider range of species and to elucidate the specific molecular mechanisms of this compound's biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Preparation and antibacterial activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Coronarin E and its Synthetic Butenolide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the naturally occurring diterpenoid, Coronarin E, and a series of its synthetic butenolide derivatives. The focus of this analysis is on their antibacterial properties, presenting key experimental data and methodologies to support further research and development in the field of novel antimicrobial agents.
Introduction to this compound
This compound is a labdane-type diterpene isolated from plants of the Zingiberaceae family, such as Hedychium yunnanense.[1] Natural products, like this compound, are a rich source of chemical diversity and have historically been invaluable in the discovery of new therapeutic agents. While this compound itself has shown some biological activities, its structural modification to generate novel derivatives is a key strategy to enhance its therapeutic potential and explore its structure-activity relationships (SAR).
Synthetic Derivatives of this compound
A recent study by Qin et al. described the synthesis of four butenolide derivatives of this compound, designated as compounds 4a, 4b, 5a, and 5b .[1][2][3][4] The synthesis involves the conversion of the furan ring of this compound into a butenolide moiety, a structural motif known to be present in various biologically active natural products.
Head-to-Head Comparison of Antibacterial Activity
The primary available data for a direct comparison between this compound and its synthetic derivatives is in the realm of antibacterial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its derivatives against a panel of Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater antibacterial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Synthetic Derivatives (in μg/mL) [1][2][3][4]
| Compound | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Acinetobacter baumannii |
| This compound | >128 | >128 | >128 | >128 | >128 | >128 | >128 |
| 4a | 32 | 32 | 16 | 64 | 128 | 64 | 64 |
| 4b | 16 | 16 | 8 | 32 | 64 | 32 | 32 |
| 5a | 4 | 4 | 2 | 8 | 16 | 1 | 2 |
| 5b | 2 | 2 | 1 | 4 | 8 | 0.5 | 1 |
| Ampicillin | 4 | >128 | 0.5 | 16 | >128 | 16 | 8 |
| Kanamycin | 2 | 8 | 1 | 8 | 16 | 4 | 4 |
Key Findings:
-
This compound itself exhibits weak to no antibacterial activity against the tested strains.
-
The synthetic butenolide derivatives, particularly 5a and 5b , demonstrate significantly enhanced antibacterial activity compared to the parent compound, this compound.[1][2][3][4]
-
Derivatives 5a and 5b show potent activity against both Gram-positive and Gram-negative bacteria, including clinically relevant drug-resistant strains like MRSA, Klebsiella pneumoniae, and Acinetobacter baumannii.[1][2][3][4]
-
Notably, the antibacterial potency of derivatives 5a and 5b is comparable or even superior to the conventional antibiotics, ampicillin and kanamycin, against certain strains, especially the Gram-negative pathogens K. pneumoniae and A. baumannii.[1][2][3][4]
Experimental Protocols
The following sections detail the general methodologies employed for the synthesis of the this compound derivatives and the evaluation of their antibacterial activity.
General Synthesis of Butenolide Derivatives from this compound
The conversion of the furan ring in this compound to a butenolide core is a key synthetic transformation. While the specific details from the primary literature were not fully accessible, a general and plausible synthetic route based on the photooxidation of furan-containing diterpenoids can be outlined.
Diagram 1: Synthetic Workflow for this compound Derivatives
Caption: General synthetic scheme for butenolide derivatives.
Protocol:
-
Photooxidation: this compound is dissolved in a suitable solvent (e.g., methanol, dichloromethane) containing a photosensitizer (e.g., Rose Bengal, Methylene Blue).
-
The solution is irradiated with visible light in the presence of oxygen to generate singlet oxygen in situ.
-
The singlet oxygen reacts with the furan ring of this compound via a [4+2] cycloaddition to form an unstable endoperoxide intermediate.
-
Rearrangement: The endoperoxide intermediate undergoes rearrangement to yield the corresponding butenolide derivatives. The specific reaction conditions (e.g., temperature, solvent, and subsequent work-up) would influence the formation of the different derivatives (4a, 4b, 5a, 5b).
-
Purification: The resulting derivatives are purified using standard chromatographic techniques, such as column chromatography on silica gel.
Antibacterial Activity Assay: Broth Microdilution Method
The antibacterial activity of this compound and its derivatives was determined by the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.
Diagram 2: Experimental Workflow for Antibacterial Evaluation
Caption: Workflow for the broth microdilution antibacterial assay.
Protocol:
-
Preparation of Compounds: Stock solutions of this compound and its synthetic derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Bacterial Strains and Culture Conditions: The panel of bacterial strains are cultured in appropriate broth medium (e.g., Mueller-Hinton Broth) at 37°C.
-
Inoculum Preparation: Bacterial cultures are diluted to achieve a standardized turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to the final inoculum concentration.
-
Broth Microdilution Assay:
-
Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing broth medium.
-
Each well is then inoculated with the standardized bacterial suspension.
-
Positive (bacteria and broth) and negative (broth only) controls are included.
-
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Potential Mechanism of Action
While the precise molecular targets of this compound and its derivatives have not been fully elucidated, the chemical structure of these labdane diterpenes suggests a potential mechanism of action involving the disruption of the bacterial cell membrane. The amphiphilic nature of these molecules, possessing both hydrophobic and hydrophilic regions, may facilitate their insertion into the phospholipid bilayer of the bacterial membrane. This insertion could lead to a loss of membrane integrity, dissipation of the membrane potential, and ultimately, cell death.
Diagram 3: Proposed Antibacterial Mechanism of Action
Caption: Disruption of the bacterial cell membrane integrity.
Conclusion and Future Directions
The synthetic modification of this compound into butenolide derivatives has proven to be a highly effective strategy for enhancing its antibacterial activity. The potent and broad-spectrum antibacterial profile of derivatives 5a and 5b makes them promising lead compounds for the development of new antimicrobial agents to combat drug-resistant bacteria.
Future research should focus on:
-
Elucidating the precise mechanism of action of these butenolide derivatives.
-
Conducting in vivo efficacy and toxicity studies to evaluate their therapeutic potential.
-
Exploring further structural modifications to optimize their antibacterial activity and pharmacokinetic properties.
-
Investigating other potential biological activities of these derivatives, such as anticancer and anti-inflammatory effects, to broaden their therapeutic applications.
References
- 1. Ru(II)-Catalyzed Synthesis of Substituted Furans and Their Conversion to Butenolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Evaluating the Synergistic Potential of Coronarins with Known Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic therapeutic strategies has led to a growing interest in combination therapies. Natural compounds, with their diverse pharmacological activities, are promising candidates for synergistic combinations with established drugs. This guide provides a comparative overview of the synergistic effects of Coronarin D, a labdane-type diterpene from Hedychium coronarium, with various known drugs. While direct synergistic data for Coronarin E is not yet available in the public domain, the information on its close analogue, Coronarin D, offers valuable insights. Additionally, the cytotoxic activity of Coronarin K is presented as a point of comparison.
Synergistic Effects of Coronarin D with Chemotherapeutic Agents
Coronarin D has been shown to potentiate the cytotoxic effects of several conventional chemotherapeutic drugs across a range of cancer cell lines. This synergistic activity is primarily attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of cancer cell survival, proliferation, and resistance to therapy.[1][2]
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values for various chemotherapeutic agents, alone and in combination with 10 µM Coronarin D, in different cancer cell lines. The data demonstrates a significant reduction in the IC50 of the chemotherapeutic agents in the presence of Coronarin D, indicating a potent synergistic effect.[1]
| Cancer Type | Cell Line | Chemotherapeutic Agent | IC50 of Drug Alone | IC50 of Drug + Coronarin D (10 µM) |
| Myeloid Leukemia | KBM-5 | Doxorubicin | 10 nmol/L | 1 nmol/L |
| Multiple Myeloma | U266 | Doxorubicin | 100 nmol/L | 10 nmol/L |
| Pancreatic Cancer | PANC-1 | Gemcitabine | 100 nmol/L | 10 nmol/L |
| Bladder Cancer | 253JBV | Gemcitabine | 100 nmol/L | 10 nmol/L |
| Lung Cancer | H1299 | 5-Fluorouracil | 5 µmol/L | 0.1 µmol/L |
| Colon Cancer | HT29 | 5-Fluorouracil | 5 µmol/L | 0.1 µmol/L |
| Head and Neck Cancer | OSC 19 | Cisplatin | 0.5 µg/mL | 0.01 µg/mL |
| Ovarian Cancer | SKOV3 | Docetaxel | 5 nmol/L | 0.5 nmol/L |
| Breast Cancer | MCF-7 | Docetaxel | 5 nmol/L | 0.5 nmol/L |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Coronarin D exerts its synergistic effect by suppressing both constitutive and inducible NF-κB activation.[1][2] It inhibits the IκBα kinase (IKK) activation, which in turn prevents the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of target genes involved in cell survival, proliferation, and chemoresistance.[1][2]
Synergistic Effects of Coronarin D with Antibiotics
Coronarin D also exhibits synergistic activity with a range of antibiotics against Gram-positive bacteria. The combination of Coronarin D with antibiotics can significantly reduce the minimum inhibitory concentration (MIC) of the antibiotics, suggesting its potential as an antibiotic adjuvant to combat bacterial infections.[3]
Quantitative Data Summary
The synergistic effect is quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 indicates synergy. The following table highlights the synergistic combinations of Coronarin D with various antibiotics against different bacterial strains.[3]
| Bacterial Strain | Antibiotic | FICI | Interpretation | Fold Reduction in Antibiotic MIC |
| Bacillus cereus | Oxacillin | 0.16 - 0.5 | Synergy | 4 to 128-fold |
| Staphylococcus epidermidis | Ciprofloxacin | 0.16 - 0.5 | Synergy | 4 to 64-fold |
| Enterococcus faecalis | Gentamicin | 0.16 - 0.5 | Synergy | 4 to 128-fold |
| Bacillus cereus | Polymyxin B | ≤ 0.5 | Synergy | 4 to 64-fold |
Cytotoxic Activity of Coronarin K
While studies on the synergistic effects of Coronarin K are not currently available, research has demonstrated its potent cytotoxic activity against various cancer cell lines. This activity is linked to the generation of reactive oxygen species (ROS), leading to cell death.[4]
Quantitative Data Summary
The following table shows the IC50 values of Coronarin K against different cancer cell lines.
| Cancer Cell Line | IC50 of Coronarin K |
| A-549 (Lung Cancer) | 13.49 µM[4] |
| HCT-116 (Colon Cancer) | 26.03 µM[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compounds (e.g., Coronarin D, chemotherapeutic agent, or their combination) and incubate for the desired period (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
References
A Comparative Analysis of Coronarin E and Other Labdane Diterpenes in Biological Applications
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive review of available experimental data highlights the distinct biological activity profile of Coronarin E in comparison to other notable labdane diterpenes. This guide synthesizes findings on their cytotoxic, anti-inflammatory, and antimicrobial properties, offering a valuable resource for researchers and professionals in drug development. The data underscores the therapeutic potential of this class of compounds while emphasizing the structural nuances that dictate their specific activities.
Labdane diterpenes, a class of natural products isolated from various plant species, particularly within the Zingiberaceae family, have garnered significant attention for their diverse pharmacological activities.[1] Among these, this compound and its structural analogs, such as Coronarin D, have been the subject of numerous studies. This comparison elucidates the performance of this compound against its counterparts, supported by quantitative data from in vitro studies.
Cytotoxic Activity: A Comparative Overview
The cytotoxic potential of this compound and other labdane diterpenes has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented in Table 1.
Notably, in a study evaluating cytotoxicity against the human lung adenocarcinoma cell line (A549), this compound demonstrated a potent IC50 value of 0.52 μM, comparable to the well-known chemotherapy drug doxorubicin (IC50 0.92 μM).[2] Its activity was also found to be significant when compared to other labdane diterpenes such as isocoronarin D (0.59 μM) and coronarin D methyl ether (0.68 μM) in the same study.[2] In another study, this compound showed moderate cytotoxicity against P388, B16, and SNU-1 cells with IC50 values of 10.0, 18.8, and 8.0 μg/mL, respectively, but weak activity against the NCI-H187 cell line.[3]
In contrast, Coronarin K, another labdane diterpene, exhibited prominent activity against the A-549 lung cancer cell line with an IC50 value of 13.49 μM and moderate activity against the HCT-116 colon cancer cell line (IC50 of 26.03 μM).[4] Villosin, another related compound, displayed potent cytotoxic activity against the NCI-H187 cell line with an IC50 value of 0.12 μg/mL, which was more potent than the positive control, ellipticine.[3]
Table 1: Comparative Cytotoxicity (IC50) of Labdane Diterpenes Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Reference |
| This compound | A549 (Lung Adenocarcinoma) | 0.52 | [2] |
| NCI-H187 (Small Cell Lung Carcinoma) | 49.73 | [3] | |
| Isocoronarin D | A549 (Lung Adenocarcinoma) | 0.59 | [2] |
| Coronarin D methyl ether | A549 (Lung Adenocarcinoma) | 0.68 | [2] |
| Coronarin D | A549 (Lung Adenocarcinoma) | 1.26 - 8.0 | [2] |
| U-251 (Glioblastoma) | TGI <50 | [5] | |
| Coronarin K | A549 (Lung Adenocarcinoma) | 13.49 | [4] |
| HCT-116 (Colon Cancer) | 26.03 | [4] | |
| Villosin | NCI-H187 (Small Cell Lung Carcinoma) | 0.12 (μg/mL) | [3] |
| Doxorubicin (Control) | A549 (Lung Adenocarcinoma) | 0.92 | [2] |
| Ellipticine (Control) | NCI-H187 (Small Cell Lung Carcinoma) | 0.44 (μg/mL) | [3] |
TGI: Total Growth Inhibition
Anti-inflammatory Activity: Inhibition of Neutrophil Pro-inflammatory Responses
Several labdane diterpenes isolated from Hedychium coronarium have demonstrated significant anti-inflammatory effects by inhibiting superoxide anion generation and elastase release in human neutrophils.[6] Coronarin A and Calcaratarin A were among the most potent inhibitors of superoxide anion generation.[6] While direct quantitative data for this compound's anti-inflammatory activity in this specific assay was not detailed in the reviewed literature, the activity of its close structural relatives suggests a potential role in modulating inflammatory pathways.
Table 2: Anti-inflammatory Activity of Labdane Diterpenes from Hedychium coronarium
| Compound | Inhibition of Superoxide Anion Generation (IC50 μg/mL) | Inhibition of Elastase Release (IC50 μg/mL) | Reference |
| 7β-Hydroxycalcaratarin A | 4.52 | Potent Inhibition | [6] |
| Calcaratarin A | Potent Inhibition | Potent Inhibition | [6] |
| Coronarin A | Potent Inhibition | Potent Inhibition | [6] |
| (E)-labda-8(17),12-diene-15,16-dial | Potent Inhibition | Potent Inhibition | [6] |
Antimicrobial Activity: A Look at Coronarin D
While this compound itself has been reported to exhibit weak antimicrobial activity, its structural analog, Coronarin D, has shown notable activity against Gram-positive bacteria.[2][7] Minimum Inhibitory Concentration (MIC) values for Coronarin D against several bacterial strains are presented in Table 3. This suggests that specific structural features of the labdane diterpene core are crucial for potent antimicrobial effects.
Table 3: Antimicrobial Activity (MIC) of Coronarin D
| Bacterial Strain | MIC (μg/mL) | Reference |
| Bacillus cereus | 6.25 | [8] |
| Staphylococcus aureus | 12.5 | [8] |
| Staphylococcus epidermidis | 12.5 | [8] |
Experimental Protocols
The data presented in this guide are based on established in vitro assays. Below are the detailed methodologies for the key experiments cited.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (e.g., this compound, Coronarin D) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the incubation period, the medium was replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells were solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curve.
Antimicrobial Assay (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains was determined using the broth microdilution method.
-
Inoculum Preparation: A standardized inoculum of the test microorganism was prepared in a suitable broth medium.
-
Compound Dilution: The test compounds were serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with the prepared microbial suspension.
-
Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.
Anti-inflammatory Assay (Inhibition of Superoxide Anion Generation and Elastase Release)
The anti-inflammatory activity was assessed by measuring the inhibition of superoxide anion generation and elastase release from fMLP/CB-induced human neutrophils.
-
Neutrophil Isolation: Human neutrophils were isolated from the blood of healthy donors.
-
Compound Incubation: The isolated neutrophils were incubated with the test compounds at various concentrations.
-
Stimulation: The neutrophils were then stimulated with formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP) and cytochalasin B (CB).
-
Superoxide Anion Measurement: The generation of superoxide anions was measured by the reduction of ferricytochrome c.
-
Elastase Release Measurement: The release of elastase was measured using a specific substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide).
-
IC50 Calculation: The IC50 values for the inhibition of superoxide anion generation and elastase release were calculated from the concentration-response curves.
Signaling Pathway Modulation
Labdane diterpenes exert their biological effects through the modulation of key cellular signaling pathways. Coronarin D, for example, has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation, cell survival, and proliferation.[9][10] Additionally, the mitogen-activated protein kinase (MAPK) pathway is implicated in the anticancer activity of some labdane diterpenes, where activation of ERK/JNK can lead to apoptosis.[11]
Below is a diagram illustrating the inhibitory effect of certain labdane diterpenes on the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by labdane diterpenes.
Conclusion
This compound demonstrates potent cytotoxic activity against certain cancer cell lines, with its efficacy being comparable to or exceeding that of other labdane diterpenes and even some conventional chemotherapeutic agents in specific contexts. While direct comparative data on its anti-inflammatory and antimicrobial properties are less abundant, the activities of its structural analogs, such as Coronarin D, suggest that the labdane scaffold is a promising template for the development of new therapeutic agents. Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds and to explore their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Labdane Diterpenes from Hedychium ellipticum Buch.-Ham. ex Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Coronarin K and L: Two Novel Labdane Diterpenes From Roscoea purpurea: An Ayurvedic Crude Drug [frontiersin.org]
- 5. Coronarin D Induces Apoptotic Cell Death and Cell Cycle Arrest in Human Glioblastoma Cell Line [mdpi.com]
- 6. New Labdane-Type Diterpenoids and Anti-Inflammatory Constituents from Hedychium coronarium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of coronarin D and its synergistic potential with antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of the Published Mechanism of Action of Coronarin E: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coronarin E, a labdane diterpene isolated from the rhizomes of Hedychium coronarium, has been identified as a significant bioactive compound. However, detailed independent validation of its specific mechanism of action remains limited in published literature. In contrast, its structural analogue, Coronarin D, has been the subject of extensive investigation, with a well-documented mechanism of action in the context of cancer biology. This guide provides a comparative analysis of this compound and Coronarin D, leveraging the comprehensive data on Coronarin D to infer a probable, yet unconfirmed, mechanism for this compound. This guide aims to serve as a valuable resource for researchers interested in the therapeutic potential of these natural products, highlighting the need for further independent validation of this compound's biological activities.
Chemical Structures
This compound and Coronarin D share a labdane diterpene core structure, with slight variations that may influence their biological activity.
| Compound | Chemical Structure |
| This compound |
[1] |
| Coronarin D |
[2] |
Published and Proposed Mechanisms of Action
While direct evidence for the mechanism of action of this compound is sparse, studies on Coronarin D provide a strong foundation for a proposed mechanism. Research indicates that Coronarin D exerts its anticancer effects through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Inhibition of NF-κB Signaling Pathway (Established for Coronarin D)
Coronarin D has been shown to be a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of genes involved in inflammation, cell survival, and proliferation.[3][4] The proposed mechanism involves the inhibition of IκBα kinase (IKK) activation, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.[3][4]
Activation of MAPK Signaling and Induction of Apoptosis (Established for Coronarin D)
Several studies have demonstrated that Coronarin D can induce apoptosis in cancer cells through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways.[5] This activation is often linked to the generation of reactive oxygen species (ROS).[6] The sustained activation of JNK and ERK can lead to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, ultimately culminating in programmed cell death.
Inhibition of Nitric Oxide Production (Reported for Coronarin D and E)
Both Coronarin D and E have been reported to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages. While the precise mechanism for this compound has not been elucidated, this anti-inflammatory activity is likely due to the inhibition of inducible nitric oxide synthase (iNOS) expression, potentially through the modulation of pathways like NF-κB.
Comparative Quantitative Data
The following tables summarize the available quantitative data for this compound and Coronarin D. It is important to note the limited availability of data for this compound.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound (in Methanolic Extract) | HeLa (Cervical Cancer) | MTT | 39.7 ± 0.3 µg/mL | |
| Coronarin D | U-251 (Glioblastoma) | SRB | 18.2 µM | [6] |
| MCF7 (Breast Cancer) | SRB | 25.3 µM | [6] | |
| NCI-ADR/RES (Ovarian Cancer) | SRB | 31.8 µM | [6] | |
| 786-0 (Kidney Cancer) | SRB | 22.1 µM | [6] | |
| NCI-H460 (Lung Cancer) | SRB | 20.7 µM | [6] | |
| PC-3 (Prostate Cancer) | SRB | 24.5 µM | [6] | |
| OVCAR-3 (Ovarian Cancer) | SRB | 28.9 µM | [6] | |
| HT-29 (Colon Cancer) | SRB | 26.4 µM | [6] | |
| K562 (Leukemia) | SRB | 15.9 µM | [6] | |
| HaCaT (Non-tumor Keratinocyte) | SRB | >785 µM | [6] | |
| Coronarin K | A-549 (Lung Cancer) | MTT | 13.49 µM | [7] |
| HCT-116 (Colon Cancer) | MTT | 26.03 µM | [7] |
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize the mechanism of action of Coronarin D are provided below. These protocols can serve as a template for the independent validation of this compound's activity.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or D) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for NF-κB and MAPK Pathways
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, IκBα, phospho-JNK, JNK, phospho-ERK, ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Reagent: Collect the cell culture supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Measurement: Incubate the mixture for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Conclusion and Future Directions
The available evidence strongly suggests that Coronarin D is a promising anticancer agent with a multi-faceted mechanism of action involving the inhibition of NF-κB signaling and the induction of apoptosis via the MAPK pathway.[3][4][5][6] Due to its structural similarity, it is highly probable that this compound shares some or all of these mechanisms. However, a significant knowledge gap exists regarding the specific biological activities and molecular targets of this compound.
Therefore, independent validation studies are crucial to:
-
Determine the cytotoxic effects of pure this compound against a panel of cancer cell lines.
-
Investigate the effect of this compound on the NF-κB and MAPK signaling pathways.
-
Elucidate the role of ROS in this compound-induced cellular responses.
-
Conduct comparative studies to directly assess the relative potency and efficacy of this compound and Coronarin D.
Such research will be instrumental in confirming the therapeutic potential of this compound and paving the way for its further development as a novel anticancer agent.
References
- 1. This compound | C20H28O | CID 9971144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Coronarin D | C20H30O3 | CID 52947373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Coronarin K and L: Two Novel Labdane Diterpenes From Roscoea purpurea: An Ayurvedic Crude Drug - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Coronarin E's Potency: A Comparative Analysis Against Established Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Coronarin E's potency against established inhibitors of key cellular signaling pathways implicated in cancer progression. Due to the limited direct research on this compound's mechanism of action, this comparison is based on the working hypothesis that it may share inhibitory activities with the structurally similar and well-studied compound, Coronarin D. Coronarin D has been shown to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Therefore, this guide benchmarks this compound's cytotoxic potency against established inhibitors of these pathways in relevant cancer cell lines.
Potency Comparison of this compound and Established Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and selected established inhibitors of the NF-κB and MAPK pathways against the A-375 (human malignant melanoma) and A549 (human lung carcinoma) cell lines.
| Compound | Target Pathway | Cell Line | IC50 (µM) |
| This compound | Hypothesized: NF-κB / MAPK | A-375 | 36.58 |
| A549 | 53.26 | ||
| Parthenolide | NF-κB | A549 | ~5.0 |
| Bortezomib | NF-κB (Proteasome Inhibitor) | A549 | ~0.01 |
| Trametinib | MAPK (MEK1/2) | A-375 | ~0.001 |
| A549 | ~0.001 |
Note: The IC50 values for the established inhibitors are approximate and can vary depending on the specific experimental conditions. The data for this compound is from a single study and further validation is recommended. The mechanism of action for this compound is hypothesized based on the activity of the related compound Coronarin D.
Experimental Protocols
The IC50 values presented in this guide are typically determined using a cell viability assay, such as the MTT assay. Below is a detailed protocol for this common method.
MTT Assay for Cell Viability and IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1]
Materials:
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or acidified isopropanol)
-
96-well cell culture plates
-
Cancer cell lines (e.g., A-375, A549)
-
Complete cell culture medium
-
Test compounds (this compound and established inhibitors)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO2 atmosphere, allowing the MTT to be metabolized to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Visualizations
Hypothesized Signaling Pathway for this compound
This diagram illustrates the potential mechanism of action of this compound, based on the known targets of the related compound Coronarin D. It is hypothesized that this compound may inhibit the NF-κB and MAPK signaling pathways, which are crucial for cancer cell proliferation and survival.
Caption: Hypothesized inhibitory action of this compound on the MAPK and NF-κB signaling pathways.
Experimental Workflow for IC50 Determination
This diagram outlines the general workflow for determining the IC50 value of a compound using a cell-based viability assay.
Caption: General workflow for determining the IC50 of a compound using the MTT assay.
References
A Comparative Analysis of Coronarin E Analogues: Unraveling Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Coronarin E, a naturally occurring diterpene isolated from plants of the Hedychium genus, has garnered significant interest in the scientific community for its diverse biological activities. This has spurred investigations into the structure-activity relationships (SAR) of its synthetic and naturally occurring analogues, with the aim of developing more potent and selective therapeutic agents. This guide provides a comparative analysis of the biological performance of various this compound analogues, supported by experimental data, detailed methodologies, and visual representations of key structure-activity trends.
Antibacterial Activity of this compound Analogues
Recent studies have focused on modifying the butenolide moiety of this compound to enhance its antibacterial properties. A notable study synthesized four butenolide derivatives and evaluated their efficacy against a panel of bacterial strains. The results indicate that specific modifications can lead to compounds with significantly greater potency than conventional antibiotics like ampicillin and kanamycin.[1][2]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogues Against Various Bacterial Strains (μg/mL)
| Compound | Acinetobacter baumannii | Klebsiella pneumoniae |
| 5a | 2 | 1 |
| 5b | 1 | 0.5 |
| Ampicillin | 8 | 16 |
| Kanamycin | 4 | 4 |
Data sourced from Qin et al., 2024.[1][2]
The data clearly demonstrates that compounds 5a and 5b exhibit superior antibacterial activity against both Acinetobacter baumannii and Klebsiella pneumoniae compared to the standard antibiotics.[1][2] This highlights the potential of the this compound scaffold in developing new antibacterial agents.
The antibacterial effects of the this compound derivatives were assessed using the microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Bacterial Strains: The tested bacterial strains included Acinetobacter baumannii and Klebsiella pneumoniae.
-
Culture Preparation: Bacterial strains were cultured in appropriate broth overnight at 37°C. The cultures were then diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The synthesized compounds, along with standard antibiotics (ampicillin and kanamycin), were dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate.
-
Incubation: An equal volume of the diluted bacterial suspension was added to each well containing the test compounds. The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Cytotoxic Activity of this compound and its Analogues
The cytotoxic potential of this compound and its analogues has been evaluated against various cancer cell lines. These studies aim to elucidate the structural features crucial for anticancer activity.
One study investigated the in vitro cytotoxicity of this compound and its epimers against the human lung adenocarcinoma (A549) cell line. The results, presented in Table 2, demonstrate potent cytotoxic effects, with IC50 values in the sub-micromolar range.[3]
Table 2: In Vitro Cytotoxicity of this compound and its Epimers Against A549 Cell Line
| Compound | IC50 (μM) |
| This compound (1) | 0.52 |
| C-14 epimers of isocoronarin D (2) | 0.59 |
| C-15 epimers of coronarin D methyl ether (3) | 0.68 |
| Isocoronarin D (4) | 1.22 |
| Doxorubicin (Control) | 0.92 |
Data sourced from a study on cytotoxic labdane diterpenes.[3]
These findings indicate that this compound and its closely related analogues possess significant cytotoxic activity against A549 cells, even surpassing the efficacy of the standard chemotherapeutic drug, doxorubicin.[3]
Further research on derivatives of yunnancoronarin A, a structurally similar diterpene, has provided additional insights into the SAR of this class of compounds. The study revealed that the presence of an α,β-unsaturated five-membered lactone (butenolide) structural unit is crucial for cytotoxic activity.[4] The cytotoxic activities of these derivatives against a panel of five human cancer cell lines are summarized in Table 3.
Table 3: Cytotoxic Activities (IC50, μM) of Yunnancoronarin A Derivatives
| Compound | HL-60 | SMMC-7721 | A-549 | MCF-7 | SW480 |
| B2 | >40 | 3.28 | 4.15 | 5.21 | 6.33 |
| B3 | >40 | 2.15 | 1.72 | 3.17 | 3.49 |
| B4 | >40 | 4.56 | 3.89 | 6.12 | 7.01 |
| Cisplatin | 4.21 | 12.35 | 18.54 | 20.17 | 22.43 |
Data sourced from Zhao et al.[4]
The results show that derivatives B2, B3, and B4 exhibit significant cytotoxic effects, with B3 being the most potent, showing lower IC50 values than the positive control, cisplatin, in several cell lines.[4][5]
The cytotoxic activities of the yunnancoronarin A derivatives were evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
-
Cell Lines: A panel of human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480) and a normal human lung epithelial cell line (Beas2B) were used.
-
Cell Seeding: Cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: After the treatment period, the MTS reagent, in combination with an electron coupling reagent (phenazine ethosulfate), was added to each well.
-
Incubation and Absorbance Measurement: The plates were incubated for 1-4 hours at 37°C. The absorbance of the formazan product was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.
Structure-Activity Relationship (SAR) Insights
The accumulated data from various studies on this compound and its analogues allows for the formulation of key structure-activity relationships that govern their biological activities.
Caption: Structure-Activity Relationship of this compound Analogues.
The diagram above illustrates the general SAR trends observed for this compound analogues. Modifications to the butenolide ring have been shown to significantly enhance antibacterial activity. Conversely, certain changes, such as the conversion to furan ring derivatives, can lead to a loss of cytotoxic activity.[4] Modifications on the labdane core, such as epimerization, can also influence cytotoxicity, as seen with the different epimers of isocoronarin D.[3]
Caption: General Experimental Workflow for SAR Studies.
The workflow diagram outlines the typical process for conducting SAR studies on this compound analogues. It begins with the chemical modification of the parent compound, followed by purification and structural characterization of the new derivatives. These analogues are then subjected to a battery of biological assays to determine their activity, and the resulting data is analyzed to establish structure-activity relationships.
References
Coronarin E: A Comparative Analysis of its Effects on Normal Versus Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with high efficacy against malignant cells and minimal toxicity to normal tissues is a central focus of oncological research. Natural products, with their vast structural diversity, represent a promising reservoir for such compounds. Among these, the labdane diterpenes isolated from the genus Hedychium, commonly known as ginger lilies, have garnered significant attention. This guide provides a comparative overview of the cytotoxic and mechanistic effects of Coronarin E and related compounds on cancer cells versus normal cells, based on available experimental data.
While direct comparative studies on isolated this compound are limited, research on extracts of Hedychium coronarium, which contains this compound, and on other closely related Coronarin compounds, provides valuable insights into its potential for selective anti-cancer activity.
Data Presentation: Cytotoxicity Profile
The following tables summarize the cytotoxic effects of Hedychium coronarium ethanol extract (HCEE) and derivatives of a related compound, yunnancoronarin A, on various cancer and normal cell lines. This data suggests a potential for selective cytotoxicity within this class of compounds.
Table 1: Cytotoxicity of Hedychium coronarium Ethanol Extract (HCEE)
| Cell Line | Cell Type | IC50 (µg/mL) |
| HeLa | Cervical Cancer | 17.18 ± 0.46 (24h) |
| HUVEC | Normal Human Umbilical Vein Endothelial Cells | Not cytotoxic |
Data from a study on the antiproliferative effects of HCEE, which demonstrated that the extract significantly inhibited the survival of HeLa cells without affecting the viability of normal HUVEC cells[1][2].
Table 2: Cytotoxicity of Yunnancoronarin A Derivatives
| Compound | Cell Line (Cancer) | IC50 (µM) | Cell Line (Normal) | IC50 (µM) |
| B2 | A-549 (Lung Cancer) | > 2.15 | Beas2B (Normal Lung Epithelial) | Weaker cytotoxicity than against A-549 |
| B3 | SMMC-7721 (Hepatocellular Carcinoma) | 2.15 | Beas2B (Normal Lung Epithelial) | Weaker cytotoxicity than against A-549 |
| A-549 (Lung Cancer) | 1.72 | |||
| MCF-7 (Breast Cancer) | 3.17 | |||
| SW480 (Colon Cancer) | 3.49 | |||
| B4 | A-549 (Lung Cancer) | > 3.49 | Beas2B (Normal Lung Epithelial) | Weaker cytotoxicity than against A-549 |
| Cisplatin (Control) | A-549 (Lung Cancer) | Lower IC50 than derivatives | Beas2B (Normal Lung Epithelial) | Stronger cytotoxicity than against A-549 |
This study on synthesized derivatives of yunnancoronarin A, a compound structurally similar to this compound, indicated that derivatives B2, B3, and B4 exhibited significant cytotoxic effects against several cancer cell lines, with weaker activity against the normal human lung epithelial cell line Beas2B compared to the lung cancer cell line A-549[3]. Notably, the positive control, cisplatin, showed greater toxicity to the normal cells than the cancer cells[3].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Cell Culture and Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., HeLa, A549, SMMC-7721, MCF-7, SW480) and normal cell lines (e.g., HUVEC, Beas2B) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., HCEE, Coronarin derivatives) or vehicle control.
-
Incubation: Cells are incubated for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathways affected by Coronarin compounds in cancer cells and a general workflow for evaluating the cytotoxic effects of natural compounds.
References
Comparative Bioactivity of Coronarin E and Its Analogs: A Guide for Researchers
A noticeable scarcity of published research exists on the specific bioactivity of Coronarin E. While its presence in Hedychium species is documented, detailed investigations into its anticancer, anti-inflammatory, or other biological effects, including the signaling pathways it may modulate, are largely absent from the current scientific literature. One study has reported weak antimicrobial activity for this compound.[1]
In contrast, its structural analogs, particularly Coronarin D and Coronarin K, have been the subject of more extensive research. This guide provides a comparative summary of the available data on these related compounds to offer a valuable resource for researchers and to highlight potential avenues for future investigation into this compound.
Quantitative Bioactivity Data
The following tables summarize the reported cytotoxic and anti-inflammatory activities of Coronarin D and Coronarin K from published studies.
Table 1: Anticancer Activity of Coronarin Analogs (IC50 values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Coronarin D | U-251 | Glioblastoma | <50 (TGI) | [1] |
| 786-0 | Kidney | <50 (TGI) | [1] | |
| PC-3 | Prostate | <50 (TGI) | [1] | |
| OVCAR-3 | Ovary | <50 (TGI) | [1] | |
| A549 | Lung | 8 (GI50) | [2] | |
| Coronarin K | A549 | Lung | 13.49 | [3][4] |
| HCT-116 | Colon | 26.03 | [3] |
TGI: Total Growth Inhibition; GI50: Growth Inhibition 50%
Table 2: Anti-inflammatory and Antimicrobial Activity of Coronarin Analogs and Related Compounds
| Compound | Activity | Assay | IC50 / MIC | Reference |
| Coronarin A | Anti-inflammatory | Inhibition of IL-6 production | 4.1 ± 0.2 µM | [5] |
| Anti-inflammatory | Inhibition of IL-12 p40 production | 9.1 ± 0.3 µM | [5] | |
| Anti-inflammatory | Inhibition of TNF-α production | 46.0 ± 1.3 µM | [5] | |
| Coronarin D | Anti-inflammatory | Inhibition of TNF-α production (LPS-stimulated BMDC) | 41.72 µM | [2] |
| Coronarin A | Anti-inflammatory | Superoxide anion generation | <6.17 µg/mL | [5] |
| Anti-inflammatory | Elastase release | <6.17 µg/mL | [5] | |
| 7β-Hydroxycalcaratarin A | Anti-inflammatory | Superoxide anion generation | ≤4.52 µg/mL | [6][7] |
| Anti-inflammatory | Elastase release | ≤6.17 µg/mL | [6][7] | |
| Calcaratarin A | Anti-inflammatory | Superoxide anion generation | ≤4.52 µg/mL | [7] |
| Anti-inflammatory | Elastase release | ≤6.17 µg/mL | [7] | |
| (E)-labda-8(17),12-diene-15,16-dial | Anti-inflammatory | Superoxide anion generation | ≤4.52 µg/mL | [7] |
| Anti-inflammatory | Elastase release | ≤6.17 µg/mL | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the studies of Coronarin D.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Coronarin D or K) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
NF-κB Activation (Electrophoretic Mobility Shift Assay - EMSA)
EMSA is used to detect protein-DNA interactions. This assay can determine if a protein or mixture of proteins is capable of binding to a given DNA or RNA sequence.
-
Nuclear Extract Preparation: Treat cells with the test compound and/or an inflammatory stimulus (e.g., TNF-α). Prepare nuclear extracts from the treated and untreated cells.
-
Binding Reaction: Incubate the nuclear extracts with a radiolabeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the radiolabeled DNA by autoradiography. A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex.
MAPK/JNK Pathway Activation (Western Blotting)
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Cell Lysis: Treat cells with the test compound for various times, then lyse the cells in a buffer containing protease and phosphatase inhibitors to prepare whole-cell extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., Bradford assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein from each sample onto an SDS-polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a solution containing a non-specific protein (e.g., bovine serum albumin or non-fat dry milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-JNK, total JNK, phospho-p38, total p38).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Detect the protein bands using a chemiluminescent substrate and imaging system.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to visualize the signaling pathways modulated by Coronarin D and a typical experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Coronarin K and L: Two Novel Labdane Diterpenes From Roscoea purpurea: An Ayurvedic Crude Drug [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Coronarin A | CAS:119188-33-9 | Manufacturer ChemFaces [chemfaces.com]
- 6. New Labdane-type diterpenoids and anti-inflammatory constituents from Hedychium coronarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Labdane-Type Diterpenoids and Anti-Inflammatory Constituents from Hedychium coronarium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
Coronarin E: A Comparative Performance Analysis in Preclinical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of Coronarin E, a labdane diterpene isolated from the rhizomes of Hedychium coronarium. Due to the limited availability of specific experimental data for this compound in the public domain, this guide also includes performance data for the closely related and more extensively studied analogue, Coronarin D, to offer a broader perspective on the potential activities of this class of compounds.
Performance Summary in Key Assay Formats
The following tables summarize the available quantitative data for this compound and its analogues in cytotoxicity and anti-inflammatory assays.
Cytotoxicity Assays
The antiproliferative activity of this compound and its analogues has been evaluated against various cancer cell lines, primarily using the MTT assay.
| Compound | Cell Line | Assay Format | Endpoint | Result (IC₅₀) |
| This compound | A-375 (Human Melanoma) | MTT Assay | Cytotoxicity | 36.58 µM[1] |
| This compound | A549 (Human Lung Carcinoma) | MTT Assay | Cytotoxicity | 53.26 µM[1] |
| Coronarin D | NPC-BM (Nasopharyngeal Carcinoma) | MTT Assay | Cell Viability | ~8 µM (at 24h) |
| Coronarin D | NPC-039 (Nasopharyngeal Carcinoma) | MTT Assay | Cell Viability | ~8 µM (at 24h) |
| Coronarin K | A-549 (Human Lung Carcinoma) | MTT Assay | Cytotoxicity | 13.49 µM[2] |
| Coronarin K | HCT-116 (Human Colon Carcinoma) | MTT Assay | Cytotoxicity | 26.03 µM[2] |
Anti-inflammatory Assays
This compound has been reported to contribute to the anti-inflammatory profile of its source organism. The primary mechanism of anti-inflammatory action for this class of compounds is through the inhibition of key inflammatory mediators.
| Compound | Assay Format | Cell/System | Target | Result |
| This compound | Nitric Oxide Production Assay | LPS-induced mouse peritoneal macrophages | Nitric Oxide (NO) | Reported to be inhibitory[3] |
| Coronarin D | Nitric Oxide Production Assay | LPS-induced mouse peritoneal macrophages | Nitric Oxide (NO) | Reported to be inhibitory[3] |
| Coronarin D | NF-κB Reporter Gene Assay | TNF-α stimulated KBM-5 cells | NF-κB activation | Dose-dependent inhibition[3] |
| Coronarin D | Western Blot | TNF-α stimulated KBM-5 cells | IκBα phosphorylation and degradation | Inhibition observed[3] |
Key Experimental Methodologies
Detailed protocols for the principal assays cited in this guide are provided below.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.
Nitric Oxide Production Inhibition Assay
This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide (NO) in stimulated immune cells.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Pre-treatment: The cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite levels in the compound-treated wells to the LPS-stimulated control wells.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the evaluation of this compound and its analogues.
References
Safety Operating Guide
Proper Disposal of Coronarin E: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before handling Coronarin E, it is essential to be familiar with its known properties. Though comprehensive toxicity data is limited, it is prudent to handle this compound with care. One supplier has indicated a hazard code of "Xi," signifying it as a potential irritant. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of this compound powder should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of airborne particles.
Quantitative Data on this compound
The following table summarizes the key chemical and physical properties of this compound, which are essential for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₀H₂₈O |
| Molecular Weight | 284.44 g/mol |
| Physical State | Powder |
| Melting Point | 94-96 °C |
| Boiling Point | 359.9 °C |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste must adhere to institutional and local regulations for hazardous waste. The following protocol provides a step-by-step guide for its disposal.
Waste Categorization and Segregation
-
Categorize Waste: All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be categorized as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams. It is crucial to maintain separate, clearly labeled waste containers for different types of chemical waste to prevent dangerous reactions. For instance, solutions of this compound in organic solvents should be collected separately from aqueous waste.
Waste Collection and Container Management
-
Use Appropriate Containers: Collect solid this compound waste in a clearly labeled, sealable, and chemically resistant container. For solutions, use a non-reactive, leak-proof container with a secure screw-top cap.
-
Proper Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazards (e.g., "Irritant"). The accumulation start date should also be clearly marked on the label.
-
Keep Containers Closed: Waste containers must be kept tightly sealed when not in use to prevent the release of vapors and to avoid spills.
Storage and Disposal
-
Designated Storage Area: Store the sealed waste containers in a designated and well-ventilated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general lab traffic and sources of ignition.
-
Arrange for Pickup: Once the waste container is full, or in accordance with your institution's guidelines, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound waste down the drain or in the regular trash.[1][2][3][4][5]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Logical Relationship of Disposal Steps
The following diagram outlines the decision-making process and logical relationships involved in the proper disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Coronarin E
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Coronarin E. Given the absence of a specific Safety Data Sheet (SDS), these recommendations are based on best practices for handling potentially cytotoxic and bioactive compounds in a laboratory setting. This compound is a subject of pharmacological research for its anti-inflammatory, anti-cancer, and antimicrobial properties, necessitating a cautious approach to handling.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against exposure to potentially hazardous research compounds. The following table summarizes the recommended PPE for handling this compound in both powdered and solution forms.
| Operation | Required Personal Protective Equipment | Notes |
| Handling Solid/Powdered this compound | - Primary Gloves: Nitrile gloves (double-gloving recommended) - Secondary Gloves: Chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves - Eye Protection: Safety goggles - Respiratory Protection: NIOSH-approved N95 or higher-rated respirator - Body Protection: Full-coverage lab coat (fully buttoned) with tight-fitting cuffs - Foot Protection: Closed-toe shoes | Work should be conducted in a chemical fume hood or a ventilated enclosure to minimize inhalation of fine particles. |
| Handling this compound in Solution (e.g., dissolved in DMSO) | - Gloves: Chemical-resistant gloves (butyl rubber or fluoroelastomer recommended over nitrile, which can degrade)[3] - Eye Protection: Safety goggles or a face shield if there is a splash hazard[4][5] - Body Protection: Full-coverage lab coat (fully buttoned) - Foot Protection: Closed-toe shoes | Dimethyl Sulfoxide (DMSO) can enhance the absorption of other substances through the skin, making diligent glove use critical.[3][6] |
Operational and Handling Plan
1. Preparation and Weighing of Powdered this compound:
-
Engineering Controls: All handling of powdered this compound must be performed within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
Weighing Procedure:
-
Designate a specific area within the fume hood for weighing.
-
Use a tared weigh boat or paper.
-
Handle the container with gloved hands.
-
Carefully transfer the desired amount of powder.
-
Clean any spills immediately with a damp cloth or paper towel, which should then be disposed of as hazardous waste.
-
2. Dissolving this compound:
-
This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[7]
-
Solvent Safety:
-
Procedure:
-
Add the solvent to the weighed this compound powder in a suitable container within the fume hood.
-
Cap the container securely and mix by gentle swirling or vortexing until fully dissolved.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely preparing a this compound solution for experimental use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-Coronarin E) I CAS#: 117591-81-8 I bioactive compound I InvivoChem [invivochem.com]
- 3. nbinno.com [nbinno.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. This compound | CAS:117591-81-8 | Manufacturer ChemFaces [chemfaces.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
